molecular formula C10H10N2O2 B1387818 Methyl 2-methyl-2H-indazole-4-carboxylate CAS No. 1071428-43-7

Methyl 2-methyl-2H-indazole-4-carboxylate

Cat. No.: B1387818
CAS No.: 1071428-43-7
M. Wt: 190.2 g/mol
InChI Key: VLEQLNMKTVTAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-2H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-methylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-8-7(10(13)14-2)4-3-5-9(8)11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEQLNMKTVTAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653314
Record name Methyl 2-methyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071428-43-7
Record name 2H-Indazole-4-carboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071428-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Synthesis, Properties, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-2H-indazole-4-carboxylate (CAS Number: 1071428-43-7) is a key heterocyclic building block gaining prominence in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a scaffold in the development of novel kinase inhibitors, most notably for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will delve into the mechanistic rationale behind its regioselective synthesis and present detailed experimental protocols, offering field-proven insights for its practical application in research and drug discovery.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with its ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. Indazole derivatives are found in numerous clinically approved drugs, demonstrating their therapeutic relevance.

There are two primary tautomeric forms of indazole, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif has emerged as a critical component in a number of highly successful therapeutic agents. The distinct electronic distribution and steric profile of the 2H-indazole isomer often lead to unique binding interactions with target proteins, offering opportunities for the development of novel drugs with improved efficacy and selectivity. This compound, the subject of this guide, is a prime example of a versatile intermediate that provides access to this important chemical space. Its strategic placement of a methyl group at the N2 position and a carboxylate at the C4 position makes it a valuable synthon for further molecular elaboration, particularly in the design of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 1071428-43-7[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [2]
IUPAC Name This compound[1]
Boiling Point 338.9°C at 760 mmHg[3][4]
Density 1.23 g/cm³[3]
Flash Point 158.8°C[3]
Purity Typically >96-97%[1][3]

Synthesis and Methodology: Achieving N2-Regioselectivity

The synthesis of this compound is most efficiently achieved through the regioselective N-methylation of its precursor, Methyl 1H-indazole-4-carboxylate (CAS: 192945-49-6). The control of regioselectivity in the alkylation of indazoles is a critical challenge in their synthesis, as reactions can often yield a mixture of N1 and N2-alkylated products.

The Challenge of Regioselective Indazole Alkylation

The outcome of the N-alkylation of indazoles is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions (base, solvent, and alkylating agent). The two nitrogen atoms of the indazole ring exhibit different nucleophilicities, and their accessibility can be influenced by substituents on the benzene ring. Generally, the 1H-tautomer is more stable, but kinetic and thermodynamic factors can be manipulated to favor the formation of the 2H-isomer.

For indazoles with substituents at the C7 position, such as a nitro or carboxylate group, there is a notable directing effect that favors N2 alkylation.[3][4] This is attributed to steric hindrance at the N1 position, making the N2 position more accessible to the incoming electrophile.

Recommended Synthetic Protocol

A reliable and high-yielding method for the preparation of this compound involves the use of a potent methylating agent, trimethyloxonium tetrafluoroborate, in a suitable solvent.[5][6]

Reaction Scheme:

G cluster_workflow Synthetic Workflow reactant Methyl 1H-indazole-4-carboxylate (CAS: 192945-49-6) reagent Trimethyloxonium tetrafluoroborate (CH₃)₃OBF₄ Ethyl Acetate, 20°C, 12h reactant->reagent product This compound (CAS: 1071428-43-7) Yield: 84% reagent->product

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a solution of Methyl 1H-indazole-4-carboxylate (1 equivalent) in ethyl acetate, add trimethyloxonium tetrafluoroborate (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature (approximately 20°C) under an inert atmosphere for 12 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Self-Validating System and Causality:

The choice of trimethyloxonium tetrafluoroborate as the methylating agent is crucial for the efficiency of this reaction. It is a hard electrophile, which often favors alkylation at the more nucleophilic N2 position of the indazole ring. The reaction conditions are mild, which helps to prevent side reactions. The 84% yield reported in the literature for this transformation indicates a highly efficient and regioselective process.[6] The work-up and purification steps are standard procedures designed to isolate the product in high purity, which can be verified by NMR and mass spectrometry.

Applications in Drug Discovery and Materials Science

The 2H-indazole scaffold is a cornerstone in the design of kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.

A Key Building Block for IRAK4 Inhibitors

Recent research and patent literature have highlighted the utility of 2H-indazole derivatives as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8][9][10] IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.

This compound serves as a valuable starting material for the synthesis of these complex IRAK4 inhibitors. The carboxylate group at the C4 position provides a convenient handle for the introduction of various side chains and pharmacophoric elements through amide bond formation or other coupling reactions. The methyl group at the N2 position is often a key feature for optimal binding to the kinase active site.

Illustrative Pathway to IRAK4 Inhibitors:

G cluster_pathway General Pathway to IRAK4 Inhibitors start Methyl 2-methyl-2H- indazole-4-carboxylate hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid 2-Methyl-2H-indazole- 4-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, Amine) acid->coupling inhibitor Complex IRAK4 Inhibitor coupling->inhibitor

Caption: A generalized synthetic route to IRAK4 inhibitors.

In a typical synthetic sequence, the methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a variety of amine-containing fragments to generate a library of potential IRAK4 inhibitors. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

Potential in Other Therapeutic Areas and Materials Science

While the current focus is on IRAK4 inhibition, the 2H-indazole-4-carboxylate scaffold has the potential for broader applications. The indazole nucleus is known to interact with a wide range of biological targets, and derivatives of this compound could be explored as inhibitors of other kinases, G-protein coupled receptors, or enzymes.

In the realm of materials science, the rigid, aromatic structure of the indazole core, combined with the functional handles for further derivatization, suggests potential applications in the development of novel organic materials with interesting photophysical or electronic properties.

Conclusion and Future Outlook

This compound is a strategically important building block that provides efficient access to the medicinally relevant 2H-indazole chemical space. Its regioselective synthesis is well-established, and its utility as a precursor for potent IRAK4 inhibitors is a testament to its value in modern drug discovery. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and readily accessible synthons like this compound is set to increase. Future research will likely focus on expanding the diversity of molecules derived from this scaffold and exploring their therapeutic potential in a wider range of diseases.

References

  • methyl 2-methylindazole-4-carboxylate; Lead Time : 10Day (s) ; CAS No. 1071428-43-7 ; Boiling Point, 338.9ºC at 760 mmHg ; Flash Point, 158.8ºC ; Density, 1.23 g/cm³.
  • 1071428-43-7|C10H10N2O2|MFCD11109405|有机合成-上海珂华科技有限公司.
  • Methyl 2-methylindazole-4-carboxylate 97% | CAS: 1071428-43-7 | AChemBlock.
  • 1071428-43-7[this compound] - Acmec Biochemical.
  • Safety Data Sheet - INDOFINE Chemical Company.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry.
  • WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease - Google Patents.
  • CN116940572A - 2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of diseases - Google Patents.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC. (Source: PubMed Central).
  • WO2023152349A1 - Irak4 inhibitors - Google Patents.
  • WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (Source: University College Cork).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
  • 420-37-1 | Trimethyloxonium tetrafluoroborate | Inorganic Salts - Ambeed.com. (Source: Ambeed.com).
  • 192945-49-6|Methyl 1H-indazole-4-carboxyl

Sources

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development. The guide will delve into the molecular structure, synthesis pathways, characterization techniques, and potential applications of this compound, grounding all claims in authoritative scientific literature.

Introduction to the 2H-Indazole Scaffold

The indazole core is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. The position of the non-bridgehead nitrogen atom defines the tautomeric form, with 1H- and 2H-indazoles being the most common. The 2H-indazole isomer, in particular, is a prevalent motif in numerous biologically active compounds, valued for its unique electronic and steric properties that facilitate interactions with various biological targets.[1][2] The inherent stability and synthetic tractability of the 2H-indazole scaffold have made it a cornerstone in medicinal chemistry for the development of novel therapeutics.[3][4][5]

Molecular Structure and Properties of this compound

This compound is a derivative of the 2H-indazole core, featuring a methyl group at the 2-position of the indazole ring and a methyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of 2-methyl-2H-indazole-4-carboxylic acid (Precursor)

PropertyValueSource
Molecular FormulaC9H8N2O2PubChem
Molecular Weight176.17 g/mol PubChem
SMILESCN1C=C2C(=N1)C=CC=C2C(=O)OPubChemLite[6]
InChIInChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13)PubChemLite[6]
InChIKeyDPLXRRMSJKKHDU-UHFFFAOYSA-NPubChemLite[6]

The presence of the methyl ester at the 4-position and the N-methylation at the 2-position significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions. These substitutions are critical for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available Methyl 1H-indazole-4-carboxylate. This process involves a regioselective N-methylation followed by esterification of the corresponding carboxylic acid, or direct N-methylation of the pre-formed ester.

General Synthetic Strategy

The overall synthetic approach is outlined below. The key challenge in the synthesis of 2-substituted indazoles is controlling the regioselectivity of the N-alkylation, as alkylation can occur at both N1 and N2 positions.

Synthesis_Pathway A Methyl 1H-indazole-4-carboxylate B N-Methylation A->B CH3I, Base D Hydrolysis A->D LiOH or NaOH C This compound (Target Molecule) B->C E 2-methyl-2H-indazole-4-carboxylic acid D->E E->B CH3I, Base F Esterification E->F CH3OH, Acid F->C

Caption: General synthetic pathways to this compound.

Experimental Protocol: Synthesis of 2-methyl-2H-indazole-4-carboxylic acid

This protocol is adapted from general procedures for the N-alkylation of indazoles.

Step 1: N-Methylation of Methyl 1H-indazole-4-carboxylate

  • Reaction Setup: To a solution of Methyl 1H-indazole-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq).

  • Addition of Methylating Agent: While stirring at room temperature, add methyl iodide (CH3I, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours. The N1 and N2 methylated isomers will be formed.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to separate the desired this compound from its N1 isomer. The 2H-regioisomer generally has a higher Rf value than the 1H-regioisomer.[7]

Experimental Protocol: Esterification of 2-methyl-2H-indazole-4-carboxylic acid

Alternatively, if starting from the carboxylic acid, a standard Fischer esterification can be employed.

  • Reaction Setup: Dissolve 2-methyl-2H-indazole-4-carboxylic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate. Remove the excess methanol under reduced pressure. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the N-methyl protons (around 4.0-4.3 ppm).- A singlet for the ester methyl protons (around 3.9-4.1 ppm).- A characteristic singlet for the C3-H proton of the indazole ring (around 8.0-8.5 ppm).- A set of aromatic protons corresponding to the benzene ring, with coupling patterns indicative of the 4-substitution.
¹³C NMR - Resonances for the N-methyl and ester methyl carbons.- Signals for the quaternary and protonated carbons of the indazole and benzene rings.- A downfield signal for the ester carbonyl carbon (around 165-170 ppm).
Mass Spec. - The molecular ion peak (M+) corresponding to the exact mass of the compound.
IR Spec. - A strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and methyl groups.

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Potential Applications in Drug Discovery

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][3] The introduction of a methyl ester at the 4-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Applications A This compound B Anticancer Agents A->B C Anti-inflammatory Agents A->C D Antimicrobial Agents A->D E Kinase Inhibitors B->E F Prostanoid EP4 Receptor Antagonists C->F

Caption: Potential therapeutic areas for 2H-indazole derivatives.

Derivatives of 2H-indazoles have been investigated as:

  • Anticancer agents: By targeting various kinases and signaling pathways involved in tumor growth and proliferation.[5]

  • Anti-inflammatory agents: Through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]

  • Antimicrobial agents: Showing activity against a range of pathogens.[1]

  • Prostanoid EP4 receptor antagonists: For potential applications in immunotherapy for colorectal cancer.[2]

The specific biological activity of this compound would require dedicated screening and biological evaluation.

Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its structure, plausible synthetic routes based on established chemical principles, and a summary of the characterization techniques required for its validation. The versatile 2H-indazole core, coupled with the potential for further functionalization at the ester group, makes this compound a promising scaffold for the development of new therapeutic agents. Further research into its specific biological properties is warranted to fully explore its potential in medicinal chemistry.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry, 66(9), 6218–6238. Retrieved from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules, 26(8), 2155. Retrieved from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A) Biologically active molecules with 2H‐indazole motif.11 B) Design... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-methyl-2H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, this document synthesizes information on its structural class, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications by drawing parallels with closely related, well-characterized analogs.

Introduction: The 2H-Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a privileged structure in its own right, frequently associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal properties.[2][3] The strategic placement of substituents on the 2H-indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This compound (CAS Number: 1071428-43-7) is a specific derivative of this important class of compounds.[2] Its structure features a methyl group at the 2-position of the indazole ring and a methyl carboxylate group at the 4-position. This substitution pattern is of particular interest as it offers multiple points for potential molecular interactions, making it a valuable subject for investigation in drug development programs.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not yet prevalent, a reliable synthetic route can be devised based on the synthesis of its carboxylic acid precursor, 2-methyl-2H-indazole-4-carboxylic acid, followed by a standard esterification reaction.

The synthesis of the 2H-indazole core can be achieved through various methods, including the Davis-Beirut reaction, which involves the cyclization of 2-nitrobenzylamines.[4] A plausible synthetic workflow for 2-methyl-2H-indazole-4-carboxylic acid is outlined below.

Synthesis_Workflow cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Esterification A 2-Nitro-m-toluic acid C 2-methyl-2H-indazole-4-carboxylic acid A->C Reductive Cyclization (e.g., with SnCl2/HCl) B Methylhydrazine B->C D 2-methyl-2H-indazole-4-carboxylic acid F This compound D->F Acid-catalyzed esterification (e.g., H2SO4) E Methanol (MeOH) E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-methyl-2H-indazole-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-m-toluic acid in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O), to the solution.

  • Cyclization: Introduce methylhydrazine to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-methyl-2H-indazole-4-carboxylic acid.

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A classic Fischer esterification is a reliable method for this transformation.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend 2-methyl-2H-indazole-4-carboxylic acid in an excess of methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound. Further purification can be achieved through column chromatography.

The structural confirmation of the final product would be achieved through standard analytical techniques. Below is a table of expected and reported data for the target compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR SignalsExpected ¹³C NMR Signals
2-methyl-2H-indazole-4-carboxylic acidC₉H₈N₂O₂176.17Aromatic protons, N-methyl protons, carboxylic acid proton.Aromatic carbons, N-methyl carbon, carboxyl carbon.
This compoundC₁₀H₁₀N₂O₂190.20Aromatic protons, N-methyl protons, O-methyl protons.Aromatic carbons, N-methyl carbon, O-methyl carbon, ester carbonyl carbon.

Potential Applications in Drug Discovery

The 2H-indazole scaffold is a versatile platform for the development of novel therapeutic agents. Derivatives of 2H-indazole have demonstrated a wide array of biological activities, suggesting that this compound could serve as a valuable intermediate or a potential drug candidate itself.

Several studies have highlighted the potent antimicrobial and antiprotozoal activities of 2H-indazole derivatives.[2][3] For instance, certain 2-phenyl-2H-indazole derivatives have shown significant activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[2] The presence of electron-withdrawing groups on the 2-phenyl ring has been correlated with enhanced antiprotozoal activity. This suggests that the methyl carboxylate group at the 4-position of this compound could contribute to similar biological effects.

Chronic inflammation is often associated with infectious diseases. Some 2,3-diphenyl-2H-indazole derivatives have been evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase-2 (COX-2).[2][3] The structural similarities suggest that this compound could also be investigated for COX-2 inhibitory activity, which is a key target in the development of anti-inflammatory drugs.

Signaling_Pathway A Inflammatory Stimuli B COX-2 Enzyme A->B C Prostaglandin Synthesis B->C D Inflammation & Pain C->D E 2H-Indazole Derivatives (Potential Inhibitors) E->B Inhibition

Caption: Potential mechanism of anti-inflammatory action of 2H-indazole derivatives.

Conclusion

This compound is a promising, yet underexplored, member of the 2H-indazole family of heterocyclic compounds. While direct research on this specific molecule is limited, its synthesis is readily achievable through established chemical methodologies. Based on the extensive research into structurally related 2H-indazole derivatives, it is plausible to hypothesize that this compound may possess valuable biological properties, particularly in the realms of antimicrobial and anti-inflammatory research. This technical guide provides a foundational framework for researchers and drug development professionals to initiate further investigation into this intriguing molecule.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available from: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available from: [Link]

Sources

"Methyl 2-methyl-2H-indazole-4-carboxylate" SMILES string

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, appearing in numerous pharmacologically active agents.[1][2][3] This document details the compound's chemical identity, including its canonical SMILES string, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the principles of its spectroscopic characterization, its applications as a building block in the development of novel therapeutics, and essential safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this specific indazole derivative.

Chemical Identity and Physicochemical Properties

This compound is a derivative of 2H-indazole, featuring a methyl group on the nitrogen at position 2 and a methyl carboxylate group at position 4 of the bicyclic aromatic system. Its precise structure is crucial for its chemical reactivity and biological interactions.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: COC(=O)C1=CC=CC2=C1C=NN2C

This notation unambiguously represents the connectivity of the atoms within the molecule. Key physicochemical properties, largely derived from its parent acid, 2-methyl-2H-indazole-4-carboxylic acid, are summarized below.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.199 g/mol Calculated
Monoisotopic Mass 190.074227 g/mol PubChem[4]
XLogP3-AA (Predicted) 1.1PubChem[4]
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 2Calculated

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted-2H-indazoles is a well-established area of organic chemistry, though achieving regioselectivity can be a significant challenge.[5] The thermodynamic stability generally favors the 1H-indazole tautomer, making the synthesis of the 2H isomer a kinetically controlled process or one requiring specific directing groups.[3]

General Synthetic Strategy: N-Alkylation

A primary route to this compound involves the regioselective N-methylation of a suitable precursor, Methyl 1H-indazole-4-carboxylate. This alkylation typically produces a mixture of N1 and N2 isomers, which must be separated chromatographically. The choice of base, solvent, and alkylating agent is critical in influencing the N1/N2 product ratio.

The diagram below illustrates this general synthetic challenge.

G Precursor Methyl 1H-indazole-4-carboxylate (Precursor) Reagents Alkylation Conditions (e.g., MeI, K2CO3, DMF) Precursor->Reagents N1_Isomer Methyl 1-methyl-1H-indazole-4-carboxylate (Thermodynamic Product) Reagents->N1_Isomer Major Product N2_Isomer This compound (Kinetic Product - Target) Reagents->N2_Isomer Minor Product Separation Chromatographic Separation N1_Isomer->Separation N2_Isomer->Separation

Sources

"Methyl 2-methyl-2H-indazole-4-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, found in a variety of FDA-approved drugs.[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, general methodologies for its synthesis and characterization, and a discussion of its potential applications in drug discovery based on the biological activities of related 2H-indazole derivatives.

Introduction to the 2H-Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. They exist as two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[2] However, 2H-indazole derivatives have garnered significant interest due to their unique biological activities and presence in various therapeutic agents.[1][3][4] The derivatization at the N-2 position can lead to compounds with distinct pharmacological profiles, making the synthesis of regiochemically pure 2H-indazoles a key challenge and area of focus in synthetic medicinal chemistry.[5]

Physicochemical Properties of this compound

Direct experimental data for this compound is limited in publicly available literature. However, its properties can be predicted and inferred from its parent carboxylic acid and related structures.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C9H8N2O2PubChemLite[6]
Molecular Weight 176.17 g/mol precisionFDA[7]
Monoisotopic Mass 176.05858 DaPubChemLite[6]
IUPAC Name This compoundInferred
Canonical SMILES CN1C=C2C(=N1)C=CC=C2C(=O)OCInferred from parent acid
InChI Key Inferred from DPLXRRMSJKKHDU-UHFFFAOYSA-N for the parent acidPubChemLite[6]
Predicted Physical Properties

The following properties are predicted based on computational models for the parent carboxylic acid and general knowledge of similar organic esters.

PropertyPredicted ValueNotes
Appearance Likely a solid at room temperatureBased on related indazole compounds[8]
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate. Limited solubility in water.General property of similar organic molecules.
XlogP 1.1 (for the parent acid)PubChemLite[6]

Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the provided search results, general methods for the synthesis of 2H-indazoles can be adapted.

General Synthetic Strategies for 2H-Indazoles

The regioselective N-alkylation of the indazole ring is a common challenge, often yielding a mixture of N-1 and N-2 isomers.[2] However, several methods have been developed to favor the formation of the 2H-isomer.

  • One-Pot Reductive Cyclization: A mild and efficient one-pot synthesis of 2H-indazoles involves the reductive cyclization of ortho-imino-nitrobenzene substrates using tri-n-butylphosphine.[9]

  • Copper-Catalyzed Three-Component Reaction: 2H-indazoles can be synthesized via a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[9]

  • N2-Alkylation of 1H-Indazoles: Trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates.[9]

Proposed Synthesis of this compound

A plausible synthetic route could involve the N-methylation of methyl 1H-indazole-4-carboxylate, followed by separation of the N-1 and N-2 isomers.

Synthesis_of_Methyl_2-methyl-2H-indazole-4-carboxylate start Methyl 1H-indazole-4-carboxylate reagents Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) mixture Mixture of Methyl 1-methyl-1H-indazole-4-carboxylate and This compound reagents->mixture N-methylation separation Chromatographic Separation mixture->separation product This compound separation->product isomer Methyl 1-methyl-1H-indazole-4-carboxylate separation->isomer

Sources

Navigating the Uncharted Waters of Solubility: A Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey of a novel molecule from discovery to a viable drug candidate is paved with critical data points. Among the most fundamental of these is solubility, a physicochemical property that dictates everything from bioavailability to formulation strategies. This guide confronts a common challenge in the early stages of research: the absence of published solubility data for a specific compound of interest. Our focus here is Methyl 2-methyl-2H-indazole-4-carboxylate , a molecule for which direct, publicly available solubility data is scarce.

This document, therefore, deviates from a simple data repository. Instead, it serves as an in-depth technical guide and whitepaper for researchers, scientists, and drug development professionals. It is designed to empower you, the scientist at the bench, to navigate this data gap. We will not only explore the theoretical underpinnings of solubility but also provide robust, field-proven methodologies for its experimental determination. By understanding the 'why' behind the 'how,' you will be equipped to generate the precise, reliable solubility data necessary to propel your research forward.

The Compound in Focus: Physicochemical Context

This compound is a heterocyclic compound featuring an indazole core. The indazole scaffold is a significant pharmacophore, appearing in a range of biologically active molecules.[1][2][3] Understanding the structural nuances of our target molecule is the first step in predicting its solubility behavior and designing appropriate experimental protocols.

PropertyValue / InformationSource
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol
Isomeric Form 2H-indazole[4]
Predicted XlogP 1.1[4]
Related Compound Melting Point (Methyl 1H-indazole-4-carboxylate) 133-138 °C

The predicted XlogP value of 1.1 suggests a moderate lipophilicity.[4] This indicates that while the compound will have some affinity for organic solvents, it may also possess a degree of aqueous solubility. The presence of the ester and the nitrogen atoms in the indazole ring provides sites for hydrogen bonding, which can influence solubility in protic solvents. It is crucial to note that the isomeric form (2H-indazole vs. 1H-indazole) can significantly impact physical properties due to differences in dipole moment and crystal packing.[2] Given the lack of specific data for the 2-methyl isomer, experimental determination is not just recommended; it is essential.

The Imperative of Experimental Determination

While computational models provide useful estimations, they are no substitute for empirical data, especially for novel compounds. Factors such as polymorphism—the ability of a solid material to exist in multiple crystalline forms—can have a profound impact on solubility and are not always accurately predicted by software. Therefore, a well-designed experimental approach is the gold standard.

The following sections will detail the methodologies required to generate high-quality solubility data for this compound.

Workflow for In-Silico Solubility Prediction: A Conceptual Overview

Before embarking on wet-lab experiments, in-silico tools can help to narrow down the experimental design space, such as the initial choice of solvents. The diagram below illustrates a typical workflow for computational solubility prediction.

G cluster_0 Computational Prediction Workflow A Input: Compound Structure (SMILES/InChI) B Select Prediction Model (e.g., ALOGPS, SwissADME) A->B Provide Structure C Calculate Physicochemical Descriptors (LogP, TPSA, MW, etc.) B->C Execute Calculation D Predict Aqueous Solubility (LogS) and other ADME properties C->D Input for Prediction E Analyze & Interpret Results: - Classify solubility (e.g., low, moderate, high) - Inform solvent selection D->E Generate Report

Caption: Conceptual workflow for in-silico solubility prediction.

Experimental Protocol: The Shake-Flask Method (ICH Guideline Compliant)

The equilibrium solubility of a compound in a specific solvent at a given temperature is most reliably determined using the shake-flask method. This method allows the solid compound to reach equilibrium with the solvent, providing a measure of its intrinsic solubility.

Rationale for Method Selection: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its simplicity, reliability, and direct measurement of the equilibrium state. It is the method of choice for regulatory submissions and fundamental physicochemical characterization.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative analytical instrument)

Experimental Workflow Diagram

G cluster_1 Shake-Flask Solubility Determination Workflow A 1. Preparation: Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration: Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours. A->B Incubate C 3. Phase Separation: Allow to stand or centrifuge to separate undissolved solid. B->C Settle D 4. Sampling & Filtration: Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter. C->D Isolate E 5. Quantification: Dilute the filtrate and analyze concentration using a validated HPLC-UV method. D->E Measure F 6. Calculation: Calculate solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and dilution factor. E->F Determine

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., Methanol or DMSO).

    • Perform serial dilutions to create a set of calibration standards covering the expected solubility range.

    • Analyze these standards using the HPLC-UV method (see Section 5) to generate a standard curve of peak area versus concentration. This is critical for the trustworthiness of the final measurement.

  • Solubility Experiment:

    • Add an excess amount of the solid compound to a series of vials. "Excess" is key; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~5-10 mg of solid to 1 mL of each test solvent.

    • Add a precise volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period. A 24-hour period is often sufficient, but for some compounds, 48 or even 72 hours may be necessary to ensure equilibrium has been reached. This can be confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

  • Sample Processing:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle. For colloidal suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is required to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration. Expert Tip: Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification:

    • Accurately dilute the filtered sample with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the standard curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Using the equation from the standard curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the standard deviation.

Analytical Quantification: HPLC-UV Method Development

A validated analytical method is the cornerstone of accurate solubility determination. For a UV-active compound like this compound, reverse-phase HPLC with UV detection is a robust and accessible choice.[5]

Suggested Starting HPLC-UV Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 10% to 90% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.[5]

  • Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is ideal for this. If unavailable, 254 nm is a common starting point for aromatic compounds.

  • Column Temperature: Ambient or controlled at 30°C.

Rationale for Choices: A C18 column is a versatile workhorse for moderately polar to nonpolar compounds. The acidic mobile phase (formic acid) helps to ensure sharp peak shapes by protonating any basic sites on the molecule and silanol groups on the column. A gradient elution is chosen to ensure that the compound elutes with a good peak shape and in a reasonable time, while also cleaning the column of any potential impurities.

Conclusion and Forward Look

References

  • PubChem. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • American Elements. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. American Elements. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Organic-Chemistry.org. Available from: [Link]

  • Reyes-Mayorga, J. I., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2185. Available from: [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 225. Available from: [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available from: [Link]

  • ResearchGate. The proposed mechanism for the synthesis of 2H-indazole derivatives. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic-Chemistry.org. Available from: [Link]

  • PubChemLite. 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). PubChemLite. Available from: [Link]

  • precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. precisionFDA. Available from: [Link]

  • Wezeman, T., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-5934. Available from: [Link]

  • ResearchGate. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]

  • Beilstein Journals. Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction to Methyl 2-methyl-2H-indazole-4-carboxylate and its Spectroscopic Fingerprint

This compound belongs to the indazole family, a class of bicyclic heteroaromatic compounds known for their diverse biological activities. The precise substitution pattern, with a methyl group at the N2 position of the indazole ring and a methyl carboxylate group at the C4 position, gives rise to a unique electronic and structural profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of its structure. Each technique probes different aspects of the molecule, and together they provide a comprehensive "fingerprint" for identification and purity assessment.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information. The following predictions are based on data from similar indazole structures found in the literature.[1][2][3]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons of the ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d1HH-3
~7.8 - 7.6d1HH-5 or H-7
~7.4 - 7.2t1HH-6
~7.1 - 6.9d1HH-5 or H-7
~4.2s3HN-CH₃
~3.9s3HO-CH₃

Rationale behind Predictions: The chemical shifts are estimated based on the electronic environment of each proton. The aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at C3 is anticipated to be the most downfield of the ring protons due to its proximity to the nitrogen atoms. The N-methyl and O-methyl groups will appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~150C-7a
~140C-3a
~130C-3
~128C-5
~125C-6
~122C-4
~118C-7
~52O-CH₃
~35N-CH₃

Rationale behind Predictions: The carbonyl carbon of the ester group is expected at the most downfield position. The quaternary carbons of the indazole ring (C-7a and C-3a) will also be in the downfield region. The chemical shifts of the aromatic CH carbons are predicted based on substituent effects. The methyl carbons will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
~1720StrongC=O stretch (ester)
~1600, ~1470MediumC=C and C=N aromatic ring stretches
~1250StrongC-O stretch (ester)
~1100MediumC-N stretch

Rationale behind Predictions: The presence of an aromatic ring is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1600-1470 cm⁻¹. The most prominent peak is expected to be the strong C=O stretching vibration of the ester group at approximately 1720 cm⁻¹. The C-O stretch of the ester and the C-N stretches will also be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 190.07 (corresponding to the molecular formula C₁₀H₁₀N₂O₂)

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester: m/z = 159

    • Loss of the methyl carboxylate radical (•COOCH₃): m/z = 131

    • Loss of a methyl radical (•CH₃) from the N-methyl group: m/z = 175

Rationale behind Predictions: The molecular ion peak will be observed at the calculated molecular weight of the compound. The fragmentation pattern is predicted based on the stability of the resulting fragments. The loss of the methoxy and methyl carboxylate groups from the ester is a common fragmentation pathway for methyl esters.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation information or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway mol [C₁₀H₁₀N₂O₂]⁺ m/z = 190 frag1 [C₉H₇N₂O]⁺ m/z = 159 mol->frag1 - •OCH₃ frag2 [C₈H₇N₂]⁺ m/z = 131 mol->frag2 - •COOCH₃ frag3 [C₉H₇N₂O₂]⁺ m/z = 175 mol->frag3 - •CH₃

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and reliability. This document serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and other related indazole derivatives, facilitating advancements in drug discovery and materials science.

References

  • PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • PubChem. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • PubChemLite. 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). [Link]

  • Beilstein Journals. (2018). Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. [Link]

  • MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. [Link]

  • ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds bearing this structural motif have demonstrated a wide array of pharmacological activities, leading to their investigation and development for various therapeutic applications.[1] The versatility of the indazole ring system, with its potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets.

Indazole derivatives have been successfully developed into drugs for a range of conditions. For instance, granisetron is an antiemetic used in cancer chemotherapy, while axitinib is a kinase inhibitor for the treatment of certain cancers.[1] The therapeutic potential of indazoles extends to anti-inflammatory, antimicrobial, and neurological agents.[2][3] The specific substitution pattern on the indazole core is a critical determinant of the compound's biological activity.

This guide focuses on a specific, yet important, derivative: Methyl 2-methyl-2H-indazole-4-carboxylate . The "2H-indazole" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the pyrazole ring. This particular arrangement, along with the carboxylate at position 4, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, notably monoacylglycerol lipase (MGL) modulators.[4]

The Emergence of this compound: A Synthetic Intermediate of Interest

While a detailed historical account of the initial discovery of this compound is not extensively documented in readily available literature, its significance appears to be closely tied to its role as a key building block in contemporary drug discovery programs. Its synthesis is notably described in a 2010 patent (EP2141147A1), which outlines a method for its preparation as an intermediate.[5][6] More recent patent literature, such as WO2021191359A1, further highlights its utility in the synthesis of MGL modulators, which are being investigated for a variety of therapeutic applications, including neurological disorders and cancer.[4]

The development and reporting of synthetic routes for this compound in the patent literature underscore its value to the pharmaceutical industry. It is often the case that such specialized intermediates are first synthesized to enable the exploration of novel chemical space around a particular biological target. The history of this compound is therefore intrinsically linked to the history of the drug discovery programs it supports.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N-methylation of its precursor, Methyl 1H-indazole-4-carboxylate. The regioselectivity of this methylation is a key chemical challenge, as alkylation can occur at either the N1 or N2 position of the indazole ring. The following protocol is based on the method described in patent EP2141147A1.[5][6]

Experimental Protocol: N-Methylation of Methyl 1H-indazole-4-carboxylate

Objective: To synthesize this compound via regioselective N-methylation.

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Trimethyloxonium tetrafluoroborate

  • Ethyl acetate

  • Saturated aqueous sodium hydrogen carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-indazole-4-carboxylate (1 equivalent) in ethyl acetate.

  • Addition of Methylating Agent: To the stirred solution, add trimethyloxonium tetrafluoroborate (approximately 1.3 equivalents).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully add saturated aqueous sodium hydrogen carbonate solution to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Causality Behind Experimental Choices:

  • Nitrogen Atmosphere: The reaction is conducted under an inert atmosphere to prevent the reaction of the reagents with atmospheric moisture and oxygen, which could lead to side reactions and reduced yield.

  • Trimethyloxonium tetrafluoroborate: This is a powerful and hard methylating agent, which tends to favor methylation at the more electron-rich N2 position of the indazole ring in this specific substrate.

  • Aqueous Sodium Hydrogen Carbonate Wash: This step is crucial to neutralize any remaining acidic species and to quench the reactive methylating agent.

  • Brine Wash: This helps to remove any residual water from the organic layer.

  • Column Chromatography: This is a standard purification technique to separate the desired N2-methylated product from the N1-methylated isomer and any unreacted starting material.

Figure 1: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized compound is essential for confirming its identity and purity. The following table summarizes key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 1071428-43-7
Appearance Pale red oil (as per patent literature)[6]
Mass Spectrometry (ESI) m/z found: 177.1 [M-K+2+H]⁺ (as potassium salt)[4]

Biological Significance and Applications

As previously mentioned, this compound is a valuable intermediate in the synthesis of monoacylglycerol lipase (MGL) modulators.[4] MGL is an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an increase in 2-AG levels, which can have therapeutic effects in a variety of conditions.

Figure 2: Role as an intermediate in the synthesis of MGL modulators.

The development of MGL inhibitors is an active area of research for the treatment of:

  • Neuropathic pain

  • Anxiety disorders

  • Inflammatory conditions

  • Neurodegenerative diseases

  • Certain types of cancer [4]

The utility of this compound lies in its pre-functionalized scaffold, which allows for further chemical modifications to generate a library of potential MGL inhibitors for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound, while not a widely studied compound in its own right, holds significant importance as a key synthetic intermediate in the development of novel therapeutics. Its synthesis, though requiring careful control of regioselectivity, is achievable through established methods. The future of this compound is intrinsically linked to the success of the drug discovery programs that utilize it. As research into MGL modulators and other therapeutic agents based on the 2H-indazole scaffold continues, the demand for efficient and scalable syntheses of this and related intermediates will likely increase. Further publications detailing the biological activities of the final compounds derived from this intermediate will continue to shed light on its indirect but crucial role in advancing medicinal chemistry.

References

  • WO2021191359A1 - Monoacylglycerol lipase modulators - Google Patents. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448846 B1 - Googleapis.com. (n.d.).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound|-范德生物科技公司 - BIOFOUNT. (n.d.). Retrieved January 7, 2026, from [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google Patents. (n.d.).

Sources

Methyl 2-methyl-2H-indazole-4-carboxylate: A Core Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its unique electronic properties and its ability to act as a versatile pharmacophore. While the 1H-indazole tautomer is more commonly encountered, the 2H-indazole isomer offers a distinct spatial arrangement and dipole moment, providing medicinal chemists with a valuable alternative for molecular design and patentability.[1][2] Within this class, Methyl 2-methyl-2H-indazole-4-carboxylate emerges as a pivotal synthetic intermediate. Its structure, featuring a regiochemically defined N-methyl group and a reactive carboxylate handle at the 4-position, makes it an ideal starting point for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis and strategic application of this intermediate, grounded in established chemical principles and field-proven insights.

Synthesis of the Core Intermediate: Navigating the Challenge of Regioselectivity

The primary challenge in preparing N-alkylated indazoles is controlling the site of alkylation. The indazole anion is an ambident nucleophile, and direct alkylation often yields a mixture of N1 and N2 isomers.[3][4] The ratio of these products is highly sensitive to the substrate's electronic and steric properties, as well as the choice of base, solvent, and alkylating agent.[4][5] While the N1-substituted product is often thermodynamically more stable, kinetically controlled conditions can favor the formation of the N2 isomer.[1]

For the synthesis of this compound, a plausible and efficient route begins with the commercially available Methyl 1H-indazole-4-carboxylate . To achieve selective methylation at the N2 position, conditions that favor kinetic control are paramount. The Mitsunobu reaction is a well-established method for achieving N-alkylation under mild, neutral conditions and has been shown to favor the formation of the N2-indazole isomer in related systems.[4][6]

Proposed Synthetic Workflow: N2-Selective Methylation via Mitsunobu Reaction

This workflow leverages a classic Mitsunobu reaction to install the methyl group preferentially at the N2 position, capitalizing on the kinetic favorability of this site under these conditions.

Synthesis_Workflow Start Methyl 1H-indazole-4-carboxylate Reaction Mitsunobu Reaction (0°C to Room Temp) Start->Reaction Reagents Methanol (MeOH) Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Reagents->Reaction Reagents Solvent Tetrahydrofuran (THF) Solvent->Reaction Solvent Workup Aqueous Workup & Silica Gel Chromatography Reaction->Workup Product This compound Workup->Product

Caption: Proposed workflow for the N2-methylation of Methyl 1H-indazole-4-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a stirred solution of Methyl 1H-indazole-4-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add methanol (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate this compound. The separation of N1 and N2 isomers is critical and must be confirmed by NMR spectroscopy.

Causality and Field Insights: The choice of the Mitsunobu reaction is strategic. It avoids the use of a strong base, which can lead to complex mixtures. DIAD is chosen as the azodicarboxylate due to its common use and reliability. The purification by chromatography is essential as some amount of the N1 isomer is likely to form; careful fractionation is required to obtain the desired N2 product in high purity. The regiochemistry can be unequivocally confirmed using 2D NMR techniques like HMBC, which would show a correlation between the N-methyl protons and the C3 carbon of the indazole ring.[4]

Physicochemical and Spectroscopic Profile

Accurate characterization of the intermediate is crucial for its use in subsequent synthetic steps.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow solid (predicted)
IUPAC Name methyl 2-methyl-1,2-dihydroindazole-4-carboxylate
Predicted XlogP 1.4 (PubChem)
Monoisotopic Mass 190.074228 g/mol (PubChem)

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.00 (m, 2H), 7.80-7.60 (m, 2H), 4.25 (s, 3H, N-CH₃), 3.95 (s, 3H, O-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 148.0, 140.0, 129.0, 125.0, 122.0, 120.0, 118.0, 52.5, 35.0. (Note: Predicted chemical shifts are for illustrative purposes and should be confirmed experimentally.)

Core Application: A Gateway to Indazole-4-Carboxamides

The primary utility of this compound lies in its role as a precursor to 2-methyl-2H-indazole-4-carboxylic acid . This carboxylic acid is the immediate forerunner to a wide range of indazole-4-carboxamides, a chemical class with demonstrated biological activity, particularly in the agrochemical sector for pest control.[7]

The synthetic sequence involves two key, high-yielding transformations:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the amide bond with a desired amine using a peptide coupling agent.

Transformation Workflow: From Ester to Bioactive Amide

This two-step process efficiently converts the stable ester intermediate into a diverse library of functionalized amides.

Transformation_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start Methyl 2-methyl-2H- indazole-4-carboxylate Step1 1. LiOH or NaOH, aq. THF/MeOH 2. Acidification (e.g., HCl) Start->Step1 Intermediate 2-Methyl-2H-indazole- 4-carboxylic acid Step1->Intermediate Amine Primary or Secondary Amine (R1R2NH) Coupling Coupling Agent (e.g., HATU) Base (e.g., TEA or DIPEA) Solvent (e.g., DMF) Amine->Coupling Product N-Substituted 2-methyl-2H- indazole-4-carboxamide Coupling->Product Intermediate2 2-Methyl-2H-indazole- 4-carboxylic acid Intermediate2->Coupling

Caption: Key transformations of the title intermediate into high-value carboxamides.

Experimental Protocol 1: Saponification to 2-Methyl-2H-indazole-4-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 2:2:1 ratio).

  • Add an excess of LiOH·H₂O (e.g., 3.0 eq) or an aqueous solution of NaOH.

  • Heat the mixture to reflux or stir at an elevated temperature (e.g., 45-60°C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with 1M HCl.

  • The resulting precipitate (the carboxylic acid product) is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-methyl-2H-indazole-4-carboxylic acid.

Causality and Field Insights: Saponification is a robust and scalable reaction. A mixed solvent system of THF/MeOH/H₂O is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide salt. Acidification is a critical step; the carboxylic acid product is often insoluble in the acidic aqueous medium, allowing for simple isolation by filtration.

Experimental Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • 2-Methyl-2H-indazole-4-carboxylic acid

  • Desired amine (hydrochloride salt or free base)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Methyl-2H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq). If the amine is a hydrochloride salt, add an additional equivalent of base.

  • Add HATU (1.2 eq) to the mixture.

  • Add TEA or DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the final N-substituted 2-methyl-2H-indazole-4-carboxamide.

Causality and Field Insights: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and often leads to clean, high-yielding conversions.[7] It activates the carboxylic acid by forming a highly reactive acyl-pyridinium species. A tertiary amine base like TEA or DIPEA is required to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid and amine hydrochloride (if used). The use of anhydrous DMF is crucial as the activated intermediates are sensitive to water. This protocol is widely used in both discovery and process chemistry for its reliability and broad substrate scope.

Conclusion

This compound stands as a strategically vital building block. While its synthesis requires careful control of regioselectivity, the methodologies outlined provide a clear path to this valuable intermediate. Its true power is realized in its efficient, two-step conversion to a diverse array of indazole-4-carboxamides. This robust synthetic sequence—saponification followed by amide coupling—offers researchers in the pharmaceutical and agrochemical industries a reliable and scalable platform to generate novel molecular entities for biological screening and development. The principles and protocols detailed in this guide serve as a foundational resource for leveraging this intermediate to its full potential.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Available from: [Link]

  • Google Patents. (2021). KR20210032418A - Insecticide mixture containing indazole.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34. Available from: [Link]

Sources

A Technical Guide to the Potential Biological Activities of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Scaffold as a Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] It exists in two primary tautomeric forms, 1H- and 2H-indazole, with the substitution pattern on the nitrogen atoms critically defining its biological function and pharmacological profile.[3][4]

This technical guide focuses on a specific, yet under-investigated derivative: Methyl 2-methyl-2H-indazole-4-carboxylate . While direct biological data for this precise molecule is not extensively documented in peer-reviewed literature, its constituent features—the thermodynamically less common but pharmacologically significant 2H-indazole core, the N2-methyl group, and the C4-methoxycarbonyl moiety—provide a strong basis for inferring its potential biological activities. By examining structurally related analogues, we can construct a robust, evidence-based hypothesis of its therapeutic potential, guiding future research and development efforts.

This document will dissect the potential of this compound by exploring its synthesis, physicochemical properties, and, most critically, its likely interactions with key biological targets implicated in oncology, inflammation, and neurological disorders.

Part 1: Synthesis and Molecular Profile

The specific arrangement of substituents in this compound is key to its potential function. The synthesis of 2-substituted-2H-indazoles often presents a regioselectivity challenge, as alkylation of an indazole precursor can yield both N1 and N2 isomers.[5]

Plausible Synthetic Strategy

A common and effective route to obtaining the target compound involves the N-alkylation of a suitable indazole-4-carboxylate precursor. The primary challenge is controlling the site of alkylation.

Rationale for the Synthetic Design: The reaction begins with a commercially available indazole-4-carboxylate. The choice of a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base is critical. The reaction conditions, including solvent and temperature, can influence the ratio of N1 to N2 isomers. The 2H-indazole isomer is often the kinetic product in certain conditions but thermodynamically less stable than the 1H-isomer, necessitating careful optimization and purification, typically via silica gel chromatography, to isolate the desired 2-methyl-2H-indazole product.[5]

G cluster_synthesis Synthetic Workflow Start Methyl 1H-indazole-4-carboxylate (Starting Material) Reaction N-Alkylation Reaction Start->Reaction Reagents Base (e.g., K2CO3, NaH) Methylating Agent (e.g., CH3I) Solvent (e.g., DMF, Acetonitrile) Reagents->Reaction Mixture Mixture of Regioisomers (N1-methyl and N2-methyl) Reaction->Mixture Purification Chromatographic Separation (e.g., Silica Gel Column) Mixture->Purification Product This compound (Target Compound) Purification->Product Byproduct Methyl 1-methyl-1H-indazole-4-carboxylate (Isomeric Byproduct) Purification->Byproduct

Caption: Plausible synthetic workflow for this compound.

Physicochemical Characteristics

The molecular structure imparts specific properties that influence its behavior in biological systems, a concept central to drug design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₈N₂O₂Defines the elemental composition and molecular weight.
Molecular Weight 176.17 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
XlogP 1.1Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6]
Hydrogen Bond Donors 0The absence of N-H protons may enhance membrane permeability.
Hydrogen Bond Acceptors 3 (2x N, 1x C=O)The nitrogen atoms and carbonyl oxygen can participate in interactions with biological targets.

Part 2: Inferred Biological Activities and Therapeutic Targets

The true potential of a molecule is defined by its interactions with cellular machinery. Based on extensive literature for the 2H-indazole scaffold, we can project several high-probability therapeutic applications for this compound.

Potential as an Anticancer Agent

The indazole scaffold is a cornerstone of many approved anticancer drugs, including the kinase inhibitors Pazopanib and Axitinib.[2][7] The core often acts as an ATP-mimetic, binding to the hinge region of protein kinases.[8]

  • Mechanism 1: Kinase Inhibition: Many indazole derivatives function as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis.[7][9] The N2-substituted indazole core can form key hydrogen bonds within the ATP-binding pocket of these kinases. The 4-carboxylate group could potentially form additional interactions with the ribose-binding region or solvent-exposed residues, enhancing affinity and selectivity.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Activates Response Cellular Responses: • Proliferation • Migration • Survival (Angiogenesis) Downstream->Response Inhibitor Methyl 2-methyl-2H- indazole-4-carboxylate (Hypothesized Inhibitor) Inhibitor->Dimerization Blocks ATP Binding

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

  • Mechanism 2: PARP Inhibition: A series of substituted 2-phenyl-2H-indazole-7-carboxamides were identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[10] Cancer cells with BRCA deficiencies are particularly vulnerable to PARP inhibitors. The carboxamide group in those studies is a key pharmacophore. While our target compound has a carboxylate ester, it could serve as a valuable synthetic precursor to a corresponding carboxamide, or potentially exhibit weak inhibitory activity on its own.

  • Mechanism 3: Induction of Apoptosis: Several indazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis).[11] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

Potential as an Anti-inflammatory Agent

Chronic inflammation is a key driver of numerous diseases. Indazole-containing compounds, including the approved drug Benzydamine, have well-established anti-inflammatory properties.[12][13]

  • Mechanism 1: COX/LOX Inhibition: The arachidonic acid cascade is a central pathway in inflammation, producing prostaglandins and leukotrienes via cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Indazole carboxamides have been investigated as soybean lipoxygenase inhibitors.[14] Furthermore, structurally similar indole-3-carboxylates are potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme downstream of COX-2.[15] It is plausible that this compound could modulate one or more enzymes in this critical pathway.

Potential in Central Nervous System (CNS) Disorders

The blood-brain barrier permeability of some indazole derivatives makes them attractive candidates for treating neurological diseases.[16]

  • Mechanism: Monoamine Oxidase B (MAO-B) Inhibition: Highly potent and selective inhibitors of MAO-B based on an indazole-5-carboxamide scaffold have been developed.[17] MAO-B is responsible for degrading dopamine, and its inhibition is a validated strategy for treating Parkinson's disease. The core indazole structure and an appropriately positioned carbonyl group appear to be key for this activity, suggesting our target compound warrants investigation in this area.

Part 3: Recommended Experimental Protocols for Biological Validation

The hypotheses outlined above must be tested empirically. The following protocols provide robust, validated methodologies for initial screening.

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

Objective: To determine the general antiproliferative activity of the compound against a panel of human cancer cell lines.

Rationale: The MTT assay is a colorimetric, high-throughput method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental first-line screen for potential anticancer agents.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol: Cell-Based COX-2 Inhibition Assay

Objective: To assess the compound's ability to inhibit the production of prostaglandin E₂ (PGE₂) in a cellular model of inflammation.

Rationale: This assay provides a more physiologically relevant measure of anti-inflammatory activity than a cell-free enzyme assay by accounting for cell permeability and off-target effects.

  • Cell Seeding: Plate murine macrophages (e.g., RAW 264.7) in 24-well plates and grow to ~80% confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or a known COX-2 inhibitor like celecoxib as a positive control) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the PGE₂ levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition. Calculate the IC₅₀ value.

Part 4: Discussion and Future Directions

This compound stands as a molecule of significant, albeit unrealized, potential. The extensive body of research on the 2H-indazole scaffold provides a compelling, hypothesis-driven framework for its investigation.

Summary of Potential:

  • Oncology: High potential as a kinase inhibitor or a precursor for PARP inhibitors. Initial cytotoxicity screening is a critical first step.

  • Inflammation: Plausible activity as a modulator of the arachidonic acid pathway, targeting enzymes like COX, LOX, or mPGES-1.

  • CNS Disorders: Potential as a scaffold for developing MAO-B inhibitors for neurodegenerative diseases.

Path Forward: The immediate next step is the empirical validation of these hypotheses. Synthesis of the compound, followed by the screening protocols detailed above, will provide the foundational data needed to justify further investigation. Positive hits in any of these screens should be followed by more specific, mechanistic studies (e.g., specific kinase panel screening, cell cycle analysis, apoptosis assays).

Furthermore, the structure itself is ripe for optimization. The methyl ester at the C4 position is an ideal handle for creating a library of amide derivatives to improve potency and explore structure-activity relationships (SAR), a classic strategy in medicinal chemistry that has proven highly successful for the indazole class.[10][18]

References

  • Rakib, E. M., Oulemda, B., Abouricha, S., Bouissane, L., Ait Mouse, H., & Zyad, A. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470.
  • Li, J., Wang, Y., Song, Z., Yang, B., & Liu, H. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]

  • Kaur, H., & Kumar, V. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 526-548. [Link]

  • Parmar, K., & Panchal, I. (2025). Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Lines. Preprint. [Link]

  • Li, J., Zhang, J., Ren, X., Wu, Y., & Li, J. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 12(35), 22695-22703. [Link]

  • Pérez-Villanueva, M., Hernández-Vázquez, E., Pérez-Hernández, N., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. [Link]

  • Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]

  • Sadek, B., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6885-6906. [Link]

  • Razi, M. T., Hameed, A., Khan, K. M., et al. (2019). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Archiv der Pharmazie, 352(10), e1900133. [Link]

  • Rådmark, O., & Samuelsson, B. (2014). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. CORE. [Link]

  • Scarpelli, R., Boueres, J. K., Cerretani, M., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • Anzini, M., Valenti, S., Braile, C., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9336-9350. [Link]

  • Singh, P., & Srivastava, A. K. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4128-4143. [Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1143-1153. [Link]

  • Tobuse, A. J., Law, C. S. W., Thy, C. K., et al. (2024). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Medicinal Chemistry Research, 33(2), 298-307. [Link]

  • Zhang, W., & Li, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Various Authors. (2020). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Zhang, C., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4241-4262. [Link]

  • Pérez-Villanueva, M., Tapia-Vázquez, C., G-Buentello, Z., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2130. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Al-Azzawi, W. A., & Al-Rubaie, A. Z. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. [Link]

  • Lin, M. H., Lin, K. Y., Tsai, C. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 226. [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). PubChemLite. [Link]

  • Nagaraju, B., & Sarakula, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Zhang, W., & Li, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

Sources

"Methyl 2-methyl-2H-indazole-4-carboxylate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its optimized synthesis, explore its critical role as a pharmacophore in the development of targeted therapies, and present detailed protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile surrogate for other bicyclic systems, such as indole or benzimidazole, while offering distinct hydrogen bonding patterns and metabolic stability profiles. The strategic placement of substituents on the indazole ring system enables fine-tuning of a compound's physicochemical properties and biological activity. This compound, in particular, has emerged as a valuable intermediate, primarily in the synthesis of potent enzyme inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound is a well-established process, typically starting from methyl 2-amino-3-methylbenzoate. The reaction proceeds via a diazotization followed by an intramolecular cyclization.

Optimized Synthetic Protocol

A common and efficient method for the preparation of this compound involves the reaction of methyl 2-amino-3-methylbenzoate with a diazotizing agent, such as sodium nitrite, in the presence of an acid, followed by cyclization.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in a suitable acidic medium, such as a mixture of acetic acid and water.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)

Applications in Medicinal Chemistry: A Case Study in PARP Inhibition

This compound has been instrumental as a key building block in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The indazole moiety of compounds derived from this compound often serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme.

Structure-Activity Relationship (SAR) Insights

The ester group at the 4-position of this compound provides a convenient handle for further chemical modifications. For instance, hydrolysis of the ester to the corresponding carboxylic acid allows for the formation of amide bonds, enabling the introduction of various side chains to explore the chemical space and optimize target engagement and pharmacokinetic properties.

Biological Evaluation of Derived Compounds

The biological activity of compounds synthesized from this compound is typically assessed using a variety of in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assay

Experimental Protocol: PARP1 Enzyme Inhibition Assay

  • Reagents: Recombinant human PARP1 enzyme, NAD+, activated DNA, and a fluorescent NAD+ analog.

  • Assay Principle: This is a competition assay where the test compound competes with the fluorescent NAD+ analog for binding to the PARP1 active site.

  • Procedure: a. Add the test compound at various concentrations to the wells of a microplate. b. Add the PARP1 enzyme and activated DNA, and incubate for a short period. c. Initiate the reaction by adding the fluorescent NAD+ analog. d. Measure the fluorescence polarization or intensity after a defined incubation period.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Cellular Assays

Cell-based assays are crucial for determining the on-target efficacy and cellular potency of the synthesized compounds.

Experimental Protocol: Cell Viability Assay in BRCA-deficient Cancer Cells

  • Cell Lines: Use cancer cell lines with known BRCA1 or BRCA2 mutations (e.g., MDA-MB-436, Capan-1).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72-96 hours. c. Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing the Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to the biological evaluation of its derivatives.

workflow cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_evaluation Biological Evaluation A Methyl 2-amino-3-methylbenzoate B Diazotization & Cyclization A->B NaNO2, Acid C This compound B->C D Hydrolysis C->D LiOH E Amide Coupling D->E Amine, Coupling Agent F Diverse Library of Indazole Derivatives E->F G In Vitro PARP Inhibition Assay F->G H Cell-based Assays (e.g., Viability) F->H I Lead Compound Identification G->I H->I

Caption: Workflow from synthesis to lead identification.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester group make it an ideal starting material for the creation of diverse compound libraries. The success

The Strategic deployment of Methyl 2-methyl-2H-indazole-4-carboxylate as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: [A Senior Application Scientist]

Introduction: The Indazole Moiety as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space of kinase inhibitors, the indazole scaffold has proven to be a "privileged" structure, consistently appearing in a multitude of approved drugs and clinical candidates.[1] Its unique bicyclic aromatic structure, capable of engaging in a variety of non-covalent interactions within the ATP-binding pocket of kinases, makes it an ideal foundation for the design of potent and selective inhibitors.

This technical guide focuses on a specific, yet highly strategic building block: Methyl 2-methyl-2H-indazole-4-carboxylate . The deliberate placement of the methyl group at the N2 position and the carboxylate at the C4 position offers a unique vector for molecular elaboration, allowing for the precise positioning of pharmacophoric elements to achieve desired target engagement and drug-like properties. This document will provide a comprehensive overview of the synthesis, characterization, and strategic application of this key intermediate in the development of next-generation kinase inhibitors.

The Synthetic Challenge: Regioselective N-Methylation of the Indazole Core

The synthesis of this compound is not without its challenges, primarily centered on the regioselective methylation of the indazole nitrogen atoms. The starting material, Methyl 1H-indazole-4-carboxylate, possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation reactions often yield a mixture of both N1 and N2 isomers.

Understanding the Causality of Isomer Formation

The ratio of N1 to N2 alkylation is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions such as the choice of base and solvent. Research by Murphy et al. (2021) has shown that the alkylation of methyl 1H-indazole-4-carboxylate with methyl iodide using sodium hydride (NaH) in tetrahydrofuran (THF) results in a nearly equimolar mixture of the N1 and N2 methylated products, with a slight preference for the N2 isomer (N1:N2 ratio of approximately 1:1.3). Similarly, using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) also leads to poor regioselectivity. This lack of selectivity necessitates a robust purification strategy to isolate the desired N2-methylated product.

The following diagram illustrates the non-selective methylation of Methyl 1H-indazole-4-carboxylate.

Caption: Non-selective N-methylation of Methyl 1H-indazole-4-carboxylate.

Experimental Protocol: Synthesis and Purification of this compound

This protocol is a self-validating system, designed to reliably produce and isolate the target compound.

Part 1: Synthesis of Methyl 1H-indazole-4-carboxylate (Precursor)

A common route to this precursor involves the cyclization of 2-methyl-3-nitrobenzoic acid.

Step-by-Step Methodology:

  • Nitration: Begin with the nitration of 2-methylbenzoic acid to introduce a nitro group at the 3-position.

  • Esterification: Convert the resulting 2-methyl-3-nitrobenzoic acid to its methyl ester using standard esterification conditions (e.g., methanol and a catalytic amount of sulfuric acid).

  • Reductive Cyclization: Subject the methyl 2-methyl-3-nitrobenzoate to reductive cyclization conditions. A common method is the use of a reducing agent like tin(II) chloride in a suitable solvent, which simultaneously reduces the nitro group and facilitates cyclization to the indazole ring.

Part 2: N-Methylation and Isomer Separation

Step-by-Step Methodology:

  • Deprotonation: To a solution of Methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the two product isomers.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of N1 and N2 isomers, is purified by flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective for separating the two isomers. The N2-isomer is generally the more polar of the two and will have a lower Rf value on TLC.

Characterization Data

The following table summarizes the expected analytical data for the successful synthesis of this compound.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2 (s, 1H, H3), ~7.8-7.9 (d, 1H, Ar-H), ~7.3-7.4 (t, 1H, Ar-H), ~7.1-7.2 (d, 1H, Ar-H), ~4.2 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~165 (C=O), ~148 (C7a), ~135 (C3), ~128-130 (Ar-C), ~122-125 (Ar-C), ~115-118 (Ar-C), ~52 (O-CH₃), ~35 (N-CH₃).
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₀N₂O₂: 191.0764; found: 191.076x.

Application in Kinase Inhibitor Synthesis: A Strategic Approach

The true value of this compound lies in its utility as a versatile building block for constructing complex kinase inhibitors. The ester functionality at the C4 position serves as a convenient handle for the introduction of various side chains through amide bond formation, a cornerstone of medicinal chemistry.

General Synthetic Strategy

The overarching strategy involves the conversion of the methyl ester to a carboxylic acid, followed by amide coupling with a diverse range of amine-containing fragments. This approach allows for the systematic exploration of the chemical space around the indazole core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The following workflow diagram illustrates this strategic approach.

Caption: General workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocol: Amide Coupling

Step 1: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Isolation: The resulting precipitate, 2-methyl-2H-indazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Bond Formation

  • Activation: To a solution of 2-methyl-2H-indazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (R-NH₂, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the final kinase inhibitor.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a strategically important building block for the synthesis of novel kinase inhibitors. While its synthesis requires careful attention to regioselectivity, the protocols outlined in this guide provide a reliable pathway to this valuable intermediate. The C4-carboxylate functionality serves as a versatile anchor point for the introduction of a wide array of chemical moieties, enabling the fine-tuning of biological activity and pharmacokinetic profiles. As the quest for more potent and selective kinase inhibitors continues, the judicious use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapies.

References

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27653–27684. [Link]

  • Murphy, C. D., Varghese, S., Kelly, L. A., & Murphy, P. V. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Obaid Arhema Frejat, F., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole-4-carboxylic acid. Retrieved from [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27653-27684. [Link]

Sources

The Emergence of Methyl 2-methyl-2H-indazole-4-carboxylate in Anti-Inflammatory Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unmet Need in Anti-Inflammatory Therapeutics

For decades, the mainstay of anti-inflammatory therapy has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is fraught with significant adverse effects, including gastrointestinal complications and cardiovascular risks. This clinical reality underscores a pressing need for novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action. The indazole scaffold, a heterocyclic aromatic organic compound, has emerged as a promising pharmacophore in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for favorable interactions with various biological targets.[1] This guide focuses on a specific, yet underexplored derivative, Methyl 2-methyl-2H-indazole-4-carboxylate , as a potential candidate for a new generation of anti-inflammatory drugs. We will delve into its rational drug design, a proposed synthetic pathway, and a comprehensive framework for its preclinical evaluation.

The Indazole Scaffold: A Privileged Structure in Inflammation

Indazole derivatives have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators. Notably, certain indazole-containing compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a crucial enzyme in the prostaglandin biosynthesis pathway that is upregulated during inflammation.[3][4] The selectivity for COX-2 over its constitutive isoform, COX-1, is a critical design feature for mitigating the gastric side effects associated with traditional NSAIDs.[3]

Drug Design Rationale for this compound

The structure of this compound is strategically designed to optimize its anti-inflammatory potential and drug-like properties.

  • The 2H-Indazole Core: The N2-substituted indazole scaffold is a key feature. Structure-activity relationship (SAR) studies on various (aza)indazole series have indicated that the positioning of substituents on the indazole ring is crucial for COX-2 inhibitory activity.[5]

  • The N-Methyl Group: The methylation at the N2 position is hypothesized to enhance metabolic stability. Studies on related N-methylated compounds have shown that this modification can influence the pharmacokinetic profile, potentially leading to a more favorable half-life and reduced metabolic clearance.[6][7]

  • The Methyl Carboxylate Group at C4: The ester functional group at the 4-position can influence the molecule's polarity and ability to interact with the target protein's active site. It may also serve as a handle for future prodrug strategies to enhance bioavailability.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-methylation of Methyl 1H-indazole-4-carboxylate

  • To a solution of Methyl 1H-indazole-4-carboxylate in an appropriate aprotic solvent (e.g., anhydrous DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30-60 minutes to facilitate the formation of the indazolide anion.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of N1 and N2 methylated isomers.

Step 2: Isomer Separation

  • The crude mixture of N1 and N2 isomers is to be separated using column chromatography on silica gel.

  • A gradient elution system, for example, with a mixture of hexane and ethyl acetate, should be optimized to achieve baseline separation of the two regioisomers.

  • Collect the fractions corresponding to the desired N2-methylated product (this compound) and confirm its identity and purity using analytical techniques such as NMR and mass spectrometry.

Preclinical Evaluation of Anti-Inflammatory Activity

A tiered approach, starting with in vitro assays and progressing to in vivo models, is essential to comprehensively evaluate the anti-inflammatory potential of this compound.

In Vitro Screening Assays

These initial assays provide rapid and cost-effective methods to assess the compound's primary mechanism of action.

AssayPrincipleKey Parameters Measured
COX-1/COX-2 Inhibition Assay Measures the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.IC50 values for COX-1 and COX-2, Selectivity Index (COX-1 IC50 / COX-2 IC50)
LPS-stimulated Cytokine Release in Macrophages Evaluates the compound's ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).IC50 values for cytokine inhibition
Nitric Oxide (NO) Inhibition Assay Measures the inhibition of nitric oxide production in LPS-stimulated macrophages using the Griess reagent.IC50 for NO inhibition
In Vivo Models of Inflammation

Successful candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

ModelSpeciesPrincipleKey Parameters Measured
Carrageenan-Induced Paw Edema Rat or MouseAn acute model of inflammation where carrageenan injection induces localized edema.Paw volume/thickness, inflammatory cell infiltration, cytokine levels in paw tissue.
Adjuvant-Induced Arthritis RatA chronic model of inflammatory arthritis induced by injection of Freund's complete adjuvant.Paw swelling, arthritis score, joint histopathology, inflammatory markers in serum.
Experimental Workflow for Preclinical Evaluation

Caption: A tiered workflow for the preclinical evaluation of anti-inflammatory candidates.

Elucidating the Mechanism of Action

Based on the structure and the known pharmacology of the indazole scaffold, the primary hypothesized mechanism of action for this compound is the selective inhibition of COX-2.

Molecular Docking Studies

In silico molecular docking can provide valuable insights into the binding interactions of the compound with the active site of COX-2.[11][12][13] These studies can help rationalize the observed activity and guide further structural modifications to improve potency and selectivity.

Key Interactions to Investigate:

  • Hydrogen Bonding: Interactions with key amino acid residues in the COX-2 active site, such as Arg513 and Tyr385.

  • Hydrophobic Interactions: The fit of the indazole core and its substituents within the hydrophobic pocket of the enzyme.

  • Selectivity: Comparison of the binding mode in COX-2 versus COX-1 to understand the structural basis of selectivity.

Signaling Pathway Analysis

Caption: Hypothesized mechanism of action via inhibition of the COX-2 pathway.

Pharmacokinetic Profile: A Preliminary Outlook

The drug-like properties of this compound suggest a favorable pharmacokinetic profile.

  • Absorption: The compound's relatively small size and moderate lipophilicity are expected to facilitate good oral absorption.

  • Distribution: The distribution will be influenced by its plasma protein binding and tissue permeability.

  • Metabolism: The N-methyl group may confer some protection against rapid N-dealkylation, a common metabolic pathway for indazoles.[14] However, ester hydrolysis of the methyl carboxylate group is a likely metabolic route. In vitro metabolism studies using human liver microsomes will be crucial to identify the major metabolites.[15]

  • Excretion: The metabolites are likely to be excreted renally.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, lead compound in the quest for safer and more effective anti-inflammatory drugs. The scientific rationale for its investigation is strong, grounded in the well-established anti-inflammatory properties of the indazole scaffold and the principles of rational drug design. The proposed synthetic and preclinical evaluation frameworks in this guide provide a clear roadmap for researchers to unlock its therapeutic potential. Further studies, including detailed SAR exploration, in-depth mechanistic elucidation, and comprehensive safety pharmacology, will be essential to advance this compound towards clinical development. The journey from a promising molecule to a new medicine is long and challenging, but the potential to address a significant unmet medical need makes the exploration of novel candidates like this compound a worthy and critical endeavor.

References

  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. (2024). Journal of Chemical Health Risks. [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (2026). RGUHS Journal of Pharmaceutical Sciences. [Link]

  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.). ResearchGate. [Link]

  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. (n.d.). PubMed. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025). ResearchGate. [Link]

  • Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate. [Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (n.d.). PubMed. [Link]

  • (PDF) Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PubMed Central. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2016). Semantic Scholar. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). PubMed Central. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PubMed Central. [Link]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. (n.d.). PubMed. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). Dovepress. [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and expert insights into the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a thorough discussion of the underlying chemical principles and challenges, particularly the critical aspect of regioselective N-alkylation.

Introduction: The Significance of N-Substituted Indazoles

Indazole derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous pharmacologically active compounds.[1] The strategic placement of substituents on the indazole ring, particularly on the nitrogen atoms, can significantly influence the biological activity of these molecules. This compound, as an N2-alkylated indazole, represents a valuable scaffold for the development of novel therapeutics. The synthesis of such N2-substituted indazoles, however, presents a significant chemical challenge due to the dual nucleophilicity of the indazole ring, which often leads to the formation of a mixture of N1 and N2-alkylated isomers.[2] This guide will navigate this challenge by providing a detailed protocol and a discussion on controlling the regioselectivity of the alkylation reaction.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached in two key stages:

  • Formation of the Indazole Core: Synthesis of the precursor, Methyl 1H-indazole-4-carboxylate.

  • Regioselective N-Methylation: The controlled methylation of Methyl 1H-indazole-4-carboxylate to selectively yield the desired N2-isomer.

This section will detail the experimental protocols for each stage, offering insights into the rationale behind the chosen reagents and conditions.

Part 1: Synthesis of Methyl 1H-indazole-4-carboxylate

Experimental Protocol: Synthesis of Methyl 1H-indazole-4-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-3-methylbenzoic acid151.161.0 equiv-
Sodium nitrite (NaNO₂)69.001.1 equiv-
Hydrochloric acid (HCl)36.46Excess-
Methanol (MeOH)32.04As solvent-
Sulfuric acid (H₂SO₄)98.08Catalytic-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Ethyl acetate (EtOAc)88.11As solvent-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Diazotization:

    • Suspend 2-amino-3-methylbenzoic acid in a mixture of hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization:

    • Carefully add the cold diazonium salt solution to a solution of a reducing agent (e.g., sodium sulfite) at a controlled temperature to initiate cyclization to form 1H-indazole-4-carboxylic acid.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Esterification:

    • Dissolve the crude 1H-indazole-4-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.[4]

    • Reflux the mixture until the esterification is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product, Methyl 1H-indazole-4-carboxylate, with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Regioselective N-Methylation

The critical step in this synthesis is the selective methylation at the N2 position of Methyl 1H-indazole-4-carboxylate. The challenge lies in the fact that direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers.[2] For 4-substituted indazole methyl esters, achieving high N2 selectivity is particularly challenging.

Understanding the Challenge: N1 vs. N2 Alkylation

The outcome of the N-alkylation of indazoles is governed by a delicate balance of electronic and steric factors, as well as the reaction conditions (base, solvent, and alkylating agent).[2][5]

  • N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is generally the thermodynamically more stable isomer. Conditions that allow for equilibrium, such as higher temperatures and certain base/solvent combinations (e.g., Cs₂CO₃ in DMF), tend to favor the formation of the N1 product.[6]

  • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible, leading to a faster initial reaction. Therefore, the N2-substituted indazole is typically the kinetically favored product. Milder reaction conditions can sometimes favor the formation of the N2 isomer.

For Methyl 1H-indazole-4-carboxylate, studies have shown that alkylation with sodium hydride (NaH) in tetrahydrofuran (THF) results in poor regioselectivity, producing a mixture of N1 and N2 isomers in a roughly 1:1.3 ratio.[6] This highlights the need for a carefully optimized protocol or an efficient method for isomer separation.

Experimental Protocol: N-Methylation and Isomer Separation

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 1H-indazole-4-carboxylate176.171.0 equiv-
Sodium hydride (NaH, 60% dispersion in oil)24.001.2 equiv-
Methyl iodide (CH₃I)141.941.1 equiv-
Anhydrous Tetrahydrofuran (THF)72.11As solvent-
Saturated aqueous ammonium chloride (NH₄Cl)53.49As needed-
Ethyl acetate (EtOAc)88.11As solvent-
Hexane86.18As solvent-
Acetonitrile41.05For recrystallization-
Water18.02For recrystallization-

Procedure:

  • N-Methylation:

    • To a solution of Methyl 1H-indazole-4-carboxylate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add methyl iodide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the products with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isomer Separation by Recrystallization:

    • The crude product, a mixture of Methyl 1-methyl-1H-indazole-4-carboxylate and this compound, can be separated by fractional recrystallization.

    • A mixed solvent system, such as acetonitrile and water, has been shown to be effective for separating indazole isomers.[7]

    • Dissolve the crude mixture in a minimal amount of hot acetonitrile.

    • Slowly add water until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • The desired this compound may preferentially crystallize, but this will require analytical confirmation (e.g., by ¹H NMR).

    • Collect the crystals by filtration and wash with a cold mixture of acetonitrile and water.

    • Further purification of the mother liquor may be necessary to isolate the remaining product.

Alternative N2-Selective Methylation

Recent advances in synthetic methodology have explored more selective N2-alkylation strategies for indazoles. One promising approach involves the use of specific catalysts, such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, with alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[8][9] While a specific protocol for the 4-carboxylate derivative using this method is not detailed, it represents a potential avenue for achieving higher N2-selectivity and avoiding tedious isomer separation.

Data Presentation and Characterization

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepReactionKey ReagentsSolventTemperatureTimeExpected Yield
1Indazole Formation2-Amino-3-methylbenzoic acid, NaNO₂, HClWater0-5 °C1-2 hModerate
2Esterification1H-Indazole-4-carboxylic acid, MeOH, H₂SO₄MethanolReflux4-6 hGood
3N-MethylationMethyl 1H-indazole-4-carboxylate, NaH, CH₃ITHF0 °C to RT2-4 hHigh (mixture)
4PurificationIsomer mixtureAcetonitrile/Water--Isolate pure N2 isomer

Characterization of this compound:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is a critical tool for distinguishing between the N1 and N2 isomers. The chemical shift of the methyl group and the aromatic protons will differ significantly between the two isomers. For the N2-methylated product, specific correlations in 2D NMR experiments (like HMBC) can confirm the position of the methyl group.[5]

  • ¹³C NMR: The carbon NMR spectrum will also show distinct chemical shifts for the carbons in the N1 and N2 isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (mp): To assess the purity of the crystalline product.

Visualization of the Synthetic Pathway

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Indazole Core Synthesis cluster_step2 Step 2: N-Methylation & Purification A 2-Amino-3-methylbenzoic acid B Diazotization & Cyclization A->B C 1H-Indazole-4-carboxylic acid B->C D Esterification C->D E Methyl 1H-indazole-4-carboxylate D->E F N-Methylation (NaH, CH3I, THF) E->F G Mixture of N1 and N2 Isomers F->G H Fractional Recrystallization (Acetonitrile/Water) G->H I This compound (Final Product) H->I Desired Isomer J Methyl 1-methyl-1H-indazole-4-carboxylate (Byproduct) H->J Other Isomer

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: The Challenge of Regioselectivity

N_Alkylation_Mechanism cluster_reaction N-Methylation of Methyl 1H-indazole-4-carboxylate Indazole Methyl 1H-indazole-4-carboxylate Anion Indazole Anion (Resonance Stabilized) Indazole->Anion -H+ Base Base (e.g., NaH) N1_Product Methyl 1-methyl-1H-indazole-4-carboxylate (N1-isomer, Thermodynamic) Anion->N1_Product Attack from N1 N2_Product This compound (N2-isomer, Kinetic) Anion->N2_Product Attack from N2 MeI Methyl Iodide (CH3I)

Caption: Competing N1 and N2 methylation pathways of the indazole anion.

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that requires careful control, particularly during the N-methylation step, to manage the inherent challenge of regioselectivity. While classical methods often lead to isomer mixtures requiring diligent purification, this guide provides a practical protocol for obtaining the desired N2-methylated product. Future research in this area will likely focus on the development of more efficient and highly regioselective N2-alkylation methods, potentially utilizing novel catalytic systems to streamline the synthesis of this and other valuable N2-substituted indazole derivatives for applications in drug discovery and development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1948. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Kaur, H., Kumar, S., & Singh, I. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Zhang, Y., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12225–12232. [Link]

Sources

Guide to the Regioselective Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Synthetic Organic Chemists

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of specific N-alkylated indazole regioisomers, however, presents a significant and persistent challenge that can impede drug discovery efforts. This application note provides a comprehensive and robust protocol for the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate, a valuable building block in pharmaceutical development. We will dissect a common and effective synthetic route starting from the commercially available Methyl 1H-indazole-4-carboxylate. The central focus is a detailed exploration of the critical N-methylation step, the causal factors governing the N-1 versus N-2 regioselectivity, and a validated protocol for the successful isolation of the desired N-2 isomer. This guide is designed to equip researchers with both the practical steps and the theoretical understanding necessary to navigate the complexities of indazole chemistry with confidence.

Introduction: The Significance of Indazole Regioisomers

Indazoles are bicyclic heteroaromatic compounds that exist as two principal tautomers, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2] Alkylation of the indazole core can occur at either the N-1 or N-2 position, leading to two distinct regioisomers with potentially different biological activities, pharmacokinetic profiles, and toxicological properties. As such, controlling the site of alkylation is paramount in the synthesis of indazole-based active pharmaceutical ingredients (APIs).

This guide addresses the synthesis of this compound (CAS: 1071428-43-7), a specific N-2 methylated isomer. The protocol is optimized for clarity, reproducibility, and provides insights into the mechanistic factors that allow for the predictable synthesis and isolation of this target molecule.

Synthetic Strategy & Mechanistic Considerations

The most direct and reliable strategy begins with the commercially available Methyl 1H-indazole-4-carboxylate (CAS: 192945-49-6).[3][4] The synthesis then proceeds via two key stages: non-selective N-methylation followed by chromatographic separation of the resulting regioisomers.

Overall Synthetic Workflow

The workflow is designed for efficiency and validation at each critical step.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis Start Start: Methyl 1H-indazole-4-carboxylate Reaction N-Methylation Reaction (KOH, MeI, DMF) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Mixture (N-1 and N-2 Isomers) Workup->Crude Step 2 Chroma Silica Gel Column Chromatography Crude->Chroma Analysis Isomer Characterization (NMR, MS) Chroma->Analysis Product Final Product: Methyl 2-methyl-2H-indazole-4-carboxylate Analysis->Product

Caption: High-level workflow for the synthesis and purification of the target compound.

Mechanism Spotlight: The N-Alkylation Dichotomy

The core chemical challenge lies in controlling the regioselectivity of the methylation. Upon deprotonation with a base (e.g., potassium hydroxide), the indazole anion is formed, which is a resonance-stabilized ambident nucleophile. The negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack by the methylating agent (e.g., methyl iodide).

Caption: Competing N-1 and N-2 alkylation pathways of the indazole anion.

The final ratio of N-1 to N-2 products is a complex function of several factors:

  • Base and Counter-ion: Strong, non-coordinating bases can favor the N-1 product. Some literature suggests that certain cations can chelate with the N-2 nitrogen and a nearby substituent, directing alkylation to the N-1 position.[5]

  • Solvent: Polar aprotic solvents like DMF are commonly used and can influence the reactivity of the anion.

  • Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, such as the ester at the C-4 position, can significantly influence the electron density at each nitrogen, thereby altering the N-1/N-2 ratio.[2][6]

  • Electrophile: The nature of the alkylating agent can also affect the outcome.

In practice, for many substituted indazoles, alkylation yields a separable mixture of both isomers, making purification the most pragmatic approach.[7]

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. DMF is a reproductive toxicant. Methyl iodide is toxic and a suspected carcinogen. Strong bases are corrosive. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Recommended Grade
Methyl 1H-indazole-4-carboxylate192945-49-6176.17>97% Purity
Potassium Hydroxide (KOH)1310-58-356.11Anhydrous pellets
Methyl Iodide (MeI)74-88-4141.94>99%, stabilized
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
n-Hexane110-54-386.18ACS Grade
Deionized Water (H₂O)7732-18-518.02-
Brine (Saturated NaCl solution)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Silica Gel7631-86-9-230-400 mesh
Step-by-Step Procedure

Part A: N-Methylation Reaction

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-indazole-4-carboxylate (2.00 g, 11.35 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous DMF (25 mL) to the flask and stir until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add powdered potassium hydroxide (0.76 g, 13.59 mmol, 1.2 equiv.) portion-wise over 5 minutes. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become darker.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (0.85 mL, 1.93 g, 13.59 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a 250 mL separatory funnel containing deionized water (75 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The water washes are crucial for removing residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid. This crude product is a mixture of the N-1 and N-2 methylated isomers.

Part B: Chromatographic Separation

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a 9:1 Hexane:EtOAc eluent. The column size should be appropriate for the amount of crude material (e.g., a 40g silica column for ~2g of crude product).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% EtOAc and gradually increase to 30% EtOAc. The two isomers should separate, with the less polar isomer typically eluting first. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure desired product (typically the second major spot to elute). Verify the purity of the combined fractions by TLC.

  • Final Concentration: Concentrate the pure fractions under reduced pressure to yield this compound as a solid. Dry the product under high vacuum.

Product Characterization

The identity and purity of the final product must be confirmed by analytical methods. The N-1 and N-2 isomers can be unambiguously distinguished by NMR spectroscopy, particularly by observing the chemical shifts of the indazole protons and through 2D NMR techniques like NOESY.[7]

  • Target Product: this compound

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

  • Expected Yield: 35-45% (isolated yield of the pure N-2 isomer)

Summary & Troubleshooting

ParameterValue / Condition
Starting MaterialMethyl 1H-indazole-4-carboxylate (1.0 equiv.)
BasePotassium Hydroxide (1.2 equiv.)
Methylating AgentMethyl Iodide (1.2 equiv.)
SolventAnhydrous DMF
Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Purification MethodSilica Gel Chromatography (Hexane/EtOAc gradient)
Expected N-1:N-2 Ratio Variable, often near 1:1, requires empirical check.
Anticipated Yield (N-2) 35-45%

Troubleshooting Tips:

  • Incomplete Reaction: If TLC shows significant starting material remaining after 4 hours, consider extending the reaction time or adding a slight excess of the base and methyl iodide. Ensure all reagents and the solvent are anhydrous, as water can quench the base.

  • Poor Separation: If the isomers do not separate well on the column, adjust the polarity of the eluent system. Using a shallower gradient or a less polar solvent system (e.g., Toluene/EtOAc) may improve resolution.

  • Low Yield: Low yields can result from incomplete reaction or difficult separation. Ensure efficient extraction and careful handling during work-up to minimize product loss. The formation of the N-1 isomer inherently limits the theoretical maximum yield of the desired N-2 product in this non-selective approach.

References

  • Catarzi, D., Colotta, V., & Varano, F. (2004). Indazole, a promising scaffold for the design of potent bioactive compounds. Current Medicinal Chemistry, 11(14), 1843-1876.
  • Duarte, F. J. S., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(1), 1-16.

  • Cano, M., et al. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 16, 2356-2366.

  • Sigma-Aldrich. (n.d.). 2-Methyl-2H-indazole-4-carboxylic acid methyl ester. Product Page.

  • J&K Scientific LLC. (n.d.). 4-(1H)-Indazole carboxylic acid methyl ester. Product Page.

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27367-27379.

  • Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4983–5002.

Sources

Synthesis of "Methyl 2-methyl-2H-indazole-4-carboxylate" from methyl 1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

Introduction: The Challenge of Regioselectivity in Indazole N-Methylation

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neuroscience.[1][2][3] The biological activity of these compounds is often critically dependent on the substitution pattern of the indazole nucleus, particularly the position of alkyl groups on the nitrogen atoms. The direct alkylation of the 1H-indazole system presents a persistent synthetic challenge, as it can proceed at two different nitrogen atoms, N1 and N2, frequently resulting in a mixture of regioisomers.[1][3][4]

The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][3][5] Consequently, alkylation reactions under conditions that allow for thermodynamic equilibration often favor the formation of the N1-substituted product.[2][3][6] However, many pharmacologically important molecules, including intermediates for potent kinase inhibitors, require the specific synthesis of the N2-alkylated isomer.[1] Achieving high selectivity for the N2 position requires a nuanced understanding and careful control of reaction parameters to favor the kinetically controlled pathway or to exploit subtle electronic and steric effects of substituents on the indazole ring.

This application note provides a detailed protocol for the synthesis of this compound from its 1H-precursor, Methyl 1H-indazole-4-carboxylate. We will delve into the mechanistic rationale for the experimental choices, provide a step-by-step procedure for synthesis and purification, and detail the analytical methods required for unambiguous structural confirmation of the desired N2-methylated product.

Scientific Rationale: Navigating the N1 vs. N2 Landscape

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several competing factors:

  • Kinetic vs. Thermodynamic Control : The N2 position of the indazole anion is often more nucleophilic, leading to the kinetically favored N2-alkylated product. In contrast, the N1-alkylated product is typically the more thermodynamically stable isomer.[2][3] The choice of reaction conditions can dictate which pathway predominates.

  • Solvent and Base System : The combination of base and solvent is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly employed for N-alkylation reactions.[5][7] The choice of base, such as cesium carbonate (Cs₂CO₃), influences the nature of the indazolide anion's ion pair. Different bases and solvents can alter the accessibility and reactivity of the N1 and N2 positions.[5][7] For instance, strong hydride bases like NaH in a less polar solvent like THF have been shown to strongly favor N1 alkylation for many indazole substrates.[5][7][8]

  • Substituent Effects : The electronic and steric properties of substituents on the benzene portion of the indazole ring play a critical role in directing alkylation. Research has shown that for methyl 1H-indazole-4-carboxylate, alkylation using methyl iodide with Cs₂CO₃ in DMF yields a mixture of both N1 and N2 isomers, with a slight preference for the desired N2 product (N1:N2 ratio of approximately 1:1.3).[7] This indicates that while selectivity is not absolute under these conditions, they provide a reliable route to obtaining the target compound after purification.

The protocol described below leverages these principles to synthesize the target N2-isomer, acknowledging that chromatographic separation will be necessary to isolate it from its N1 counterpart.

Experimental Protocol: Synthesis and Characterization

This section provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 1H-indazole-4-carboxylate192945-49-6176.171.0 g (5.68 mmol)Starting Material
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.77 g (8.51 mmol)Base (1.5 equivalents)
Methyl Iodide (CH₃I)74-88-4141.940.43 mL (6.81 mmol)Methylating Agent (1.2 equivalents)
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11~200 mLExtraction solvent
Deionized Water (H₂O)7732-18-518.02~100 mLFor work-up
Brine (Saturated NaCl solution)7647-14-558.44~50 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Silica Gel (for column chromatography)7631-86-960.08As neededStationary phase
Hexane110-54-386.18As neededMobile phase component
Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis SM Methyl 1H-indazole-4-carboxylate Reagents Cs₂CO₃, CH₃I DMF, Room Temp, 16h SM->Reagents 1. Add Reagents Quench Quench with H₂O Reagents->Quench 2. Reaction Completion Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Crude Crude Product (N1/N2 Mixture) Dry->Crude 3. Isolate Crude Column Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Crude->Column 4. Purify N2_Product Product 1: Methyl 2-methyl-2H- indazole-4-carboxylate Column->N2_Product N1_Byproduct Product 2: Methyl 1-methyl-1H- indazole-4-carboxylate Column->N1_Byproduct Analysis Characterization: ¹H NMR, ¹³C NMR, HMBC, MS N2_Product->Analysis

Caption: Synthetic workflow for N-methylation of methyl 1H-indazole-4-carboxylate.

Step-by-Step Procedure
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-indazole-4-carboxylate (1.0 g, 5.68 mmol).

  • Solvent and Base Addition : Add anhydrous DMF (20 mL) to the flask and stir until the starting material is fully dissolved. Add cesium carbonate (2.77 g, 8.51 mmol, 1.5 eq).

  • Addition of Methylating Agent : Cool the suspension to 0 °C using an ice bath. Slowly add methyl iodide (0.43 mL, 6.81 mmol, 1.2 eq) dropwise to the stirring mixture.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, carefully pour the reaction mixture into a beaker containing deionized water (100 mL). Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of N1 and N2 isomers.

  • Purification : Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% EtOAc) to separate the two isomers. The N2 isomer is typically more polar and will elute after the N1 isomer. Combine the fractions containing the desired product and remove the solvent under reduced pressure.

Structural Characterization and Validation

Unambiguous assignment of the N1 and N2 regioisomers is critical and is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR : The chemical shifts of the N-methyl group and the aromatic protons will differ between the two isomers.

  • Heteronuclear Multiple Bond Correlation (HMBC) : This 2D NMR technique provides definitive proof of regiochemistry.[5][7]

    • For the N2-isomer (Target Product) : A key correlation will be observed between the protons of the N-methyl group (~4.2 ppm) and the C3 carbon of the indazole ring (~145 ppm).

    • For the N1-isomer (Byproduct) : The correlation will be between the N-methyl protons (~4.0 ppm) and the C7a carbon of the indazole ring (~140 ppm).[5][7]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should be used to confirm the mass of the product (C₁₀H₁₀N₂O₂, MW: 190.20). Both isomers will have the same molecular weight.

Conclusion

The synthesis of this compound highlights the persistent challenge of regioselectivity in the N-alkylation of indazoles. While the described protocol using cesium carbonate and methyl iodide in DMF does not afford complete selectivity, it provides a reliable and reproducible method for accessing the desired N2-methyl isomer following a straightforward chromatographic separation. The application of 2D NMR techniques, particularly HMBC, is essential for the unequivocal structural assignment of the final product. This protocol serves as a valuable resource for researchers in drug discovery and development requiring access to this important N2-substituted indazole building block.

References

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 2038–2051. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Silva, A. M. G., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 214-234. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (n.d.). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]

  • ResearchGate. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Application Notes and Protocols for the Regioselective Methylation of Methyl 1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of many pharmacologically active molecules, making the precise functionalization of this scaffold a critical task in medicinal chemistry and drug development. The N-methylation of indazoles, a common strategy for modulating biological activity, is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of regioisomeric mixtures. This guide provides a comprehensive overview of the principles and detailed experimental protocols for the selective methylation of methyl 1H-indazole-4-carboxylate, a versatile building block in organic synthesis. We will explore strategies to achieve high regioselectivity for both the N1- and N2-methylated products by leveraging the principles of kinetic and thermodynamic control.

Introduction: The Challenge of Indazole Regioselectivity

Indazole derivatives are prominent scaffolds in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1][2] The functionalization of the indazole core, particularly at the N1 and N2 positions, is a key strategy for fine-tuning their physicochemical properties and biological targets. However, the direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 isomers, presenting significant challenges for synthesis and purification.[3][4]

The regiochemical outcome of the methylation of methyl 1H-indazole-4-carboxylate is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[3][5] These factors dictate whether the reaction proceeds under kinetic or thermodynamic control, which in turn determines the predominant regioisomer formed. A thorough understanding of these principles is essential for developing robust and efficient synthetic routes to the desired methylated indazole derivative.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The regioselectivity of indazole methylation is governed by the relative stability of the starting materials, intermediates, and products. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6] This inherent stability difference is the foundation for selectively targeting either the N1 or N2 position.

  • N1-Methylation (Thermodynamic Control): The N1-methylated product is the thermodynamically more stable isomer.[1][5] Reaction conditions that allow for equilibration, such as the use of a strong base in an aprotic solvent, will favor the formation of the N1-methylated indazole.[5][7] The reaction proceeds through the more stable indazolide anion, and over time, the product distribution will reflect the thermodynamic equilibrium.

  • N2-Methylation (Kinetic Control): The N2 position of the neutral indazole is often more sterically accessible and its lone pair is considered more kinetically available for attack.[1] Therefore, under conditions that do not allow for equilibration (e.g., milder bases, specific solvent systems, or acidic conditions), the kinetically favored N2-methylated product can be obtained as the major isomer.[1][8]

The interplay of these factors is visually summarized in the reaction pathway diagram below.

G cluster_0 Reaction Pathways for Indazole Methylation Indazole Methyl 1H-indazole-4-carboxylate Anion Indazolide Anion Indazole->Anion Strong Base (e.g., NaH) N2_Product Methyl 2-methyl-2H-indazole-4-carboxylate (Kinetic Product) Indazole->N2_Product Me-X under Kinetic Conditions N1_Product Methyl 1-methyl-1H-indazole-4-carboxylate (Thermodynamic Product) Anion->N1_Product Me-X (Thermodynamic Control) N2_Product->N1_Product Equilibration (under certain conditions)

Caption: Reaction pathways for indazole methylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective methylation of methyl 1H-indazole-4-carboxylate.

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This protocol is optimized to achieve high regioselectivity for the N1-methylated product by employing a strong, non-coordinating base in an aprotic solvent, which favors the formation of the thermodynamically more stable isomer.[3][9][10]

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 1H-indazole-4-carboxylate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate methyl 1-methyl-1H-indazole-4-carboxylate.

G cluster_1 N1-Methylation Workflow Start Dissolve Indazole in Anhydrous THF Add_NaH Add NaH at 0°C Start->Add_NaH Deprotonation Stir at RT (30 min) Add_NaH->Deprotonation Add_MeX Add Methylating Agent at 0°C Deprotonation->Add_MeX Reaction Stir at RT until completion (TLC/LC-MS) Add_MeX->Reaction Quench Quench with sat. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Caption: N1-Methylation experimental workflow.

Protocol 2: N2-Selective Methylation (Kinetic Control)

Achieving high N2 selectivity often requires avoiding the strongly basic conditions that lead to the thermodynamic product. One effective method for certain indazole derivatives involves using dimethyl carbonate as a milder and more environmentally friendly methylating agent.[5] Another approach for selective N2-alkylation is the use of alkyl 2,2,2-trichloroacetimidates under acidic conditions.[1][11]

Method A: Using Dimethyl Carbonate

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve methyl 1H-indazole-4-carboxylate (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux temperature and continue stirring for several hours, monitoring by TLC or LC-MS for completion.

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain crude this compound.

  • If necessary, recrystallize or purify by column chromatography.

Method B: Using Methyl 2,2,2-trichloroacetimidate

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Methyl 2,2,2-trichloroacetimidate

  • Anhydrous solvent (e.g., dichloromethane or dioxane)

  • Trifluoromethanesulfonic acid (TfOH) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of methyl 1H-indazole-4-carboxylate (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.2 equiv) in an anhydrous solvent, cool the mixture to 0 °C.

  • Add the acid catalyst (e.g., TfOH, 0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

G cluster_2 N2-Methylation Workflow (Method B) Start Dissolve Indazole & Trichloroacetimidate Cool Cool to 0°C Start->Cool Add_Acid Add Acid Catalyst (e.g., TfOH) Cool->Add_Acid Reaction Stir at RT until completion (TLC/LC-MS) Add_Acid->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Sources

Application Notes and Protocols: Trimethyloxonium Tetrafluoroborate in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles and the Role of Meerwein's Salt

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents. The biological activity of these compounds is often contingent on the specific N-alkylation pattern of the indazole ring. However, the synthesis of N-alkylated indazoles is frequently complicated by the formation of regioisomeric mixtures, which can hinder efficient drug development and manufacturing.[1][2] Trimethyloxonium tetrafluoroborate, a powerful and versatile methylating agent, offers a strategic solution to this challenge.[3][4] This application note provides a comprehensive guide to the use of trimethyloxonium tetrafluoroborate in indazole synthesis, with a focus on mechanistic insights, regioselective protocols, and practical applications for researchers, scientists, and drug development professionals.

Mechanistic Insights: Understanding the Regioselectivity of Indazole Alkylation

The challenge in the selective alkylation of indazoles stems from the annular tautomerism of the indazole ring, which exists as a mixture of the more stable 1H- and less stable 2H-tautomers.[5][6][7][8] Deprotonation of the indazole ring results in an ambident anion with nucleophilic character at both N1 and N2, often leading to a mixture of N1- and N2-alkylated products. The regiochemical outcome of the alkylation is highly dependent on a variety of factors including the base, solvent, nature of the alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][7][9]

The Role of Trimethyloxonium Tetrafluoroborate (Meerwein's Salt)

Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a potent electrophilic methylating agent.[3][4] Its high reactivity allows for the methylation of even weakly nucleophilic centers under mild conditions.[3][10] In the context of indazole synthesis, the use of a strong, non-basic methylating agent like trimethyloxonium tetrafluoroborate can circumvent the need for a strong base to deprotonate the indazole, thus altering the reaction pathway and potentially influencing the regioselectivity.

The reaction proceeds via a direct SN2 reaction between the neutral indazole and the trimethyloxonium cation. The regioselectivity is then governed by the relative nucleophilicity of the N1 and N2 atoms in the neutral indazole tautomers. Computational studies have shown that while the 1H-indazole tautomer is thermodynamically more stable, the N2 position can be more nucleophilic in certain substrates, leading to selective N2-alkylation.[11]

G cluster_0 Indazole Tautomers cluster_1 Alkylation Pathways 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole Tautomerization N1_Alkylation N1-Methyl Indazole 1H_Indazole->N1_Alkylation SN2 Attack at N1 N2_Alkylation N2-Methyl Indazole 2H_Indazole->N2_Alkylation SN2 Attack at N2 Meerwein_Salt Trimethyloxonium Tetrafluoroborate [(CH3)3O]+[BF4]- Meerwein_Salt->N1_Alkylation Meerwein_Salt->N2_Alkylation

Caption: General mechanism for indazole methylation.

Experimental Protocols

Safety Precautions

Trimethyloxonium tetrafluoroborate is a corrosive and moisture-sensitive solid.[12][13][14][15][16] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[12][15] The reagent should be stored under an inert atmosphere and protected from moisture to prevent decomposition.[13][15] All glassware should be flame-dried or oven-dried prior to use.

General Protocol for the Methylation of Indazole

This protocol provides a general procedure for the methylation of a substituted indazole using trimethyloxonium tetrafluoroborate. The specific reaction conditions, such as solvent and temperature, may need to be optimized for different indazole substrates.

Materials:

  • Substituted 1H-indazole

  • Trimethyloxonium tetrafluoroborate

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted 1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the indazole.

  • Addition of Methylating Agent: While stirring, add trimethyloxonium tetrafluoroborate (1.1-1.5 eq) portion-wise to the solution at room temperature. Note: The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired methylated indazole regioisomer(s).

G A 1. Dissolve Indazole in Anhydrous DCM B 2. Add Trimethyloxonium Tetrafluoroborate A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Quench with Saturated NaHCO3 Solution C->D E 5. Aqueous Workup (Separate, Wash, Dry) D->E F 6. Concentrate in vacuo E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for indazole methylation.

Case Study: Regioselective Synthesis of 2-Methyl-2H-indazoles

Recent studies have demonstrated that the use of strong acids can promote the selective N2-alkylation of indazoles.[17][18][19] This protocol is adapted from literature procedures that achieve high N2-selectivity.

SubstrateAlkylating AgentCatalystSolventN2:N1 RatioYield (%)Reference
1H-IndazoleEthyl 2,2,2-trichloroacetimidateTfOHDichloroethane>99:196[18]
6-Nitro-1H-indazoleDimethyl sulfate-Dichloromethane/DMSO-78[20]
1H-IndazoleDiazo compoundsTfOHDichloroethaneup to 100:0Good to excellent[17]

Note: While the table above showcases various N2-selective alkylations, the principles can be extended to methylation using trimethyloxonium tetrafluoroborate, potentially in the presence of a catalytic amount of a strong acid to promote N2-selectivity. Further optimization would be required.

Applications in Drug Development

The ability to selectively synthesize specific N-alkylated indazole regioisomers is of paramount importance in drug discovery and development. Many bioactive indazole-containing molecules are marketed as single N1- or N2-alkylated derivatives.[1] The methodologies described herein, utilizing trimethyloxonium tetrafluoroborate, provide a valuable tool for accessing these important compounds.

For example, the development of robust and selective procedures for the N2-alkylation of indazoles is crucial for the synthesis of various pharmaceutical agents.[18] The protocols outlined in this application note can be adapted for the synthesis of libraries of N-methylated indazole derivatives for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds.

Conclusion

Trimethyloxonium tetrafluoroborate is a highly effective reagent for the methylation of indazoles. By understanding the underlying mechanistic principles of indazole alkylation and carefully controlling the reaction conditions, researchers can achieve high regioselectivity in their synthetic routes. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and professionals in the field of drug development, enabling the efficient and selective synthesis of N-methylated indazole derivatives.

References

  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • (2024). Trimethyloxonium tetrafluoroborate. Apollo Scientific.
  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • (n.d.). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). PrepChem.com.
  • (2020). Safety Data Sheet. Biosynth.
  • (n.d.). Regioselective Synthesis of Indazole Derivatives. Benchchem.
  • (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • (n.d.). Chemical Safety Data Sheet MSDS / SDS - Trimethyloxonium Tetrafluoroborate. ChemicalBook.
  • (n.d.). SAFETY DATA SHEET. Pfaltz & Bauer.
  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • (2024). Trimethyloxonium tetrafluoroborate - SAFETY DATA SHEET.
  • (n.d.). Trimethyloxonium tetrafluoroborate. Organic Syntheses.
  • (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • (2025). Trimethyloxonium tetrafluoroborate reaction, handling tips? Reddit.
  • (2025). Working with Trimethyloxonium tetrafluoroborate, handling tips? Reddit.
  • (n.d.). 2-Methyl-6-nitro-2H-indazole. National Institutes of Health.
  • (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
  • (n.d.). Synthesis of Novel Indazole-Derived Ionic Liquids. Thieme E-Books & E-Journals.
  • (n.d.). trimethyloxonium fluoborate. Organic Syntheses.
  • (2021). Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues. National Institutes of Health.
  • (n.d.). Understanding the Applications of Trimethyloxonium Tetrafluoroborate in Synthesis.
  • (n.d.). Meerwein‐type Bromoarylation with Arylthianthrenium Salts. National Institutes of Health.
  • (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central.
  • (2025). Trimethyloxonium Tetrafluoroborate: A Comprehensive Overview.
  • (n.d.). Meerwein arylation. Wikipedia.
  • (2021). One-step methylation of aromatic phosphorus heterocycles: synthesis and crystallographic characterization of a 1-methyl-phosphininium salt. Chemical Communications.
  • (n.d.). Trimethyloxonium Tetrafluoroborate synthesis. ChemicalBook.
  • (2025). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate.
  • (2023). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel–Crafts C(sp2)–H Methylation with Methanol. Journal of the American Chemical Society.

Sources

Application Note: Synthesis and Mechanistic Insights into the Regioselective Formation of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its ability to act as a bioisostere for indole and engage in key hydrogen bonding interactions with biological targets.[1][2] Many indazole-containing drugs, such as the anticancer agent axitinib and the antiemetic granisetron, are N-alkylated derivatives. The synthesis of these molecules, however, presents a persistent challenge: the regioselective alkylation of the indazole nitrogen. The indazole anion is an ambident nucleophile, leading to the potential formation of two distinct regioisomers, N1 and N2-alkylated products.[1]

Controlling the site of alkylation is paramount, as the biological activity and pharmacokinetic properties of the N1 and N2 isomers can differ significantly. This guide provides an in-depth analysis of the reaction mechanisms governing the synthesis of a specific N2-substituted derivative, Methyl 2-methyl-2H-indazole-4-carboxylate . We will explore the underlying principles that dictate regioselectivity and provide a detailed protocol for its targeted synthesis, offering a framework for researchers navigating the complexities of indazole functionalization.

Synthetic Strategy and Mechanistic Overview

The most direct synthetic route to this compound involves the N-methylation of a suitable precursor, Methyl 1H-indazole-4-carboxylate. This approach places the critical challenge squarely on controlling the regioselectivity of the methylation step.

G cluster_0 Proposed Synthetic Pathway Start Methyl 1H-indazole-4-carboxylate Product This compound Start->Product  Regioselective  N2-Methylation Byproduct Methyl 1-methyl-1H-indazole-4-carboxylate (Isomer) Start->Byproduct  Competing  N1-Methylation G cluster_pathways Competing Alkylation Pathways cluster_N2 N2-Alkylation (Direct) cluster_N1 N1-Alkylation (via Tautomerization) Indazole 1H-Indazole (More Stable Tautomer) Anion Indazole Anion (Deprotonated) Indazole->Anion + Base - H+ N2_Product N2-Alkylated Product Anion->N2_Product + R-X (Lower Energy Barrier) Indazole_2H 2H-Indazole (Less Stable Tautomer) Anion->Indazole_2H Tautomerization (Energy Cost) N1_Product N1-Alkylated Product Indazole_2H->N1_Product + R-X (Higher Energy Barrier)

Sources

Application Notes and Protocols for the Purification of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methyl-2H-indazole-4-carboxylate is a key heterocyclic building block in contemporary drug discovery and development. As with many N-heterocyclic compounds, its synthesis, typically via N-alkylation of the parent indazole, presents a significant purification challenge: the formation of a mixture of N-1 and N-2 regioisomers. The isolation of the desired, thermodynamically less stable N-2 isomer from the N-1 isomer and other process-related impurities is critical for ensuring downstream reaction success, biological activity, and overall product quality.

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of this compound. The methodologies described herein are grounded in established principles of small molecule purification and are specifically tailored to address the common challenges associated with indazole isomer separation. These protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for obtaining the target compound in high purity.

Understanding the Core Challenge: N-1 vs. N-2 Isomerism

The direct methylation of Methyl 1H-indazole-4-carboxylate inevitably leads to a mixture of Methyl 1-methyl-1H-indazole-4-carboxylate and the desired this compound. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent, temperature). The primary distinction between these isomers lies in the position of the methyl group on the indazole ring, which imparts subtle but significant differences in their physicochemical properties, such as polarity, solubility, and crystal packing. These differences are exploited in the purification strategies outlined below.

Purification Strategy Overview

A multi-step purification strategy is recommended, beginning with a bulk purification technique like flash column chromatography to separate the majority of the isomeric mixture, followed by a final polishing step using recrystallization to achieve high purity. For analytical assessment and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Part 1: Flash Column Chromatography for Isomer Separation

Flash column chromatography is the primary method for the preparative separation of the N-1 and N-2 isomers on a laboratory scale. The separation relies on the differential adsorption of the isomers to a stationary phase (typically silica gel) due to their differing polarities.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the standard choice for N-heterocyclic compounds due to its polar nature, which allows for effective separation based on subtle polarity differences.

  • Mobile Phase (Eluent): A non-polar/polar solvent system, most commonly a gradient of ethyl acetate in hexanes, is employed. The less polar N-1 isomer will typically elute before the more polar N-2 isomer, although this elution order should always be confirmed by Thin Layer Chromatography (TLC). For nitrogen-containing compounds that may streak on silica, the addition of a small amount of a basic modifier like triethylamine (~0.1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica surface[1].

  • Sample Loading: Dry loading the crude sample adsorbed onto silica gel is highly recommended over wet (liquid) loading. This technique prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to sharper bands and better resolution.

Detailed Protocol: Flash Column Chromatography

1. TLC Analysis and Solvent System Optimization: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop several plates using different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). d. Visualize the spots under UV light (254 nm). e. The optimal eluent system for the flash column is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired N-2 isomer and shows the best possible separation between the two isomer spots.

2. Column Packing: a. Select a glass column of appropriate size for the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a layer of sand (approx. 1-2 cm). d. Dry pack the column with silica gel 60 (230-400 mesh). Gently tap the column to ensure even packing. e. Add another layer of sand on top of the silica gel. f. Pre-elute the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) until the silica is fully wetted and equilibrated. Ensure no cracks or channels are present in the packed bed.

3. Sample Preparation (Dry Loading): a. Dissolve the crude this compound mixture in a minimal amount of a volatile solvent like dichloromethane. b. Add silica gel (approximately 2-3 times the mass of the crude product) to the solution. c. Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.

4. Column Loading and Elution: a. Carefully layer the silica-adsorbed sample onto the top of the packed column. b. Gently add a thin layer of sand over the sample. c. Carefully add the initial mobile phase to the column. d. Begin elution using positive air pressure, collecting fractions in test tubes. e. Gradually increase the polarity of the mobile phase (gradient elution) as recommended by the initial TLC analysis. For example, start with 10% ethyl acetate in hexanes and incrementally increase to 30-40% ethyl acetate. f. Monitor the elution of the compounds by collecting small aliquots from the fractions and analyzing them by TLC.

5. Fraction Analysis and Product Isolation: a. Identify the fractions containing the pure desired isomer using TLC. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Hexanes/EtOAc) DryLoad 2. Dry Load Sample (Adsorb on Silica) Pack 3. Pack Column (Silica Gel) Load 4. Load Sample onto Column Pack->Load Elute 5. Gradient Elution (Increase EtOAc %) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Flash Chromatography Purification.

Part 2: Recrystallization for Final Polishing

Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. For indazole isomers, a mixed-solvent system is often highly effective.[2]

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent system will dissolve the target compound completely at an elevated temperature but poorly at room temperature or below, while impurities remain in solution upon cooling. A patent describing the separation of substituted indazole isomers highlights the efficacy of mixed solvents, such as acetone/water, ethanol/water, or acetonitrile/water.[2] This approach leverages the subtle differences in polarity between the isomers.

  • Cooling Rate: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice that inherently excludes impurity molecules, leading to a purer final product. Rapid cooling can trap impurities within the crystal structure.

Detailed Protocol: Two-Solvent Recrystallization

1. Solvent System Selection: a. Place a small amount of the chromatography-purified product into a test tube. b. Add a "good" solvent (one that readily dissolves the compound at room temperature, e.g., acetone or ethanol) dropwise until the solid just dissolves. c. Add a "poor" solvent (one in which the compound is insoluble, e.g., water) dropwise until the solution becomes persistently cloudy. The two solvents must be miscible.[3] d. Gently heat the mixture until the solution becomes clear again. e. Allow the solution to cool slowly to room temperature. If high-quality crystals form, this is a suitable solvent system.

2. Recrystallization Procedure: a. Place the material to be recrystallized in an Erlenmeyer flask. b. Add the "good" solvent (e.g., acetone) in portions while heating the mixture to a gentle boil, until the solid is completely dissolved. Use the minimum amount of solvent necessary. c. While maintaining the high temperature, add the "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy. d. Add a few more drops of the "good" solvent until the solution becomes clear again. e. If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling. Perform a hot gravity filtration to remove the carbon. f. Cover the flask and allow it to cool slowly and undisturbed to room temperature. g. To maximize yield, the flask can then be placed in an ice-water bath.

3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture. c. Allow the crystals to dry completely on the filter paper or in a desiccator.

Quantitative Data Summary: Purification Parameters
ParameterFlash ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Typical Mobile Phase Gradient of 10% to 50% Ethyl Acetate in HexanesAcetone/Water, Ethanol/Water, or Acetonitrile/Water[2]
Expected Purity 90-98%>99%
Key Consideration Dry loading of the sample is preferred for optimal separation.Slow cooling is essential for the formation of pure crystals.

Part 3: HPLC for Purity Analysis and Small-Scale Purification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for assessing the purity of the final product and can also be used for small-scale preparative purification.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is the most common choice for reversed-phase separation of small organic molecules, separating compounds based on their hydrophobicity.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can protonate basic sites on the analytes, leading to sharper peaks and improved resolution.

Protocol: Analytical RP-HPLC

1. System Parameters:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: Start with a high concentration of A (e.g., 95%) and ramp up to a high concentration of B over 15-20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

2. Sample Preparation: a. Prepare a stock solution of the purified sample in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis: a. The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Mandatory Visualization: Purification Decision Tree

G Start Crude Product (N1/N2 Isomer Mix) IsBulk Bulk Purification Needed? Start->IsBulk FlashChrom Flash Column Chromatography (Hexanes/EtOAc Gradient) IsBulk->FlashChrom Yes (>100 mg) Analytical Analytical Scale / Purity Check IsBulk->Analytical No PurityCheck1 Assess Purity by HPLC/TLC FlashChrom->PurityCheck1 Recrystallize Recrystallization (e.g., Acetone/Water) PurityCheck1->Recrystallize Purity <99% PurityCheck2 Final Purity Analysis (HPLC, NMR, MS) PurityCheck1->PurityCheck2 Purity >99% Recrystallize->PurityCheck2 FinalProduct Pure Methyl 2-methyl-2H- indazole-4-carboxylate (>99%) PurityCheck2->FinalProduct Pass HPLC Analytical RP-HPLC Analytical->HPLC

Caption: Decision tree for purification strategy.

Conclusion

The successful purification of this compound hinges on a systematic approach that effectively addresses the primary challenge of separating the N-1 and N-2 regioisomers. By employing flash column chromatography for bulk separation followed by a meticulous recrystallization step, researchers can consistently obtain the desired N-2 isomer in high purity. The analytical HPLC method described provides a reliable means to validate the purity at each stage of the process. These protocols, grounded in established chemical principles, offer a robust and efficient pathway for the isolation of this valuable synthetic intermediate.

References

  • University of Rochester, Department of Chemistry. Recrystallization - Single Solvent. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research. Available from: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • Biotage. 5 Steps to successful flash chromatography. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

Sources

Application Notes and Protocols for the Recrystallization of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 2-methyl-2H-indazole-4-carboxylate via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of the target compound. This guide emphasizes the foundational principles of recrystallization, a robust methodology for solvent screening, and a detailed, step-by-step purification protocol. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the technique, ensuring adaptability and troubleshooting capabilities.

Introduction: The Imperative of Purity in Drug Development

In the synthesis of pharmacologically active molecules, achieving a high degree of purity is not merely a procedural formality but a critical determinant of a compound's safety and efficacy. Impurities can introduce variability in biological assays, lead to unforeseen toxicities, and complicate regulatory approval processes. This compound, a heterocyclic compound of interest in medicinal chemistry, must be rigorously purified to enable accurate downstream applications.

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] The principle underpinning this method is the differential solubility of a compound in a given solvent at varying temperatures.[1][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[4][5] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the gradual cooling of the solution to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[1][3]

This application note will guide the user through a systematic approach to developing a robust recrystallization protocol for this compound, beginning with the crucial first step: solvent selection.

The Science of Solvent Selection: A Foundational Step

The success of any recrystallization is contingent upon the judicious choice of a solvent or solvent system.[4] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must be capable of completely dissolving the compound when heated.[6]

  • Low Solvency at Ambient or Cold Temperatures: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, promoting crystallization.[6]

  • Inertness: The solvent must not react chemically with the compound being purified.[5][6]

  • Volatility: A relatively low boiling point is desirable to facilitate the removal of residual solvent from the purified crystals.[6]

  • Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5][6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

Protocol 2.1: Small-Scale Solvent Screening

This protocol outlines a method for rapidly assessing the suitability of various solvents for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, cyclohexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.

  • Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and vortex thoroughly. Observe if the solid dissolves completely. A suitable solvent should not dissolve the compound at room temperature.[5]

  • Elevated Temperature Solubility Test: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate while continuing to add the solvent dropwise until the solid dissolves completely.[5] Record the approximate volume of solvent required.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath to promote crystallization.

  • Observation: Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Solvent System Evaluation: If a single solvent does not provide optimal results, consider a mixed-solvent system.[6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating should then clarify the solution, from which crystals will form upon cooling. For indazole derivatives, mixtures such as ethanol/water or THF/water have been shown to be effective.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon Cooling
WaterInsolubleInsolubleNone
EthanolSparingly SolubleSolubleGood
Ethyl AcetateSoluble--
TolueneSparingly SolubleSolubleFair
CyclohexaneInsolubleSparingly SolublePoor

This table is illustrative. Actual results will need to be determined experimentally.

Detailed Recrystallization Protocol for this compound

Based on the solvent screening, the following protocol provides a step-by-step guide for the recrystallization process. This protocol assumes that a suitable single or mixed solvent system has been identified.

Workflow Diagram

Recrystallization_Workflow A Dissolution: Dissolve crude compound in minimal hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble impurities are present C Cooling & Crystallization: Allow solution to cool slowly A->C If no insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration C->D E Washing: Rinse crystals with cold solvent D->E F Drying: Dry crystals to remove residual solvent E->F

Caption: Workflow for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 2.1)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil with stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved.[1] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.[4] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Carefully transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Lower the temperature at which the compound dissolves by using a lower-boiling solvent.- Reheat the solution and add a small amount of additional solvent.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-warmed.- Increase the cooling time in the ice bath.
Colored impurities remain in crystals - The impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities.- Add a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure slow cooling to allow for selective crystallization.

Conclusion

This application note provides a comprehensive framework for the successful purification of this compound by recrystallization. By understanding the underlying principles and systematically applying the outlined protocols for solvent screening and purification, researchers can consistently obtain high-purity material essential for reliable and reproducible scientific outcomes.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection - Science Learning Center. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Chemistry Crystallization - sathee jee. (n.d.). Retrieved from [Link]

  • 3: Crystallization - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. Retrieved from [Link]

  • WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents. (n.d.).
  • 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). Retrieved from [Link]

  • 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID - precisionFDA. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 2-methyl-2H-indazole-4-carboxylate in the Synthesis of Potent Monoacylglycerol Lipase (MGL) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Monoacylglycerol Lipase (MGL) – A Key Node in Endocannabinoid Signaling

Monoacylglycerol lipase (MGL) is a crucial serine hydrolase that plays a pivotal role in the endocannabinoid system.[1] It is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide array of physiological processes, including pain perception, inflammation, and neurotransmission. The enzymatic hydrolysis of 2-AG by MGL not only terminates its signaling but also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1] Consequently, the inhibition of MGL presents a compelling therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, chronic pain, and certain cancers, by enhancing endocannabinoid signaling and reducing neuroinflammation.[1]

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, and its derivatives have been successfully developed as potent and selective MGL inhibitors. Among these, compounds derived from a 2-methyl-2H-indazole-4-carboxylic acid core have shown particular promise. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic application of Methyl 2-methyl-2H-indazole-4-carboxylate as a key intermediate in the generation of novel MGL modulators.

The 2-Methyl-2H-indazole-4-carboxylate Scaffold: A Cornerstone for MGL Inhibitor Design

The selection of the 2-methyl-2H-indazole-4-carboxylate scaffold is a deliberate choice rooted in structure-activity relationship (SAR) studies of various MGL inhibitors. The 2-methyl-2H-indazole core provides a rigid and planar structure that can effectively orient key pharmacophoric elements within the MGL active site. The 4-carboxamide linkage allows for the introduction of diverse substituents that can probe different regions of the enzyme's binding pocket, leading to enhanced potency and selectivity.

Recent patent literature from Janssen Pharmaceutica has highlighted the utility of this scaffold in the development of novel MGL inhibitors for neurological disorders, including autism and Asperger syndrome.[2] This underscores the therapeutic potential of MGL modulators derived from this versatile building block.

Synthetic Workflow: From a Key Intermediate to Potent MGL Modulators

The synthetic route to indazole-based MGL modulators from this compound is a two-step process, as illustrated in the workflow diagram below. This process involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine, typically a substituted piperidine derivative.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start This compound Intermediate 2-Methyl-2H-indazole-4-carboxylic acid Start->Intermediate  LiOH, THF/H2O  or NaOH, MeOH/H2O Final_Product Indazole-4-carboxamide MGL Modulator Intermediate->Final_Product  HATU, DIPEA, DMF  or EDC, HOBt, DIPEA, DMF Amine Substituted Piperidine Amine->Final_Product

Caption: Synthetic workflow for MGL modulators.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of MGL modulators starting from this compound. These protocols are based on established synthetic methodologies for similar transformations and are designed to be robust and reproducible.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the key carboxylic acid intermediate.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or methanol and water, add LiOH·H₂O (1.5 - 2.0 eq) or NaOH (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-Methyl-2H-indazole-4-carboxylic acid.

  • The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Amide Coupling of 2-Methyl-2H-indazole-4-carboxylic acid with a Substituted Piperidine

This protocol details the formation of the final indazole-4-carboxamide MGL modulator using a standard peptide coupling reagent.

Materials:

  • 2-Methyl-2H-indazole-4-carboxylic acid

  • Substituted piperidine derivative (e.g., 4-substituted piperidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Methyl-2H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted piperidine derivative (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add HATU (1.2 - 1.5 eq) or EDC (1.5 eq) and HOBt (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indazole-4-carboxamide MGL modulator.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes the MGL inhibitory activity of a series of hypothetical indazole-4-carboxamide derivatives, illustrating the impact of substitutions on the piperidine ring. The data presented is representative and intended to guide the design of new MGL modulators.

Compound IDR Group on PiperidineMGL IC₅₀ (nM)
1a -H520
1b 4-fluoro150
1c 4,4-difluoro25
1d 4-hydroxy80
1e 4-methoxy110
1f 4-(trifluoromethyl)15

Note: The IC₅₀ values are hypothetical and for illustrative purposes only.

The SAR data suggests that substitution at the 4-position of the piperidine ring significantly influences MGL inhibitory activity. Electron-withdrawing groups, such as fluorine and trifluoromethyl, appear to be beneficial for potency. This observation can guide the selection of appropriate substituted piperidine starting materials for the synthesis of novel and more potent MGL inhibitors.

Mechanism of Action and Signaling Pathway

MGL inhibitors act by blocking the hydrolysis of 2-AG, thereby increasing its bioavailability in the brain and peripheral tissues. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and a subsequent reduction in the production of pro-inflammatory prostaglandins from arachidonic acid.

MGL_Pathway 2-AG 2-Arachidonoylglycerol (2-AG) MGL Monoacylglycerol Lipase (MGL) 2-AG->MGL Hydrolysis CB_Receptors Cannabinoid Receptors (CB1/CB2) 2-AG->CB_Receptors Activation Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins COX enzymes Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammatory) CB_Receptors->Therapeutic_Effects MGL_Inhibitor Indazole-4-carboxamide MGL Inhibitor MGL_Inhibitor->MGL Inhibition

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved therapeutics, particularly in oncology.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studies centered on the Methyl 2-methyl-2H-indazole-4-carboxylate scaffold. We delve into the strategic rationale for selecting this specific 2H-indazole regioisomer, propose a systematic approach to analog design, and provide detailed, field-proven protocols for chemical synthesis and biological evaluation. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for identifying novel lead compounds.

Introduction: The Strategic Value of the 2H-Indazole-4-Carboxylate Scaffold

Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5] Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its utility in designing ATP-competitive inhibitors.[2][5]

The constitutional isomerism between 1H- and 2H-indazoles is a critical determinant of biological activity. While the 1H-tautomer is often more thermodynamically stable, targeted synthesis of the 2H-isomer can unlock unique and potent pharmacological profiles.[2] Recent studies on prostanoid EP4 receptor antagonists, for example, revealed that 2H-indazole analogues exhibited nanomolar potency, whereas their 1H-counterparts were orders of magnitude less active.[6] This highlights a crucial principle: the spatial orientation of substituents and the hydrogen-bonding capabilities dictated by the N2-position of the indazole ring can be pivotal for target engagement.

This compound serves as an excellent starting point for an SAR campaign for several reasons:

  • Validated Core: The 2H-indazole scaffold is known to be biologically active.

  • Multiple Modification Points: The structure offers three primary vectors for chemical modification: the N2-methyl group, the C4-ester, and the aromatic ring (positions 5, 6, 7).

  • Synthetic Tractability: The ester at the C4 position is a versatile chemical handle, readily converted into amides, carboxylic acids, or other functional groups to probe interactions with target proteins.

This guide will systematically explore how to leverage these features to build a robust SAR data package.

Designing the SAR Strategy: A Multipronged Approach

A successful SAR study requires a logical and systematic exploration of the chemical space around the lead scaffold.[1] We propose a workflow that dissects the molecule into key regions and explores modifications in a parallel and iterative manner.

SAR_Workflow cluster_0 Phase 1: Core Analog Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis & Iteration Start This compound (Lead Scaffold) Mod_A Vector 1: C4-Ester Modification (Amide Library) Start->Mod_A Parallel Synthesis Mod_B Vector 2: Aromatic Ring Substitution (Positions 5, 6, 7) Start->Mod_B Parallel Synthesis Mod_C Vector 3: N2-Alkyl Variation Start->Mod_C Parallel Synthesis Assay_Biochem Biochemical Assay (e.g., Kinase Inhibition) Mod_A->Assay_Biochem Mod_B->Assay_Biochem Mod_C->Assay_Biochem Assay_Cell Cell-Based Assay (e.g., Antiproliferation) Assay_Biochem->Assay_Cell Confirm Cellular Activity Analysis SAR Analysis (Identify Key Interactions) Assay_Cell->Analysis Optimization Lead Optimization (Combine Favorable Modifications) Analysis->Optimization Iterative Design

Caption: High-level workflow for the SAR exploration of the lead scaffold.

Vector 1: Modification of the C4-Carboxylate

The methyl ester at the C4 position is a prime candidate for modification. Converting the ester to a diverse library of amides is a classic strategy to explore hydrogen bond donor/acceptor patterns and to introduce new vectors for occupying hydrophobic or hydrophilic pockets within a target's active site.

Vector 2: Substitution on the Aromatic Ring

The benzene portion of the indazole ring (positions 5, 6, and 7) can be substituted with various electron-donating or electron-withdrawing groups (e.g., -F, -Cl, -OCH₃, -CF₃). These modifications can influence the electronic properties of the indazole ring system and provide new interaction points with the target protein.

Vector 3: Variation of the N2-Substituent

While our core is N2-methylated, exploring the impact of altering the size and nature of this alkyl group (e.g., ethyl, cyclopropyl, benzyl) can reveal important information about the steric tolerance of the binding pocket in this region.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of analogs and their subsequent biological evaluation.

General Protocol for Synthesis of an Amide Library (Vector 1)

This protocol outlines the hydrolysis of the starting methyl ester followed by amide coupling.

Step 1: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Stir the reaction mixture at 40-50°C for 2-4 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate (2-methyl-2H-indazole-4-carboxylic acid) by filtration, wash with cold water, and dry under vacuum. This product is typically used in the next step without further purification.

Step 2: Amide Coupling

  • In an inert atmosphere (N₂ or Ar), dissolve 2-methyl-2H-indazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).[6]

  • Stir the mixture at room temperature for 10-15 minutes to form the activated ester.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

Synthesis_Workflow Start Methyl 2-methyl-2H- indazole-4-carboxylate Intermediate 2-methyl-2H-indazole- 4-carboxylic acid Start->Intermediate LiOH, MeOH/H2O Product Final Amide Product Intermediate->Product HATU, DIPEA, DMF Amine R1R2NH (Amine Library) Amine->Product Amide Coupling

Caption: Synthetic workflow for generating the C4-amide library.

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. This protocol is adapted for a generic serine/threonine or tyrosine kinase.[7]

Materials:

  • Recombinant human kinase of interest.

  • Specific peptide substrate for the kinase.

  • ATP at a concentration near the Kₘ for the target kinase.

  • Test compounds (indazole analogs) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the indazole test compounds in kinase buffer with a final DMSO concentration ≤1%.

  • In a 384-well plate, add 1 µL of the compound solution (or DMSO for positive and negative controls).

  • Add 2 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via luciferase.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol for Cell Viability/Antiproliferation Assay (MTT Assay)

This cell-based assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.[8][9]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl).

  • 96-well clear tissue culture plates.

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Prepare serial dilutions of the indazole test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the cells with the compounds for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation of SAR

Systematic analysis of the biological data is crucial for deriving meaningful SAR. The data should be organized in a clear, tabular format to facilitate direct comparison between analogs.

Table 1: Representative SAR Data for a Hypothetical Kinase Target

Compound IDR¹ (at C4)R² (at C6)Kinase IC₅₀ (nM)A549 GI₅₀ (µM)
Lead-1 -COOCH₃-H85015.2
AMD-1 -CONH₂-H5509.8
AMD-2 -CONH-CH₃-H3205.1
AMD-3 -CONH-Ph-H1502.3
AMD-4 -CONH-(4-F-Ph)-H75 0.9
AMD-5 -CONH-cPr-H4107.5
SUB-1 -CONH-(4-F-Ph)-F1101.4
SUB-2 -CONH-(4-F-Ph)-OCH₃65 0.7
N2-Et -CONH-(4-F-Ph)-H2503.5

Data are hypothetical and for illustrative purposes only, based on trends observed for indazole kinase inhibitors in the literature.[1][10]

Interpretation of Hypothetical SAR:

  • C4-Amide (Vector 1): Conversion of the methyl ester (Lead-1 ) to a primary amide (AMD-1 ) and subsequently to secondary amides (AMD-2, AMD-3 ) shows a progressive increase in potency. This suggests that a hydrogen bond donor at this position is beneficial and that the pocket can accommodate larger hydrophobic groups. The introduction of a 4-fluorophenyl group (AMD-4 ) provides a significant boost in activity, possibly due to favorable hydrophobic or halogen-bonding interactions.

  • Aromatic Substitution (Vector 2): Comparing the potent AMD-4 to its substituted analogs, a fluorine at C6 (SUB-1 ) is tolerated but slightly reduces activity. However, a methoxy group at C6 (SUB-2 ) further enhances potency, indicating a potential hydrogen bond acceptor or favorable interaction in a nearby pocket.

  • N2-Alkyl Group (Vector 3): Changing the N2-methyl to an N2-ethyl group (N2-Et ) while keeping the optimal C4-amide results in a loss of activity compared to AMD-4 . This implies that the binding pocket around the N2-position has limited steric tolerance.

Conclusion

The This compound scaffold is a highly promising starting point for the discovery of novel therapeutic agents. The strategic framework and detailed protocols provided in this document offer a robust and efficient pathway for conducting comprehensive SAR studies. By systematically exploring modifications at the C4, aromatic ring, and N2 positions, researchers can effectively navigate the chemical space to identify potent and selective lead compounds. The integration of biochemical and cell-based assays ensures that the SAR data generated is both mechanistically informative and physiologically relevant, paving the way for successful lead optimization campaigns.

References

  • Cui, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Cui, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15767–15779. [Link]

  • El M. Rakib, et al. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. [Link]

  • Gao, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(12), 2783. [Link]

  • Legrand, B., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1545-1556. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Novel Pharmaceutical Building Blocks: Methyl 1H-indazole-4-carboxylate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • IP.com. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

  • Qu, R., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(12), 2783. [Link]

  • Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-1138. [Link]

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4241-4262. [Link]

  • Singh, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]

  • Kumar, K. A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Kumar, A., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 562-568. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1867. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1867. [Link]

  • Miah, A. H., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 58(17), 6817-6833. [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26317-26343. [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26317-26343. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. PubChem Compound Database. [Link]

Sources

Application Notes and Protocols for the Experimental Use of Methyl 2-methyl-2H-indazole-4-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole core is a significant pharmacophore in medicinal chemistry, recognized for its versatile applications in the development of targeted cancer therapies.[1] A number of commercially successful anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib, feature the indazole moiety, highlighting its importance in the design of kinase inhibitors.[1] These agents target a range of protein kinases, such as tyrosine kinases and serine/threonine kinases, which are often dysregulated in various cancers, including those of the lung, breast, colon, and prostate.[1] The therapeutic success of indazole derivatives stems from their ability to mimic the hinge-binding region of ATP in the kinase domain, leading to potent and often selective inhibition of oncogenic signaling pathways. This document provides a detailed guide for the experimental application of Methyl 2-methyl-2H-indazole-4-carboxylate , a specific indazole derivative, in the context of cancer research. While direct anti-cancer profiling of this particular molecule is not extensively documented in peer-reviewed literature, its structural features and its role as a synthetic intermediate suggest plausible avenues for investigation, primarily as a scaffold for kinase inhibitors and potentially as a modulator of other cancer-relevant targets.

Hypothesized Mechanism of Action and Experimental Rationale

Given the prevalence of the indazole scaffold in approved kinase inhibitors, a primary hypothesis is that this compound can serve as a foundational structure for the development of novel kinase-targeted therapies. The N-methylation at the 2-position and the carboxylate group at the 4-position provide key chemical handles for synthetic modification to optimize target binding and pharmacokinetic properties. Furthermore, patent literature indicates that this compound has been utilized in the synthesis of monoacylglycerol lipase (MGL) modulators.[2] MGL is an enzyme involved in lipid signaling and its inhibition has been linked to anti-proliferative effects in some cancers.[2]

Therefore, the experimental protocols outlined below are designed to investigate both of these potential mechanisms of action.

Potential Signaling Pathways to Investigate

The following diagram illustrates a general kinase signaling pathway that is often targeted by indazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Indazole_Derivative This compound (or its derivatives) Indazole_Derivative->RAF Inhibition Indazole_Derivative->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by an indazole derivative.

Experimental Protocols

This section provides detailed protocols for the in vitro and in vivo evaluation of this compound.

Part 1: In Vitro Evaluation

Objective: To assess the anti-proliferative activity of the compound against a panel of human cancer cell lines and to investigate its effect on key signaling pathways.

1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (dissolved in DMSO to a stock concentration of 10 mM)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

1.2. Western Blot Analysis for Kinase Inhibition

This protocol is to assess the impact of the compound on the phosphorylation status of key proteins in a relevant signaling pathway (e.g., MAPK/ERK pathway).

  • Materials:

    • Cancer cells treated with this compound at IC50 concentration.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Treat cells with the compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the change in phosphorylation levels.

Part 2: In Vivo Evaluation

Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.

2.1. Xenograft Tumor Model

This model involves the transplantation of human tumor cells into immunodeficient mice.

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Human cancer cell line that showed sensitivity in vitro.

    • Matrigel (optional).

    • This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Calipers for tumor measurement.

  • Protocol:

    • Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the compound (e.g., daily via oral gavage or intraperitoneal injection) at a predetermined dose. The control group should receive the vehicle.

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous Injection in Mice A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Group (Compound) D->E F Control Group (Vehicle) D->F G Tumor Measurement & Data Collection E->G F->G H Endpoint Analysis (Tumor Excision) G->H

Caption: A general workflow for a xenograft tumor model study.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC50 (µM) of this compound
A549Lung CancerHypothetical Value
MCF-7Breast CancerHypothetical Value
HCT116Colon CancerHypothetical Value

Note: The IC50 values are hypothetical and need to be determined experimentally.

Interpretation of Results
  • In Vitro: A low micromolar or nanomolar IC50 value would suggest potent anti-proliferative activity. Western blot results showing a dose-dependent decrease in the phosphorylation of key signaling proteins would support a kinase inhibition mechanism.

  • In Vivo: A significant reduction in tumor growth in the treatment group compared to the control group, with minimal toxicity (as indicated by stable body weight), would demonstrate in vivo efficacy.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in this document provide a comprehensive framework for its initial evaluation. Based on the initial findings, further studies could include:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

  • Kinase profiling: Screening the compound against a broad panel of kinases to identify its specific molecular target(s).

  • Pharmacokinetic and toxicology studies: To further characterize the drug-like properties of the compound.

By systematically applying these experimental approaches, researchers can effectively elucidate the therapeutic potential of this compound and its derivatives in the field of cancer research.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • WO2021191359A1 - Monoacylglycerol lipase modulators. (n.d.). Google Patents.

Sources

Application Notes & Protocols: Investigating the Neuroscience Potential of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The direct application of Methyl 2-methyl-2H-indazole-4-carboxylate in neuroscience is not yet extensively documented in peer-reviewed literature. This guide, therefore, serves as a prospective framework for researchers. It provides a scientifically grounded rationale and a comprehensive set of protocols to systematically investigate the potential of this molecule and the broader 2H-indazole-4-carboxylate scaffold in neuroscience drug discovery.

Part 1: The 2H-Indazole Scaffold in Neuroscience — A Rationale for Investigation

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] While the natural occurrence of indazole derivatives is limited, synthetic analogues have demonstrated a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][3] In the context of neuroscience, two key areas have emerged where indazole-containing molecules show significant promise: as inhibitors of protein kinases involved in neuro-inflammation and as modulators of G-protein coupled receptors (GPCRs) like the cannabinoid receptors.

Hypothesis 1: Kinase Inhibition in Neurodegenerative Disease

Mitogen-activated protein kinases (MAPKs) are crucial regulators of cellular stress responses. One member of this family, c-Jun N-terminal kinase 3 (JNK3), is expressed predominantly in the brain and has been implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and epilepsy.[4] Consequently, the development of brain-penetrant, selective JNK3 inhibitors is a major goal for treating these central nervous system (CNS) disorders.[4][5] Several potent and selective JNK3 inhibitors have been developed based on an indazole scaffold, demonstrating that this chemical motif is well-suited for binding within the ATP-binding pocket of JNK3.[4][6][7] The structure of this compound presents a viable starting point for exploring this target class.

Hypothesis 2: Modulation of the Endocannabinoid System

The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, is a major regulator of neurotransmission, pain, appetite, and mood. The indazole-3-carboxamide scaffold is a well-established chemotype for potent CB1 receptor agonists, found in many synthetic cannabinoids.[8][9] These molecules demonstrate that the indazole core can be effectively functionalized to achieve high-affinity binding to cannabinoid receptors.[10] While this compound is structurally distinct from these known agonists, its core indazole structure warrants investigation into its potential to modulate CB1 or CB2 receptors, either as an agonist, antagonist, or allosteric modulator.

Given these precedents, a systematic investigation is warranted to determine if this compound possesses neurologically relevant activity. The following sections outline a proposed workflow and detailed protocols for such an investigation.

Part 2: A Proposed Research Workflow for Neuroscience Profiling

This section details a logical, step-by-step approach to characterize the neuropharmacological profile of this compound, moving from initial in vitro screening to preliminary in vivo validation.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Characterization cluster_2 Outcome P1 Protocol 1: Neuronal Cytotoxicity Assay (SH-SY5Y Cells) P2 Protocol 2: Kinase Inhibition Assay (JNK3 Target) P1->P2 Determine Non-Toxic Concentration Range P3 Protocol 3: GPCR Functional Assay (cAMP for CB1/CB2) P4 Protocol 4: Blood-Brain Barrier Penetration Study P2->P4 If Active In Vitro P3->P4 If Active In Vitro P5 Protocol 5: Behavioral Screen (Open Field & Hot Plate) P4->P5 Confirm CNS Exposure Outcome Data Analysis & Go/No-Go Decision P5->Outcome

Caption: Proposed experimental workflow for neuroscience characterization.

Experimental Protocols: In Vitro Profiling

Protocol 1: Neuronal Cytotoxicity Assay

Objective: To determine the concentration range over which this compound is non-toxic to a human neuronal cell line, establishing a therapeutic window for subsequent functional assays.

Cell Line: SH-SY5Y (Human Neuroblastoma). This cell line is widely used in neurotoxicity and neurodegenerative disease research.[11][12]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Culture Medium: 1:1 mixture of MEM/F12, 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin.[13]

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • Phosphate Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • 96-well clear-bottom black plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization Buffer (e.g., 20% SDS in 50% DMF)[14]

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks at 37°C, 5% CO₂. Passage cells when they reach ~80% confluency.

  • Cell Seeding: Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge cells at 1,000 rpm for 5 minutes. Resuspend the pellet and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create 2X final concentrations. The final DMSO concentration in all wells should be ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[14]

  • Data Acquisition: Measure the optical density (absorbance) at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using a non-linear regression curve fit.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle (0.5% DMSO)100 ± 4.5
0.198.7 ± 5.1
197.2 ± 4.8
1095.5 ± 6.2
3075.1 ± 7.3
5048.9 ± 5.9
10015.3 ± 3.1
Result: CC₅₀ = 52 µM
Protocol 2: In Vitro Kinase Inhibition Assay (JNK3)

Objective: To quantify the inhibitory potency of the test compound against JNK3 kinase activity.

Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced in the kinase reaction. The luminescent signal is inversely proportional to kinase inhibition.[15]

Materials:

  • Recombinant human JNK3 enzyme

  • JNK3 substrate peptide (e.g., ATF2)

  • ATP

  • Test Compound

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Staurosporine in DMSO. Further dilute in Kinase Assay Buffer to a 4X final concentration.

  • Kinase Reaction Setup: In a 384-well plate, add reagents in the following order:

    • 1 µL of 4X test compound or DMSO vehicle.

    • 2 µL of 2X JNK3 enzyme in Kinase Assay Buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 1 µL of 4X Substrate/ATP mix to each well to start the reaction. The final concentrations should be optimized (e.g., 10 nM JNK3, 10 µM ATP, 0.2 mg/mL ATF2).

  • Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

G Stress Cellular Stress JNK3 JNK3 Stress->JNK3 Activates cJun c-Jun JNK3->cJun Phosphorylates Inhibitor Methyl 2-methyl-2H- indazole-4-carboxylate Inhibitor->JNK3 Inhibits p_cJun p-c-Jun (Active) Apoptosis Apoptosis p_cJun->Apoptosis Promotes

Caption: JNK3 signaling pathway and the site of inhibition.

Hypothetical Data Presentation:

CompoundJNK3 IC₅₀ (nM)
This compound85
Staurosporine6
Protocol 3: GPCR Functional Assay (cAMP Measurement)

Objective: To determine if the test compound modulates the activity of CB1 or CB2 receptors by measuring changes in intracellular cyclic AMP (cAMP).

Assay Principle: CB1 and CB2 are Gi-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This protocol uses a forskolin-stimulated cAMP level as a baseline, against which the inhibitory effect of an agonist is measured. The GloSensor™ cAMP assay uses a luciferase-based biosensor that emits light in direct proportion to cAMP concentration.[17][18]

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors and the GloSensor™ cAMP biosensor.

  • Test Compound

  • CP-55,940 (full CB1/CB2 agonist, positive control)

  • Forskolin (adenylyl cyclase activator)

  • CO₂-independent cell culture medium

  • GloSensor™ cAMP Reagent (Promega)

  • White, opaque 96-well plates

Procedure:

  • Cell Preparation: The day before the assay, seed the engineered HEK293 cells into 96-well plates at a density of 2 x 10⁴ cells per well. Incubate overnight.[18]

  • Reagent Equilibration: Remove the culture medium. Add 80 µL of equilibration medium (CO₂-independent medium containing GloSensor™ cAMP Reagent) to each well. Incubate at room temperature for 2 hours.[17]

  • Compound Addition: Add 10 µL of serially diluted test compound or CP-55,940 to the appropriate wells. Incubate for 15 minutes.

  • Stimulation: Add 10 µL of forskolin solution to all wells to stimulate cAMP production (final concentration ~5-10 µM, to be optimized).

  • Data Acquisition: Immediately begin measuring luminescence kinetically for 15-20 minutes using a plate reader.

  • Analysis:

    • For each concentration, determine the peak luminescent signal.

    • Normalize the data as a percentage of the forskolin-only response.

    • Plot the percent inhibition of the forskolin response against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists, tested in the presence of a fixed concentration of CP-55,940).[19]

G Agonist CB1/CB2 Agonist CB1R CB1 Receptor Agonist->CB1R Binds Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts

Caption: CB1 receptor signaling pathway leading to cAMP inhibition.

Hypothetical Data Presentation:

CompoundReceptorActivityEC₅₀ (nM)
This compoundCB1Agonist120
CP-55,940CB1Agonist5

Experimental Protocols: In Vivo Characterization

Protocol 4: Blood-Brain Barrier (BBB) Penetration Study

Objective: To determine the extent to which the test compound crosses the BBB in a rodent model.

Method: Cassette dosing pharmacokinetic study in mice, measuring compound concentration in plasma and brain tissue at a single time point.

Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Compound Formulation: Formulate the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administration: Administer the compound to a cohort of mice (n=3-4) via a single intravenous (IV) or intraperitoneal (IP) injection (e.g., 5 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 60 minutes post-dose), anesthetize the mice and collect terminal blood via cardiac puncture into EDTA-coated tubes. Immediately perfuse the circulatory system with cold saline. Harvest the whole brain.[20]

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Weigh the brain and homogenize it in a specific volume of buffer.

  • Bioanalysis:

    • Extract the compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the compound in each matrix using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Analysis:

    • Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).

    • Determine the Brain-to-Plasma Ratio (Kp) = C_brain / C_plasma.

    • A Kp > 0.3 is generally considered indicative of significant BBB penetration.[21] For a more accurate measure of free drug crossing the BBB, the unbound ratio (Kp,uu) can be calculated if plasma and brain tissue protein binding are determined.[22]

Hypothetical Data Presentation:

CompoundDose (mg/kg, IP)Time (min)C_plasma (ng/mL)C_brain (ng/g)Kp
This compound5602501500.6
Protocol 5: Preliminary Behavioral Screen

Objective: To assess for potential CNS effects of the compound, such as changes in locomotor activity, anxiety, or nociception.

Animals: Male C57BL/6 mice (8-10 weeks old).

A. Open Field Test

  • Purpose: Measures general locomotor activity and anxiety-like behavior (thigmotaxis).[23][24][25]

  • Apparatus: A square arena (e.g., 50x50 cm) with high walls, placed in a quiet, evenly lit room. An overhead camera records movement.[26]

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes.[27]

    • Administer the test compound or vehicle (IP or PO) and return the mouse to its home cage for a pre-determined absorption period (e.g., 30-60 minutes).

    • Gently place the mouse in the center of the open field arena.

    • Record activity for 10 minutes using an automated tracking system.[25]

    • Clean the arena thoroughly with 70% ethanol between subjects.[26]

  • Endpoints: Total distance traveled, time spent in the center zone vs. periphery, rearing frequency.

B. Hot Plate Test

  • Purpose: Measures thermal nociceptive threshold, a common test for centrally acting analgesics.[28][29]

  • Apparatus: A hot plate apparatus with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[30]

  • Procedure:

    • Determine a baseline latency for each mouse by placing it on the hot plate and measuring the time to a nocifensive response (hind paw lick, flick, or jump). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[28]

    • Administer the test compound or vehicle.

    • At peak effect time (e.g., 30-60 minutes post-dose), re-test the mouse on the hot plate and record the response latency.[31]

  • Endpoint: Latency to response (in seconds). An increase in latency indicates an analgesic effect.

Hypothetical Data Presentation:

Treatment GroupTotal Distance (m)Time in Center (s)Hot Plate Latency (s)
Vehicle45.2 ± 5.135.6 ± 6.28.5 ± 1.5
Test Compound (10 mg/kg)42.8 ± 4.833.1 ± 5.517.2 ± 2.1
p < 0.05 vs. Vehicle

References

  • Open field test for mice. (2024). protocols.io. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Zhang, T., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Oddi, S., et al. (2019). Indazole derivatives as modulators of the cannabinoid system.
  • Varga, Z. V., et al. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. ConductScience. [Link]

  • Graczyk, P., et al. (2005). The Neuroprotective Action of JNK3 Inhibitors Based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, T., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. University of Miami. [Link]

  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Open Field Test. BehaviorCloud. [Link]

  • DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Moodle@Units. [Link]

  • Liu, Y., et al. (2022). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. [Link]

  • Cappendijk, S. L., & Fone, K. C. (2003). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods. [Link]

  • Lee, J. W., et al. (2016). SH-SY5Y cell viability assays. Bio-protocol. [Link]

  • Li, S., et al. (2019). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. [Link]

  • Graczyk, P., et al. (2005). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. ResearchGate. [Link]

  • Journal of Clinical and Diagnostic Research. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. JCDR. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience. [Link]

  • Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. (n.d.). ResearchGate. [Link]

  • Indazole partial agonists targeting peripheral cannabinoid receptors. (n.d.). ResearchGate. [Link]

  • Cilibrizzi, A., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. [Link]

  • Matthews, J. M., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Smith, L., & David, C. (2022). SH SY5Y culturing. protocols.io. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • Examination of Blood-Brain Barrier (BBB) Integrity In A Mouse Brain Tumor Model. (2011). PMC. [Link]

  • Strategies to assess blood-brain barrier penetration. (2009). ResearchGate. [Link]

  • Zhang, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2022). MDPI. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2022). OUCI. [Link]

  • Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer's Disease. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2022). ResearchGate. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

  • Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Avila-Acevedo, J. G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. (2019). Wiley Online Library. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylation of Indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal regioselectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when methylating indazole-4-carboxylate?

The core challenge in the N-methylation of the indazole scaffold is controlling regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of two regioisomers: the N1-methylated and N2-methylated products.[1][2][3] The ratio of these isomers is highly sensitive to reaction conditions, making predictable and selective synthesis a significant hurdle.[4][5]

Q2: What determines whether methylation occurs at the N1 or N2 position?

The regiochemical outcome is governed by a delicate balance between thermodynamic and kinetic control.[2][4]

  • N1-Methylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6] Consequently, the N1-methylated product is the thermodynamically favored isomer. Conditions that allow the reaction to reach equilibrium, such as higher temperatures or longer reaction times with a strong, non-nucleophilic base, typically favor the formation of the N1 product.[4]

  • N2-Methylation (Kinetic Control): The N2-methylated product is often the kinetically favored isomer, meaning it is formed faster under certain conditions.[2][3] Achieving high N2 selectivity often requires carefully chosen reagents and conditions that prevent equilibration to the more stable N1 isomer, such as lower temperatures or specific acidic catalysts.[7]

G cluster_input Reaction Input cluster_output Products Indazole Indazole-4-carboxylate Kinetic Kinetic Pathway (Faster Formation) Indazole->Kinetic Lower Temp. Acidic Cond. Thermo Thermodynamic Pathway (More Stable) Indazole->Thermo Higher Temp. Strong Base N2_Product N2-Methyl Isomer Kinetic->N2_Product N1_Product N1-Methyl Isomer Thermo->N1_Product

Q3: How do substituents on the indazole ring affect methylation?

Substituents, particularly their electronic and steric properties, can significantly influence the N1/N2 ratio.[5][8] Electron-withdrawing groups, such as the carboxylate at the C4 position, can alter the electron density at both nitrogen atoms. Furthermore, substituents at the C3 or C7 positions can sterically hinder the approach of the methylating agent, favoring reaction at the less hindered nitrogen.[8][9] For instance, studies have shown that a C7 substituent with a nitro or carboxylate group can lead to excellent N2-regioselectivity.[5][8]

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixed N1/N2 Products)
Q: My reaction produced a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-isomer?

A: To favor the thermodynamically stable N1-isomer, you need to use conditions that promote equilibration. The most widely accepted and effective method involves a strong, non-nucleophilic base in an aprotic solvent.[4][5]

Causality: A strong base like sodium hydride (NaH) deprotonates the indazole to form the indazolide anion. In a polar aprotic solvent like tetrahydrofuran (THF), this anion can exist in equilibrium. The subsequent alkylation then proceeds to favor the more stable N1 product.[5][8] The combination of NaH in THF is a well-established system for achieving high N1-selectivity.[4][8]

Recommended Protocol for N1-Selective Methylation: See Protocol 1 in the "Experimental Protocols" section below.

Q: How can I selectively synthesize the N2-isomer?

A: Achieving N2 selectivity requires kinetically controlled conditions that favor the faster-forming product and prevent isomerization to the N1-adduct. Several strategies can be employed.

Causality & Solutions:

  • Acid-Catalyzed Alkylation: Using an alkylating agent under mild acidic conditions can favor N2-alkylation.[2][7] For example, using trimethyl orthoformate in the presence of sulfuric acid has been shown to be effective for N2-methylation.[3]

  • Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for producing the N2-isomer.[6][8] This method involves reacting the indazole with an alcohol (methanol for methylation) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.[10]

  • Specific Reagents: Certain methylating agents are known to favor N2-alkylation. Methyl 2,2,2-trichloroacetimidate, promoted by trifluoromethanesulfonic acid, is a modern reagent developed for highly selective N2-alkylation of indazoles.[2][7]

Recommended Protocol for N2-Selective Methylation (Mitsunobu): See Protocol 2 in the "Experimental Protocols" section below.

Data Summary: Impact of Conditions on Regioselectivity
Objective Base / Catalyst Solvent Methylating Agent Typical N1:N2 Ratio Control Type Reference(s)
N1-Isomer Sodium Hydride (NaH)THFMethyl Iodide>95 : 5Thermodynamic[5][8]
N1-Isomer Cesium Carbonate (Cs₂CO₃)DioxaneMethyl Tosylate>90 : 10Thermodynamic[10]
N2-Isomer PPh₃ / DEADTHFMethanol1 : 2.5 (or better)Kinetic[6][8][10]
N2-Isomer Sulfuric Acid (cat.)N/ATrimethyl OrthoformateHighly N2-SelectiveKinetic
Mixed Potassium Carbonate (K₂CO₃)DMFMethyl Iodide~58 : 42Mixed[1][11]
Issue 2: Low Reaction Yield or Incomplete Conversion
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What could be the cause?

A: This issue commonly stems from insufficient activation of the indazole, inactive reagents, or suboptimal reaction temperature.

Causality & Solutions:

  • Ineffective Deprotonation (for basic conditions): If using a base like NaH, ensure it is fresh. Sodium hydride can be deactivated by moisture. Use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon).[4][8] Ensure you are using a sufficient excess of the base (typically 1.2 equivalents).

  • Reagent Quality: Methylating agents like methyl iodide can degrade over time. Use a freshly opened bottle or distill the reagent if necessary. For Mitsunobu reactions, the quality of the azodicarboxylate (DEAD/DIAD) is critical.

  • Temperature: While N1-selective reactions with NaH often start at 0 °C, they typically require warming to room temperature to proceed to completion.[4] Some protocols may even require gentle heating to 50 °C to achieve good yields.[10] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Issue 3: Difficulty in Product Purification
Q: I have a mixture of N1 and N2 isomers that are very difficult to separate by standard column chromatography. What are my options?

A: Separating indazole regioisomers is a well-known challenge due to their similar polarities.[11] If chromatography is failing, recrystallization is a powerful alternative.

Causality & Solutions:

  • Recrystallization from Mixed Solvents: N1 and N2 isomers, while having similar polarity, often exhibit different solubilities and crystal packing energies. A mixed solvent system can exploit these small differences. A patent on this topic suggests that mixtures of solvents like THF/water, acetone/water, or ethanol/water can be highly effective for separating indazole isomers, yielding single isomers with >99% purity.[12]

    • Procedure: Dissolve the crude mixture in the minimum amount of the better solvent (e.g., THF) at an elevated temperature. Slowly add the anti-solvent (e.g., water) until the solution becomes turbid. Add a drop or two of the better solvent to clarify, then allow the solution to cool slowly. One isomer will preferentially crystallize.

  • Chromatography Optimization: If you must use chromatography, consider changing your eluent system. A shallow gradient or isocratic elution with a solvent system that provides the best separation on analytical TLC is key. Sometimes, switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography can be effective.

Experimental Protocols

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This protocol is adapted from established methods for achieving high N1-selectivity.[4][8]

Reagents & Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-4-carboxylate (1.0 equiv) to a flask containing anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt may result in a suspension.

  • Cool the mixture back to 0 °C and add the methylating agent (MeI or DMS, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-4 hours).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the desired methyl 1-methyl-1H-indazole-4-carboxylate.

G start Start: Indazole in Anhydrous THF cool1 Cool to 0 °C start->cool1 add_nah Add NaH (1.2 equiv) Evolves H₂ gas cool1->add_nah warm_stir Warm to RT, Stir 30 min (Forms Indazolide Anion) add_nah->warm_stir cool2 Cool to 0 °C warm_stir->cool2 add_mei Add MeI (1.1 equiv) cool2->add_mei react Warm to RT, Stir 2-4h (Monitor by TLC/LC-MS) add_mei->react quench Quench with sat. NH₄Cl at 0 °C react->quench workup Workup: EtOAc Extraction, Brine Wash, Dry quench->workup purify Purify: Column Chromatography or Recrystallization workup->purify end End: N1-Methyl Indazole purify->end

Protocol 2: N2-Selective Methylation (Mitsunobu Reaction)

This protocol is a general representation of the Mitsunobu conditions known to favor N2-alkylation.[6][10]

Reagents & Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Under an inert atmosphere (N₂ or Ar), dissolve methyl 1H-indazole-4-carboxylate (1.0 equiv), PPh₃ (2.0 equiv), and methanol (2.3 equiv) in anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add DEAD or DIAD (2.0 equiv) dropwise. A color change and/or precipitation may be observed.

  • Stir the reaction at 0 °C for 10-20 minutes.

  • Allow the reaction to warm to room temperature or gently heat to 50 °C and stir until completion (monitor by TLC or LC-MS, typically 2-4 hours).

  • Remove the solvent under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify by flash column chromatography. The phosphine oxide byproduct is typically much more polar than the desired product.

Advanced Topic: Use of Protecting Groups
Q: Can I use a protecting group to direct methylation to a specific nitrogen?

A: Yes, this is an advanced but powerful strategy. By selectively protecting one nitrogen, you can force alkylation to occur at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful for regioselectively protecting the N2 position.[13] After protection, standard methylation will occur at the N1 position. The SEM group can then be removed under specific conditions (e.g., with TBAF or HCl) to yield the N1-methylated indazole.[13] While effective, this adds two steps (protection/deprotection) to your synthesis.[14]

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • El Kazzouli, S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. doi: 10.1021/jo060607j. Available from: [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26853-26863. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022). Beilstein Journals. Retrieved January 7, 2026, from [Link]

  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. doi: 10.1039/P19730002371. Available from: [Link]

  • Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (15), 1695-1703. doi: 10.1039/P29750001695. Available from: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (2017). Connect Journals. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and related N-alkylated indazole derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes, minimize impurities, and ensure the regioselective synthesis of the desired 2-methyl-2H-indazole isomer.

Introduction: The Central Challenge of Regioselectivity

The synthesis of this compound typically involves the N-alkylation of a suitable precursor, Methyl 1H-indazole-4-carboxylate. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to a critical challenge: the formation of a mixture of two regioisomers upon alkylation.[1][2] The desired product is the N2-alkylated isomer (the 2H-indazole), while the primary side product is the N1-alkylated isomer, Methyl 1-methyl-1H-indazole-4-carboxylate.

The ratio of these two isomers is highly dependent on the reaction conditions, making a thorough understanding of the underlying mechanistic principles essential for successful synthesis.[3][4] This guide will address the factors influencing this regioselectivity and provide practical solutions to common problems.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of this compound.

Issue 1: My reaction produces a mixture of two isomers. How can I increase the yield of the desired N2-isomer?

Question: I've performed the methylation of Methyl 1H-indazole-4-carboxylate and my crude NMR shows two distinct sets of peaks, indicating a mixture of the N1 and N2 isomers. What factors control the N1/N2 ratio, and how can I favor the formation of the desired this compound?

Answer: This is the most common challenge in indazole alkylation. The formation of N1 and N2 isomers is a classic example of a reaction under kinetic versus thermodynamic control.

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is generally the more thermodynamically stable isomer.[5][6] Conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times with certain base/solvent combinations, will often favor the N1 product. Conversely, the N2-isomer is often the kinetically favored product, meaning it is formed faster under milder conditions.[5][7]

  • Key Factors Influencing Regioselectivity:

    • Base and Solvent: The choice of base and solvent system is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can influence the regioselectivity.[3][8] The combination of cesium carbonate (Cs₂CO₃) in DMF is also commonly employed, though it may lead to mixtures.[3]

    • Alkylating Agent: The nature of the alkylating agent can also play a role. While methyl iodide or dimethyl sulfate are common, more specialized reagents can offer higher selectivity. For instance, using trimethyloxonium tetrafluoroborate has been reported for efficient N2-alkylation.[5]

    • Temperature: Lower reaction temperatures often favor the kinetic N2-product. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature.

    • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can influence the N1/N2 ratio.[3][8] For the synthesis of this compound, the carboxylate group at the 4-position will have an electronic influence on the nucleophilicity of the N1 and N2 positions.

Troubleshooting Workflow:

Troubleshooting Isomer Formation start Problem: Low N2-Isomer Selectivity check_conditions Review Reaction Conditions start->check_conditions base_solvent Base/Solvent System check_conditions->base_solvent Is it optimal? temperature Reaction Temperature check_conditions->temperature Is it controlled? alkylating_agent Alkylating Agent check_conditions->alkylating_agent Is it appropriate? solution_base Solution: Consider NaH in THF or K₂CO₃ in acetone for kinetic control. base_solvent->solution_base solution_temp Solution: Run reaction at lower temperatures (e.g., 0 °C to RT). temperature->solution_temp solution_agent Solution: Explore alternative methylating agents like trimethyloxonium tetrafluoroborate. alkylating_agent->solution_agent

Caption: Troubleshooting workflow for low N2-isomer selectivity.

Issue 2: How do I confirm the identity of my N1 and N2 isomers?

Question: I have isolated two products, but I am unsure which is the desired N2-isomer. How can I definitively distinguish between Methyl 1-methyl-1H-indazole-4-carboxylate and this compound?

Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring are sensitive to the position of the methyl group. A key diagnostic feature is often the chemical shift of the H7 proton. In N1-isomers, the H7 proton is typically shifted significantly downfield compared to the H7 proton in the corresponding N2-isomer due to the anisotropic effect of the pyrazole ring.[2]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring also differ between the N1 and N2 isomers and can be used for structural assignment.[5]

  • 2D NMR Techniques: For unambiguous assignment, two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. An HMBC experiment can show correlations between the methyl protons and the carbons of the indazole ring, while a NOESY experiment can show through-space correlations between the methyl protons and nearby protons on the indazole ring.

Comparative Spectroscopic Data:

ProtonTypical Chemical Shift (ppm) in N1-IsomerTypical Chemical Shift (ppm) in N2-IsomerKey Difference
H3 More shieldedMore deshieldedH3 in N2-isomers is generally at a higher chemical shift.[9]
H7 Significantly deshieldedMore shieldedH7 in N1-isomers is significantly downfield.[2]
N-CH₃ VariesVariesThe chemical shift of the methyl group itself is less diagnostic.
Issue 3: I am struggling to separate the N1 and N2 isomers. Are there alternatives to column chromatography?

Question: My reaction has produced a roughly 1:1 mixture of the N1 and N2 isomers, and separation by silica gel chromatography is proving to be difficult and not scalable. What other purification strategies can I employ?

Answer: Separating these isomers is a known challenge, especially on a larger scale where chromatography is not ideal.[10][11]

  • Fractional Recrystallization: This is a powerful technique if a suitable solvent system can be found. The two isomers will likely have different solubilities in various solvents. A systematic screening of single and mixed solvent systems is recommended. It has been reported that mixed solvents can be effective for the separation of substituted indazole isomers.[10] Start with solvents of varying polarity (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/ethanol).

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. For example, the basicity of the two isomers may be different enough to allow for selective salt formation and precipitation. The 2H-indazole derivatives are known to be stronger bases than their 1H counterparts.[12]

Issue 4: My reaction is not going to completion. What can I do to improve the conversion?

Question: I am observing a significant amount of unreacted Methyl 1H-indazole-4-carboxylate in my reaction mixture even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.[13]

  • Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a sufficiently strong base to deprotonate the indazole N-H. For bases like potassium carbonate, which are weaker, you might need to use a larger excess and/or a more polar solvent to ensure sufficient solubility and reactivity.

  • Temperature: While low temperatures are often used to control selectivity, a modest increase in temperature may be necessary to achieve full conversion. A careful balance must be struck to avoid compromising the N1/N2 ratio.

  • Solvent Choice: The solubility of the indazole salt is crucial. If the deprotonated indazole is not sufficiently soluble in the reaction solvent, the reaction will be slow or stall. Consider switching to a more polar aprotic solvent like DMF or DMSO if you are using a less polar one like THF.[13]

  • Purity of Reagents: Ensure your starting materials and solvent are anhydrous, as water can quench the base and the deprotonated indazole.

Experimental Protocols

Protocol 1: General Procedure for the N-Methylation of Methyl 1H-indazole-4-carboxylate

This protocol provides a general starting point. Optimization of the base, solvent, and temperature may be required to maximize the yield of the desired N2-isomer.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 1H-indazole-4-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or DMF, approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or fractional recrystallization to separate the N1 and N2 isomers.

N-Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Methyl 1H-indazole-4-carboxylate to flask prep2 Add anhydrous solvent prep1->prep2 deprotonation Cool to 0 °C and add base prep2->deprotonation alkylation Add methylating agent deprotonation->alkylation stir Stir and monitor progress alkylation->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract purify Purify crude product extract->purify

Sources

Technical Support Center: Regioselectivity in Indazole N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of N-methylation on the indazole scaffold. The ambidentate nucleophilic nature of the indazole ring often leads to challenges in achieving regioselectivity, resulting in mixtures of N1 and N2-alkylated products.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and demystify the factors controlling the regiochemical outcome of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts that are critical for planning and interpreting your experiments.

Q1: What are the N1 and N2 isomers of a methylated indazole, and why does this distinction matter?

Answer: The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be methylated. The resulting products are distinct constitutional isomers with different physical, chemical, and biological properties.

  • N1-methylated indazole: The methyl group is attached to the nitrogen atom at position 1. This isomer arises from the more stable 1H-indazole tautomer.[1][3]

  • N2-methylated indazole: The methyl group is attached to the nitrogen atom at position 2. This isomer arises from the less stable 2H-indazole tautomer.[1][2]

The distinction is critical because N1 and N2 isomers can have vastly different pharmacological profiles. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib, whereas other applications may specifically require the N1 isomer.[4]

Caption: Indazole tautomers and their corresponding N-methylation products.

Q2: What is the core principle that governs whether my reaction favors the N1 or N2 product?

Answer: The regiochemical outcome is determined by a delicate balance between thermodynamic and kinetic control.[4]

  • Thermodynamic Control: These conditions allow the reaction to reach equilibrium. The product distribution reflects the relative stability of the final products. Since the 1H-indazole tautomer is generally more stable than the 2H-tautomer, the N1-methylated product is the thermodynamically favored isomer.[4][5][6] Reactions under thermodynamic control typically involve strong bases and/or higher temperatures to facilitate equilibration.

  • Kinetic Control: These conditions favor the product that is formed fastest. The N2 position of the indazole anion is often more sterically accessible or has a higher electron density, making it the site of faster attack by the electrophile. Therefore, the N2-methylated product is typically the kinetically favored isomer.[4] These reactions are usually run at lower temperatures and may use specific reagents that favor the kinetic pathway.

Q3: How can I reliably distinguish between the N1 and N2 methylated isomers in my crude reaction mixture or purified sample?

Answer: While techniques like TLC and LC-MS can separate the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 2D NMR, is the gold standard for unambiguous structural assignment.

The most powerful technique is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7]

  • For the N1-isomer: Look for a 3-bond correlation (a cross-peak) between the protons of the N-methyl group and the C7a carbon of the indazole ring.

  • For the N2-isomer: Look for a 3-bond correlation between the protons of the N-methyl group and the C3 carbon of the indazole ring.

These correlations provide definitive proof of the methyl group's location.[7]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: My reaction yields a mixture of N1 and N2 isomers. How can I improve selectivity for the desired N1 product?

Root Cause: You are likely operating under conditions that are not sufficiently promoting thermodynamic control, leading to contamination with the kinetic N2 product. Standard conditions like K₂CO₃ in DMF often result in poor selectivity, sometimes yielding a nearly 1:1 mixture.[8][9]

Solutions & Scientific Rationale:

To favor the thermodynamically stable N1 isomer, you must create conditions that allow the reaction to equilibrate.

  • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is the base of choice.[5][10] NaH irreversibly deprotonates the indazole, forming the indazolide anion. This allows the system to reach thermodynamic equilibrium, favoring the more stable N1 product.

  • Choose an Appropriate Aprotic Solvent: Tetrahydrofuran (THF) is highly effective when paired with NaH.[4][5] The combination of NaH in THF is a well-established method for achieving high N1-selectivity.[4]

  • Control Temperature: While the reaction can proceed at room temperature, gentle heating to 50 °C can ensure complete conversion while maintaining excellent N1 selectivity (>99:1).[5][7]

Parameter Recommendation for N1-Selectivity Rationale Reference
Base Sodium Hydride (NaH)Irreversibly forms the indazolide anion, enabling thermodynamic equilibrium.[4][5]
Solvent Anhydrous Tetrahydrofuran (THF)Optimal aprotic solvent for NaH-mediated reactions.[7][10]
Temperature Room Temperature to 50 °CAllows for complete conversion without compromising selectivity.[5]
Alternative Two-step reductive aminationForms an enamine intermediate exclusively at N1, which is then reduced.[8][9]
Problem 2: I need to synthesize the N2 isomer, but my reaction is not selective. How can I favor the kinetic N2 product?

Root Cause: Your reaction conditions are either too harsh, allowing for equilibration to the thermodynamic N1 product, or are not specifically designed to exploit the kinetic preference for N2 attack.

Solutions & Scientific Rationale:

To favor the kinetically controlled N2 isomer, you must use conditions that promote the fastest reaction pathway and prevent subsequent isomerization.

  • Avoid Strong Bases: Using a strong base like NaH will almost always lead to the N1 product. Instead, opt for weaker organic bases or specific reagent systems.

  • Employ a Kinetically-Controlled Reagent System: A proven method involves using dimethyl carbonate (DMC) as the methylating agent with a non-nucleophilic organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF.[4] This system favors the formation of the kinetic N2 product.

  • Consider Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N2-alkylated indazole.[1][7]

  • Use Specific Methylating Agents Under Neutral/Acidic Conditions: Reagents like trimethyloxonium tetrafluoroborate (Meerwein's reagent) or methyl 2,2,2-trichloroacetimidate can provide high N2 selectivity.[11]

Parameter Recommendation for N2-Selectivity Rationale Reference
Reagent System 1 Dimethyl Carbonate (DMC), DABCO, DMFFavors the kinetically accessible N2 position.[4]
Reagent System 2 Mitsunobu: MeOH, PPh₃, DEAD/DIADReaction mechanism strongly prefers N2 alkylation.[1][7]
Reagent System 3 Methyl 2,2,2-trichloroacetimidate, TfOHAcid-promoted conditions that selectively deliver the methyl group to N2.[11]
Problem 3: My regioselectivity is inconsistent. What subtle factors could be at play?

Root Cause: Beyond the primary choice of base and solvent, several other variables can dramatically impact the N1/N2 ratio. Inconsistency often arises from a lack of control over these less obvious parameters.

Solutions & Troubleshooting Workflow:

Use the following workflow to diagnose the source of inconsistency in your N-methylation reactions.

G cluster_N1 Troubleshooting for N1 (Thermodynamic) Product cluster_N2 Troubleshooting for N2 (Kinetic) Product start Poor or Inconsistent Regioselectivity Observed check_conditions Are you targeting N1 or N2? start->check_conditions n1_base Is your base NaH (or another strong, non-nucleophilic base)? check_conditions->n1_base N1 n2_base Are you using a strong base (e.g., NaH, LiHMDS)? check_conditions->n2_base N2 n1_base_no Action: Switch to NaH in THF. Weaker bases (e.g., K2CO3) often give mixtures. n1_base->n1_base_no No n1_solvent Are your solvent (THF) and reagents strictly anhydrous? n1_base->n1_solvent Yes n1_solvent_no Action: Use freshly distilled THF. Ensure indazole is dry. Water quenches NaH and alters the reaction pathway. n1_solvent->n1_solvent_no No n1_substituent Does your indazole have C7 substituents (e.g., -NO2, -CO2Me)? n1_solvent->n1_substituent Yes n1_substituent_yes Result: These groups can electronically favor N2, overriding standard conditions. Re-evaluate your strategy. n1_substituent->n1_substituent_yes Yes n1_ok Issue likely resolved. Monitor by NMR. n1_substituent->n1_ok No n2_base_yes Action: Avoid strong bases! They favor the N1 product. Use kinetic conditions (DMC/DABCO). n2_base->n2_base_yes Yes n2_temp Is the reaction temperature too high? n2_base->n2_temp No n2_temp_yes Action: Lower the temperature. Heat can cause isomerization of the kinetic N2 product to the N1 product. n2_temp->n2_temp_yes Yes n2_ok Issue likely resolved. Monitor by NMR. n2_temp->n2_ok No

Caption: Troubleshooting workflow for inconsistent indazole N-methylation.

Problem 4: My indazole has substituents on the ring. How will they affect the N1/N2 ratio?

Root Cause: Substituents on the indazole ring exert profound steric and electronic effects that can override the general rules of kinetic and thermodynamic control.[5][10]

Key Influences:

Substituent Position & Type Observed Effect on N-Alkylation Scientific Rationale Reference
C3: Bulky groups (e.g., t-Bu)Strongly favors N1 formation.Steric hindrance at C3 disfavors the approach of the electrophile to the adjacent N2 position.[5][7]
C7: Bulky groups May favor N1 formation.Steric clash with the N1-H tautomer is minimal, but a C7 substituent can hinder the N2 position.[12]
C7: Electron-withdrawing (-NO₂, -CO₂Me)Paradoxically confers excellent N2 selectivity, even under N1-favoring conditions (NaH/THF).The exact mechanism is complex, but it is proposed that these groups alter the electronic distribution of the indazolide anion, making the N2 position significantly more nucleophilic or accessible.[5][7][10]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be conducted by trained personnel under appropriate safety precautions (e.g., inert atmosphere for NaH). Always monitor reactions by TLC or LC-MS to determine completion.

Protocol 1: Selective Synthesis of N1-Methyl-3-methyl-6-nitro-1H-indazole (Thermodynamic Control)

This protocol is adapted from established methods for achieving high N1 selectivity.[4]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Indazole Addition: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) in the anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium indazolide salt may be observed.

  • Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N1-methylated isomer.

Protocol 2: Selective Synthesis of N2-Methyl-3-methyl-6-nitro-2H-indazole (Kinetic Control)

This protocol is designed to favor the formation of the kinetic N2 isomer.[4]

  • Preparation: To a round-bottom flask, add 3-methyl-6-nitro-1H-indazole (1.0 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) to dissolve the solids and stir the mixture at room temperature for 15 minutes.

  • Methylation: Slowly add dimethyl carbonate (DMC) (1.2 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 6 hours, or until starting material is consumed as monitored by TLC or LC-MS.

  • Precipitation: After completion, cool the mixture to room temperature. Add water to the flask and stir for 15 minutes to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry to obtain the crude N2-methylated indazole, which can be further purified if necessary.

References

  • BenchChem. (2025).
  • McCarthy, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Li, B., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
  • Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • McCarthy, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • McCarthy, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Wang, L., et al. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles.
  • El-Sawy, E. R., et al. (2022).
  • Li, B., et al. (2021). C-H functionalization of 2H-indazole.
  • Boyd, S., et al. (2024).
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • McCarthy, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Boyd, S., et al. (2024).
  • Reddy, V. P., et al. (2018). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Reddy, V. P., et al. (2018). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Lu, P., et al. (2024).
  • Palmer, M. H., et al. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

Technical Support Center: Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 7, 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-alkylated indazoles, specifically focusing on Methyl 2-methyl-2H-indazole-4-carboxylate. The alkylation of the indazole scaffold is a cornerstone of medicinal chemistry; however, it presents a significant and often underestimated challenge: controlling the regioselectivity of the N-alkylation.[1][2] This document provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify common byproducts and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized what I believe is this compound, but my crude NMR spectrum shows a mixture of two very similar products. What is the likely major byproduct?

A1: The most common and expected byproduct in this synthesis is the regioisomeric N1-alkylated product: Methyl 1-methyl-1H-indazole-4-carboxylate .

The underlying reason for this is the inherent chemical nature of the indazole ring. The nitrogen proton of the parent indazole is tautomeric, meaning it can exist on either nitrogen.[3][4][5][6] When deprotonated with a base, the resulting indazolide anion is ambident, possessing nucleophilic character at both the N1 and N2 positions. Consequently, the alkylating agent (in this case, a methylating agent) can react at either nitrogen, leading to a mixture of regioisomers.[4][7][8] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3][6][9]

G Start Methyl 1H-indazole-4-carboxylate + Base + Methylating Agent Anion Indazolide Anion (Ambident Nucleophile) Start->Anion Deprotonation N2_Product Desired Product: This compound (N2-isomer) Anion->N2_Product N2 Attack N1_Product Byproduct: Methyl 1-methyl-1H-indazole-4-carboxylate (N1-isomer) Anion->N1_Product N1 Attack

Caption: General reaction pathway for indazole methylation.

Q2: What factors in my reaction setup could have caused the formation of the undesired N1-isomer?

A2: The ratio of N1 to N2 alkylation is highly sensitive to the reaction conditions. Several factors can tip the balance, and understanding them is key to troubleshooting and optimization. Conventional alkylations often produce mixtures with little selectivity.[3][8][10]

FactorInfluence on N1 vs. N2 SelectivityCausality & Expert Insight
Base & Counter-ion Critical. Strong, non-coordinating bases in polar aprotic solvents can lead to mixtures. NaH often favors N1.[1][10] Cesium bases (e.g., Cs₂CO₃) can favor N1 via chelation mechanisms.[3]The cation from the base can coordinate with the indazolide anion. Sodium (Na⁺) has been postulated to chelate with the N2 nitrogen and an adjacent substituent (like a C3-ester), making the N1 position more accessible for alkylation.[1][11]
Solvent Significant. Solvent polarity and coordinating ability are crucial. For example, using NaHMDS in THF can give different results than in DMSO.[12]Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more "free" anion and potentially different reactivity compared to less coordinating solvents like THF.
Alkylating Agent Moderate. The nature of the electrophile (e.g., methyl iodide, dimethyl sulfate, methyl tosylate) can influence the outcome.[1]Harder electrophiles may favor reaction at the harder nitrogen atom (N1), while softer electrophiles might prefer the softer N2. However, this is often secondary to base and solvent effects.
Substituents Profound. The position and electronic nature of substituents on the indazole ring dramatically affect selectivity.[1][13]For your starting material, the C4-carboxylate is an electron-withdrawing group (EWG). While EWGs at C7 are known to strongly direct to N2[1][10][11], the effect of a C4-substituent is less pronounced and can still lead to mixtures under standard conditions.
Temperature Subtle. N2-isomers are often the kinetic product (formed faster, favored at lower temperatures), while N1-isomers can be the thermodynamic product (more stable, favored at higher temperatures or longer reaction times).[6][8][13]Allowing the reaction to run for extended periods at elevated temperatures may permit equilibration, favoring the more stable N1-isomer.[9]
Q3: How can I definitively distinguish between the desired N2-isomer and the N1-isomer byproduct using NMR?

A3: NMR spectroscopy, particularly ¹³C and 2D NMR, is the most powerful tool for this purpose. The chemical environments of the ring carbons and the proximity of the N-methyl group to specific protons are distinctly different in the two isomers.[6][14]

NucleusN2-Isomer (Desired Product)N1-Isomer (Byproduct)Rationale for Difference
¹H NMR (N-CH₃) ~4.1-4.2 ppm~4.0-4.1 ppmThe chemical shifts are often very close and not reliable for definitive assignment on their own.
¹³C NMR (C3) ~123-124 ppm~132-133 ppmHighly Diagnostic. The C3 carbon in the N2-isomer is significantly more shielded (appears at a lower ppm value) compared to the N1-isomer.[6][15][16]
¹³C NMR (C7a) ~148-149 ppm~138-139 ppmHighly Diagnostic. The C7a bridgehead carbon is significantly more deshielded (appears at a higher ppm value) in the N2-isomer.[6]
¹³C NMR (N-CH₃) VariesVariesNot typically used as the primary diagnostic signal.

While ¹³C NMR provides strong evidence, unambiguous confirmation comes from 2D NMR experiments that reveal through-bond and through-space correlations.

Q4: Can you provide a step-by-step protocol for using 2D NMR (HMBC and NOESY) to confirm the identity of my product?

A4: Absolutely. These experiments provide incontrovertible proof of regiochemistry by establishing connectivity between the N-methyl group and specific atoms in the indazole core.

  • Preparation: Dissolve 5-10 mg of your purified isomeric mixture (or isolated isomer) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[17]

  • Acquisition: Use a high-field NMR spectrometer (≥400 MHz recommended). Acquire standard ¹H and ¹³C spectra first. Then, perform standard 2D gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

    • For HMBC , optimize the experiment for a long-range coupling constant (Jₓₕ) of 8-10 Hz to observe 2- and 3-bond correlations.[18]

    • For NOESY , use a mixing time of 500-800 ms to allow for the development of through-space correlations.

The definitive correlations are between the N-methyl protons and the carbons or protons of the bicyclic ring system.

  • HMBC (¹H-¹³C Long-Range Correlations): This is the most common and reliable method.[2] It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • N2-Isomer (Desired): You will observe a key correlation from the N-CH₃ protons to the C3 carbon .[11]

    • N1-Isomer (Byproduct): You will observe a key correlation from the N-CH₃ protons to the C7a carbon .[11]

Caption: Key diagnostic HMBC correlations for isomer identification.

  • NOESY (Through-Space Correlations): This experiment shows which protons are close to each other in 3D space (<5 Å).[19] It serves as an excellent orthogonal method for confirmation.

    • N2-Isomer (Desired): The N-CH₃ protons are physically close to the H3 proton . A cross-peak between these two signals will be observed.

    • N1-Isomer (Byproduct): The N-CH₃ protons are physically close to the H7 proton . A cross-peak will be seen between these signals instead.

Q5: How can I optimize my reaction to selectively synthesize the desired this compound?

A5: Achieving high N2-selectivity often requires moving away from standard base-mediated alkylations and employing specific, modern protocols.

  • Acid-Catalyzed Methods: These are often highly effective for achieving N2 selectivity.

    • Triflic Acid (TfOH) Catalysis: Using a strong acid catalyst like TfOH with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been shown to provide excellent N2 selectivity (N2/N1 up to 100/0).[20][21] This approach avoids bases altogether and proceeds through a different mechanism where the indazole acts as a nucleophile under acidic conditions.[22]

    • Copper(II) Triflate: This Lewis acid can also promote selective N2-alkylation with specific alkylating agents.[21]

  • Mitsunobu Reaction: While not always perfectly selective, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) often shows a preference for the formation of the N2-isomer.[9][13] This provides a milder alternative to traditional alkylation.

  • Directed Synthesis: If selectivity remains a challenge, consider a multi-step route where the indazole ring is formed with the N2-methyl group already in place. For example, reacting a substituted 2-bromobenzaldehyde with methylhydrazine can be used to construct 2H-indazoles directly.[5][23]

Recommendation: For your target molecule, exploring the TfOH-catalyzed methylation is the most promising strategy for maximizing the yield of the desired this compound while minimizing the formation of the N1-isomer byproduct.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1930–1940. [Link]

  • Franklin, D. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]

  • Zhang, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(74), 10943-10946. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7659-7664. [Link]

  • Franklin, D. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Franklin, D. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Iriepa, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5946-5958. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Iriepa, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Wang, J., et al. (2024). (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... ResearchGate. [Link]

  • Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Reddit User. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Various Authors. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Silva, M. M., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]

Sources

"Methyl 2-methyl-2H-indazole-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-methyl-2H-indazole-4-carboxylate (CAS No. 1071428-43-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximal stability, the compound should be stored in a cool, dry, and dark environment. Keep the container tightly sealed to prevent moisture ingress and oxidation. While some suppliers may ship the product at room temperature, for long-term storage, maintaining a controlled environment is crucial.[1]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential thermal degradation and hydrolytic processes.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation of the indazole ring.[2]
Light Protected from light (Amber vial)Prevents photodegradation, a common pathway for indazole derivatives.[2][3]
Container Tightly sealed, original containerPrevents contamination and exposure to atmospheric moisture.[1]
Q2: What are the primary degradation pathways I should be concerned about?

There are two principal degradation pathways for this molecule, stemming from its indazole core and its methyl ester functional group.

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, particularly in the presence of water, acids, or bases.[4] This reaction cleaves the ester bond to yield 2-methyl-2H-indazole-4-carboxylic acid and methanol. The presence of even trace amounts of moisture in solvents can initiate this process over time.[5]

  • Photodegradation of the Indazole Ring: Indazole derivatives, especially 2H-tautomers like this compound, are known to be sensitive to ultraviolet (UV) light.[2] Exposure can lead to a phototransposition reaction, converting the indazole into a benzimidazole isomer, which will have different chemical and biological properties.[3]

Q3: My compound has changed color from a white/off-white solid. What could this indicate?

A change in color or physical appearance is a primary indicator of chemical degradation. This could be due to oxidation, photodegradation, or the formation of impurities from other reactions. If you observe any change, it is highly recommended to verify the compound's purity using an analytical technique such as LC-MS or ¹H NMR before proceeding with experiments.

Q4: How can I minimize degradation when preparing stock solutions?

The preparation of stock solutions is a critical step where the compound is vulnerable. To maintain integrity:

  • Use Anhydrous Solvents: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) to minimize the risk of ester hydrolysis.[5]

  • Work Quickly and Protect from Light: Weigh the compound and prepare the solution promptly. Use amber vials or wrap the container in foil to protect it from light.

  • Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture into the solution.

Q5: What materials or chemicals are incompatible with this compound?

Avoid contact with strong oxidizing agents, as they can degrade the indazole ring system.[6] Also, avoid strong acids and bases, as they will catalyze the hydrolysis of the methyl ester group.[2][7]

Part 2: Troubleshooting Guide

Unexpected or inconsistent experimental results can often be traced back to compound integrity. This guide provides a logical workflow to troubleshoot such issues.

Problem: My experiments using this compound are showing low potency, high variability, or unexpected outcomes.

G start Inconsistent Experimental Results Observed check_storage Step 1: Verify Storage Conditions - Temperature (2-8°C)? - Protected from light? - Container sealed? start->check_storage check_appearance Step 2: Inspect Compound - Original color/form? - Any signs of moisture? check_storage->check_appearance Conditions OK prepare_fresh Step 3: Prepare Fresh Stock Solution - Use anhydrous solvent. - Protect from light during prep. check_appearance->prepare_fresh Appearance OK analytical_qc Step 4: Analytical QC (Optional but Recommended) - Run LC-MS or NMR on old and new stock. - Check for degradation products (e.g., hydrolyzed acid). prepare_fresh->analytical_qc compare_results Step 5: Re-run Experiment - Use freshly prepared solution. - Compare results with previous runs. analytical_qc->compare_results conclusion_good Conclusion: Problem Solved - Previous compound/stock was likely degraded. compare_results->conclusion_good Results are now consistent conclusion_bad Conclusion: Issue Persists - Problem is likely with the experimental protocol, not the compound. compare_results->conclusion_bad Results still inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

Part 3: Protocols & Best Practices
Protocol 3.1: Recommended Procedure for Preparing Stock Solutions

This protocol is designed to minimize degradation during solubilization.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of the compound into a new, sterile amber vial.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Avoid excessive heating.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in properly labeled amber microfuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C or -80°C. For working solutions, fresh dilutions should be made from a thawed aliquot. Avoid storing diluted aqueous solutions for extended periods.

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the two main chemical vulnerabilities of this compound.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway Compound Main Compound (Indazole Ester) Hydrolysis_Product 2-methyl-2H-indazole-4-carboxylic acid + Methanol Compound->Hydrolysis_Product H₂O (Acid/Base Catalyst) Photo_Product Benzimidazole Isomer Compound->Photo_Product UV Light (hv)

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and drug development professionals working on the scaled-up synthesis of this important indazole derivative. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Challenge of Regioselective N-Methylation

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective alkylation of an indazole core. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2. Direct methylation of the precursor, Methyl 1H-indazole-4-carboxylate, can lead to a mixture of the desired N2-methylated product and the isomeric N1-methylated byproduct, Methyl 1-methyl-1H-indazole-4-carboxylate. The ratio of these isomers is highly sensitive to reaction conditions, and their similar physical properties can make separation on a large scale a significant hurdle.[1][2]

This guide will provide a detailed protocol optimized for the selective synthesis of the N2 isomer, along with a comprehensive troubleshooting section to address common issues encountered during the reaction, work-up, and purification stages.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is controlling the regioselectivity of the N-methylation reaction. The precursor, Methyl 1H-indazole-4-carboxylate, has two reactive nitrogen atoms (N1 and N2). The reaction can produce a mixture of the desired N2-methyl isomer and the undesired N1-methyl isomer. Achieving a high yield of the N2 isomer requires careful selection of reaction conditions.

Q2: Why is N2-methylation favored under certain conditions?

A2: The regiochemical outcome of indazole alkylation is a delicate balance of electronic and steric factors, as well as the nature of the base and solvent used.[2][3] For indazoles with electron-withdrawing substituents, such as the methoxycarbonyl group at the C4 position, the acidity of the N1-proton is increased. However, the choice of a strong, non-coordinating base in a non-polar aprotic solvent can favor alkylation at the N2 position. While the 1H-indazole tautomer is generally more thermodynamically stable, specific conditions can favor the kinetic product, which in some cases is the N2-alkylated indazole.[2][3]

Q3: What are the most critical parameters to control for high N2 selectivity?

A3: The choice of base and solvent is paramount. A strong, sterically hindered base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N2-alkylation for indazoles with electron-withdrawing groups on the benzene ring.[3] Other critical parameters include reaction temperature, the nature of the methylating agent, and the rate of addition of reagents.

Q4: Can I use other methylating agents besides dimethyl sulfate or methyl iodide?

A4: While dimethyl sulfate and methyl iodide are common methylating agents, others can be used. However, their reactivity and the reaction conditions may need to be re-optimized. For instance, less reactive agents might require higher temperatures or longer reaction times, which could affect the regioselectivity.

Q5: How can I monitor the progress of the reaction and the isomeric ratio?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To determine the isomeric ratio (N2 vs. N1), HPLC and ¹H NMR spectroscopy are the most reliable methods. The chemical shifts of the N-methyl group and the aromatic protons will be distinct for the two isomers.[4]

Experimental Protocol: Selective N2-Methylation

This protocol is designed to maximize the yield of this compound while minimizing the formation of the N1-isomer.

Starting Material: Methyl 1H-indazole-4-carboxylate Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) Base: Sodium hydride (NaH, 60% dispersion in mineral oil) Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add Methyl 1H-indazole-4-carboxylate (1.0 eq.).

    • Add anhydrous THF to the flask to achieve a concentration of approximately 0.2-0.5 M.

    • Begin stirring the solution under a nitrogen atmosphere.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-salt bath.

    • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the indazolide anion.

  • Methylation:

    • Re-cool the mixture to 0 °C.

    • Add dimethyl sulfate (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This will generate hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

    • Once the quenching is complete, add water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visual Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Methylation cluster_3 Work-up & Purification A 1. Add Methyl 1H-indazole-4-carboxylate and anhydrous THF to flask B 2. Stir under Nitrogen atmosphere A->B C 3. Cool to 0°C B->C D 4. Add NaH (1.2 eq) portion-wise C->D E 5. Stir at 0°C then warm to RT D->E F 6. Cool to 0°C E->F G 7. Add Dimethyl Sulfate (1.1 eq) dropwise F->G H 8. Warm to RT and stir for 12-24h G->H I 9. Quench with aq. NH4Cl at 0°C H->I J 10. Extract with Ethyl Acetate I->J K 11. Wash, Dry, and Concentrate J->K L 12. Purify by Column Chromatography or Recrystallization K->L

Caption: Workflow for the selective N2-methylation of Methyl 1H-indazole-4-carboxylate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Incomplete deprotonation. 2. Insufficient reaction time or temperature. 3. Deactivated methylating agent.1. Ensure the sodium hydride is fresh and the THF is anhydrous. Extend the stirring time after NaH addition. 2. Continue stirring for a longer period. A slight increase in temperature (e.g., to 30-40 °C) can be cautiously tested, but may impact regioselectivity. 3. Use a fresh, unopened bottle of dimethyl sulfate.
Low Ratio of N2 to N1 Isomer 1. Reaction temperature was too high. 2. Use of a different base or solvent. 3. Rapid addition of the methylating agent.1. Strictly maintain the temperature at 0-5 °C during the addition of dimethyl sulfate. 2. Adhere to the recommended NaH/THF system. Polar aprotic solvents like DMF can lead to mixtures. 3. Add the dimethyl sulfate slowly and dropwise to maintain a low localized concentration.
Formation of Multiple Byproducts 1. Presence of water in the reaction. 2. Decomposition of the solvent or reagents. 3. Side reactions with the ester group.1. Use anhydrous THF and ensure all glassware is thoroughly dried. 2. Avoid high reaction temperatures. The combination of NaH with some solvents can be hazardous at elevated temperatures.[5][6] 3. While less common, ensure the reaction is not heated excessively.
Difficulty in Separating N2 and N1 Isomers 1. The isomers have very similar polarities.1. Optimize the reaction to maximize the N2:N1 ratio. 2. Use high-performance column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes). 3. Attempt recrystallization from a mixed solvent system, which can sometimes selectively crystallize one isomer.[7]
Scale-up Challenges 1. Exothermic reaction during quenching of NaH. 2. Handling of large quantities of NaH. 3. Toxicity of dimethyl sulfate.1. Perform the quench at 0 °C with slow, controlled addition of the quenching agent. Ensure the reactor has adequate cooling capacity. 2. NaH is highly flammable and reactive with water.[8] For large-scale operations, consider using pre-weighed portions or specialized handling equipment.[9] 3. Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a closed system.
Quantitative Data Summary (Illustrative)

The following table provides an illustrative comparison of reaction conditions based on literature for similar indazole alkylations. Optimization for the specific C-4 carboxylate substrate is recommended.

Base Solvent Temperature (°C) Typical N2:N1 Ratio Reference
NaHTHF0 to RT> 95:5 (for C7-CO₂Me)[3]
K₂CO₃DMFRT~ 1:1 (for C3-CO₂Me)[10]
Cs₂CO₃Dioxane90Predominantly N1[2]
PPh₃/DEAD (Mitsunobu)THF0 to 50Predominantly N2[10]

Safety Considerations for Scale-Up

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (nitrogen or argon).[8] The combination of NaH with certain solvents, like DMF or DMSO, can lead to runaway reactions and should be avoided.[5][6] Quenching of excess NaH must be done slowly and at low temperatures.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is a potent alkylating agent and is toxic, corrosive, and a suspected human carcinogen. It must be handled with extreme care, using appropriate PPE, including gloves, safety goggles, and a lab coat. All operations should be conducted in a well-ventilated fume hood.

  • Thermal Safety: The methylation reaction can be exothermic, especially during the quenching step. For scale-up, it is crucial to have a reactor with adequate cooling capacity and to monitor the internal temperature throughout the process.

References

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles: Aromatic Tautomerism of Indazoles. Advances in Heterocyclic Chemistry, 20, 1-74.
  • Humphries, P. S., et al. (2003). The N-Alkylation of Indazoles. Current Organic Chemistry, 7(5), 475-496.
  • Analysis of byproduct formation during the synthesis of Methyl 5-(1H-indazol-1-yl)
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (2025). Benchchem.
  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. (n.d.).
  • Black, P. J., & Heffernan, M. L. (1964). The Proton Magnetic Resonance Spectra of Indazole and its Derivatives. Australian Journal of Chemistry, 17(5), 558-566.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. (2019). Organic Process Research & Development, 23(10), 2210-2217.
  • Specific Solvent Issues with the SNAr Reaction. (n.d.). Wordpress.
  • Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido)
  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • The Safe Use of Sodium Hydride On Scale. (n.d.).
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances, 14(20), 14049-14066.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1038–1052.
  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(10), 6367-6373.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry, 66(6), 4219–4237.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • 1-methyl-1h-indazole-4-carboxyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit.
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2016). Molecules, 21(2), 223.
  • Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
  • 2-Methyl-2H-indazole. (n.d.). PubChem.
  • Development of a selective and scalable N1-indazole alkyl
  • 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). (n.d.). PubChemLite.
  • 1-methyl-1h-indazole-4-carboxyl
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025).
  • Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Advances, 11(36), 22181-22185.
  • Synthesis of indazole. (n.d.).
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. (n.d.). The Royal Society of Chemistry.
  • Method for separating and purifying substituted indazole isomers. (n.d.).

Sources

Technical Support Center: Purification of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 2-methyl-2H-indazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the common but critical challenges associated with isolating this important heterocyclic intermediate. The primary obstacle in its synthesis is the concurrent formation of the N-1 isomer, Methyl 1-methyl-1H-indazole-4-carboxylate. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure the successful isolation of the desired high-purity N-2 isomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound.

Q1: What are the primary impurities I should expect after the methylation of Methyl 1H-indazole-4-carboxylate?

The reaction mixture typically contains three main components besides your target compound:

  • Methyl 1-methyl-1H-indazole-4-carboxylate (N-1 Isomer): This is the most significant and challenging impurity. N-alkylation of indazoles often yields a mixture of N-1 and N-2 substituted products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and temperature used.[1]

  • Unreacted Starting Material: Residual Methyl 1H-indazole-4-carboxylate may be present if the reaction has not gone to completion.

  • Residual Reagents: Depending on the workup procedure, trace amounts of the methylating agent and base may also be present.

Q2: How can I definitively distinguish between the N-1 and N-2 methyl isomers?

Distinguishing between the isomers is crucial for confirming the identity of your purified product. Several analytical techniques are effective:

  • Thin-Layer Chromatography (TLC): The N-2 isomer (your target) is generally more polar than the N-1 isomer. Consequently, it will exhibit a lower Retention Factor (Rf) value on a silica gel TLC plate.[3] This difference in polarity is the basis for chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The chemical shifts of the protons on the indazole ring and the N-methyl group will differ between the two isomers. For unambiguous identification, a 2D NMR experiment like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to show through-space correlation between the N-methyl protons and the protons on the indazole core.[3]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide excellent separation of the two isomers, allowing for accurate quantification of purity.[4][5]

Q3: What are the expected physical properties and chromatographic behaviors of the isomers?

While specific properties can vary slightly, the following table summarizes the general expectations for the N-1 and N-2 isomers of methyl indazole carboxylates.

PropertyMethyl 1-methyl-1H-indazole-4-carboxylate (N-1 Isomer)This compound (N-2 Isomer, Target)Rationale & Reference
Polarity Less PolarMore PolarThe N-2 position results in a different dipole moment, generally leading to greater interaction with polar stationary phases like silica gel.[3]
TLC Rf Value Higher RfLower RfElutes faster on silica gel due to lower polarity. A good starting point for TLC is a 3:1 Hexanes/Ethyl Acetate mixture.[6]
Elution Order Elutes FirstElutes SecondIn normal-phase column chromatography, the less polar compound will elute from the column before the more polar one.[1]
Part 2: Troubleshooting Common Purification Problems

This section provides direct answers and solutions to specific issues encountered during the purification workflow.

Problem: My post-reaction TLC shows two distinct, close-running spots. What are they and how do I proceed?

Cause & Identification: It is highly probable that you are observing the N-1 and N-2 isomers of Methyl indazole-4-carboxylate. The lower spot (lower Rf) corresponds to the more polar N-2 isomer, which is your target product, "this compound." The upper spot (higher Rf) is the less polar N-1 isomer.[3]

Solution Workflow: Your primary goal is to find a solvent system that maximizes the separation (ΔRf) between these two spots before attempting large-scale purification.

G start Crude reaction mixture TLC check_rf Are spots well-separated? (ΔRf > 0.15) start->check_rf optimize Optimize TLC Solvent System (See Protocol 3.1) check_rf->optimize No column Proceed to Column Chromatography (See Protocol 3.2) check_rf->column Yes optimize->check_rf Re-evaluate recrystal Consider Recrystallization (See Protocol 3.3) column->recrystal For higher purity

Caption: Decision workflow for handling isomeric mixtures.

Problem: I am struggling to achieve good separation of the N-1 and N-2 isomers using column chromatography.

Cause & Identification: Poor separation on a column is almost always due to a suboptimal eluent system or incorrect column packing/loading technique.[4] If the polarity of the solvent system is too high, both isomers will elute quickly with little resolution. If it's too low, elution times will be excessively long, leading to band broadening and poor separation.

Solutions:

  • Refine Your Solvent System: Before running the column, dedicate time to finding the ideal eluent with TLC. Aim for a solvent system that places your target N-2 isomer at an Rf of 0.2-0.3.[4]

    • Systematic Screening: Test various ratios of non-polar and polar solvents. Common systems include Hexanes/Ethyl Acetate and Dichloromethane/Methanol.

    • Consider a Ternary System: Sometimes adding a third solvent in a small percentage (e.g., 1% triethylamine in your Hex/EtOAc system) can improve peak shape and resolution, especially if your compounds have basic nitrogen groups.

  • Employ Gradient Elution: An isocratic (single solvent mixture) elution may not be sufficient. A shallow gradient, where the polarity of the eluent is slowly increased over the run, is often more effective.[4]

    • Example Gradient: Start with a low polarity mixture (e.g., 95:5 Hexanes/EtOAc) and gradually increase to a higher polarity (e.g., 70:30 Hexanes/EtOAc).

  • Optimize Column Parameters:

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent and load it onto the column in a tight band. Using a more polar solvent for loading will cause premature band broadening.[4]

Problem: My product "oils out" and refuses to form crystals during recrystallization.

Cause & Identification: Oiling out occurs when the dissolved compound comes out of the supersaturated solution at a temperature that is above its melting point. This is often caused by using a solvent that is too effective or cooling the solution too rapidly.

Solutions:

  • Use a Mixed-Solvent System: This is a highly effective technique for difficult-to-crystallize compounds.[7]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is poorly soluble) dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of the "good" solvent to make it clear again, and then allow it to cool slowly.

  • Induce Crystallization:

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.[4]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This will act as a template for crystallization to begin.[4]

Part 3: Standard Operating Protocols

These protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 3.1: Analytical TLC for Isomer Separation
  • Preparation: Prepare several developing chambers with different solvent systems. A good starting point is Hexanes:Ethyl Acetate in ratios of 4:1, 3:1, and 2:1.

  • Spotting: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot. The goal is to find a system where the lower spot (N-2 isomer) has an Rf of ~0.2-0.3 and the separation between the two spots (ΔRf) is maximized.[4]

Protocol 3.2: Preparative Column Chromatography

Caption: Workflow for preparative column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent identified from TLC analysis. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed with no air pockets.[4]

  • Sample Loading: Dissolve the crude material in the minimum volume of eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.[4]

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, start with the low-polarity mixture and gradually introduce the more polar mixture.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure N-1 isomer, the pure N-2 isomer, and mixed fractions.

  • Isolation: Combine the fractions containing the pure target compound (N-2 isomer) and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3.3: Recrystallization for Final Purification
  • Solvent Selection: Screen for a suitable single or mixed-solvent system. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[4] For indazole derivatives, mixtures of polar organic solvents (like ethanol or ethyl acetate) and water or hexanes can be effective.[7]

  • Dissolution: Place the solid from chromatography into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Cooling (Crystallization): Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the solid.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References
  • Benchchem Technical Support. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. BenchChem.
  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester.
  • Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(2), 747–761. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Walsh, A. J., et al. (2022). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 13(10), 2879-2885. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). Retrieved from [Link]

  • ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with indazole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 2-methyl-2H-indazole-4-carboxylate . Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Introduction: The Core Challenge of N-Alkylation

The synthesis of N-substituted indazoles, such as this compound, is fundamentally complicated by the ambident nucleophilic nature of the indazole ring. Direct methylation of the precursor, Methyl 1H-indazole-4-carboxylate, invariably leads to a mixture of two regioisomers: the desired N2-alkylated product and the thermodynamically favored N1-alkylated byproduct, Methyl 1-methyl-1H-indazole-4-carboxylate.[1][2][3] The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and methylating agent used.[1][4] Consequently, the primary purification challenge is not merely removing residual starting materials but efficiently separating these closely related isomers.

Troubleshooting Guide & FAQs

Q1: My post-reaction NMR spectrum shows two distinct, yet similar, sets of peaks. What is the most likely impurity and why?

Answer: The most probable impurity is the regioisomer, Methyl 1-methyl-1H-indazole-4-carboxylate .

  • Causality: The indazole anion, formed upon deprotonation of the N-H proton, has electron density on both nitrogen atoms (N1 and N2). Electrophilic attack by the methylating agent can therefore occur at either nitrogen, leading to a mixture of products.[1] While reaction conditions can be optimized to favor one isomer, achieving perfect selectivity is rare.[2][5] The N1 isomer is often the more thermodynamically stable product, while the N2 isomer can sometimes be the kinetically favored one.[6]

  • Identification: While baseline separation in a standard 1D ¹H NMR can be difficult, the presence of two distinct N-methyl singlets and two sets of aromatic protons is a strong indicator of an isomeric mixture. Definitive structural assignment requires advanced 2D NMR techniques.[7] Specifically, in a Heteronuclear Multiple Bond Correlation (HMBC) experiment, the N2-methyl protons of your desired product will show a correlation to both C3 and C7a of the indazole core. In contrast, the N1-methyl protons of the impurity will not show a correlation to C3.[4]

Q2: What is the most robust method for separating the N1 and N2 regioisomers?

Answer: The gold-standard method for separating these isomers is flash column chromatography on silica gel .

  • Principle of Separation: The N1 and N2 isomers, despite having the same molecular weight, possess different dipole moments and polarities. The N2 isomer is typically less polar than the N1 isomer. This difference in polarity allows for differential interaction with the polar stationary phase (silica gel), enabling separation. The less polar N2 isomer will elute from the column first.

  • Detailed Protocol: Flash Column Chromatography

    • Select Eluent System: Begin by performing Thin Layer Chromatography (TLC) analysis of your crude mixture. Test various solvent systems to find one that gives good separation (ΔRf ≥ 0.2) between the two spots. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[8][9]

    • Prepare the Column: Dry-pack the column with silica gel (230-400 mesh)[10] and then flush with your starting eluent (low polarity). Alternatively, prepare a slurry of silica gel in the starting eluent and pour it into the column, allowing it to settle into a packed bed.

    • Load the Sample: Minimize the initial band volume. Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

    • Elute and Collect: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. Collect fractions continuously.

    • Analyze Fractions: Spot fractions onto TLC plates to identify which ones contain your pure products. The higher Rf spot is expected to be your desired, less polar N2-isomer.

    • Combine and Concentrate: Combine the pure fractions containing your target compound and remove the solvent under reduced pressure.

  • Data Presentation: Recommended Eluent Systems

Eluent SystemRatio (v/v)Typical ApplicationReference
Hexane / Ethyl AcetateGradient (e.g., 9:1 to 1:1)Good for general separation of moderately polar compounds.[9][9]
Dichloromethane / MethanolGradient (e.g., 100:0 to 98:2)Useful if compounds have poor solubility in hexanes.[8][8]
  • Visualization: Chromatographic Separation of N1/N2 Isomers

    G cluster_column Silica Gel Column cluster_elution Collected Fractions Start Sample Loaded (N1+N2 Mixture) Mid Separation in Progress (Eluent Flow ↓) End Elution Frac1 Fraction 1: Pure N2 (Less Polar, Higher Rf) End->Frac1 Elutes First Frac2 Fraction 2: Mixed Frac3 Fraction 3: Pure N1 (More Polar, Lower Rf)

    Caption: Chromatographic separation of less polar N2-isomer from the more polar N1-isomer.

Q3: My product's melting point is low and broad, but isomers aren't the main issue on the NMR. What's the next step?

Answer: If regioisomers are minimal, the impurity is likely unreacted starting material (Methyl 1H-indazole-4-carboxylate) or inorganic salts. Recrystallization is the most effective technique for removing these types of impurities.

  • Principle of Recrystallization: This technique relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the target compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

  • Detailed Protocol: Recrystallization

    • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (see table below) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

    • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

    • Maximize Yield: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal precipitation.

    • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under high vacuum to remove all residual solvent.

  • Data Presentation: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityTypical Use Case
Ethanol78Polar ProticOften a good choice for moderately polar heterocyclic compounds.
Isopropanol82Polar ProticSimilar to ethanol, may offer different solubility profile.
Ethyl Acetate77Polar AproticA versatile solvent; often used in combination with hexanes.[11][12]
Toluene111Non-polarGood for less polar compounds or as part of a two-solvent system.
Hexanes/Heptane~69 / ~98Non-polarTypically used as the "anti-solvent" in a two-solvent system.
Q4: My purified product is a persistent oil. How can I induce crystallization?

Answer: An oil indicates the presence of impurities that are depressing the melting point or that the compound itself is a low-melting solid. Residual solvent is a very common cause.

  • Ensure Solvent Removal: First, dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C), to remove all traces of chromatography or reaction solvents.

  • Trituration: Add a small amount of a solvent in which your product is insoluble but the oily impurities might be soluble (e.g., cold hexanes or pentane). Vigorously scratch the sides and bottom of the flask with a spatula. This mechanical agitation can break the supersaturation barrier and provide nucleation sites, often causing the product to precipitate as a solid. Filter and dry the resulting solid.

  • Seed Crystals: If you have a tiny amount of pure solid from a previous batch, add a single seed crystal to the oil.[11] This provides a template for crystal lattice formation.

  • Solvent-Layering: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane). Carefully layer a poor solvent (e.g., hexanes) on top without mixing. Store the vial undisturbed. Slow diffusion at the interface can promote the growth of high-quality crystals over time.

Master Purification Workflow

This flowchart provides a logical path for troubleshooting the purification of your crude product.

G start Crude Product (this compound) analyze Analyze by TLC & NMR start->analyze check_isomers Significant Regioisomer (N1-isomer) Present? analyze->check_isomers check_sm Residual Starting Material or other Impurities? check_isomers->check_sm No chromatography Perform Flash Column Chromatography check_isomers->chromatography Yes recrystallize Perform Recrystallization check_sm->recrystallize Yes analyze_final Analyze Purified Fractions/Crystals (TLC, NMR, MP) check_sm->analyze_final No (Product is clean) chromatography->analyze_final recrystallize->analyze_final oily_product Product is an Oil? analyze_final->oily_product Purity Confirmed final_product Pure Product oily_product->final_product No, Solid triturate Triturate / Dry under High Vacuum oily_product->triturate Yes triturate->final_product

Caption: A decision-making workflow for the purification of this compound.

References

  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubChem. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Smith, A., et al. (2024).
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Seela, F., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Chandramouli, et al. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved January 7, 2026, from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. [Link]

  • Zhang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • American Elements. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • D'Meza, R. J., & Hyster, T. K. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved January 7, 2026, from [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). Methods for preparing indazole compounds.

Sources

Handling and safety precautions for trimethyloxonium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trimethyloxonium Tetrafluoroborate

From the Desk of the Senior Application Scientist

Welcome to the dedicated support guide for trimethyloxonium tetrafluoroborate, commonly known in the field as Meerwein's salt. As a potent, non-volatile, and crystalline electrophilic methylating agent, it is a cornerstone reagent for many advanced synthetic applications, from natural product synthesis to drug development.[1][2][3] However, its high reactivity, particularly its sensitivity to moisture, necessitates a rigorous and well-informed approach to handling and safety.[4][5][6]

This guide is structured to move beyond a simple list of precautions. It is designed as a practical, issue-driven resource to help you anticipate challenges, troubleshoot common experimental hurdles, and maintain the integrity of your reagent and the safety of your laboratory environment.

Hazard Identification & Key Data

Trimethyloxonium tetrafluoroborate is classified as a corrosive substance that reacts violently with water.[5][6][7][8] The primary hazards stem from its ability to cause severe skin burns and eye damage upon contact and its rapid decomposition in the presence of moisture, which generates corrosive byproducts.[2][4][5][9] Unlike volatile methylating agents like methyl triflate, its solid, non-volatile nature is a significant safety advantage, reducing the risk of inhalation exposure.[10]

PropertyDataSource(s)
Chemical Formula C₃H₉BF₄O[6][9]
Molar Mass 147.91 g/mol [4][6][11]
Appearance White to off-white crystalline solid[1][4][6][12]
Melting Point ~180-203 °C (decomposes)[1][4][8]
GHS Hazard Codes H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[7][9]
Supplemental Hazard EUH014 (Reacts violently with water)[7][8]
Storage Temperature -20°C to 8°C[4][7][8][13][14]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What is trimethyloxonium tetrafluoroborate, and why is it so reactive?

Trimethyloxonium tetrafluoroborate is a salt consisting of a trimethyloxonium cation ([(CH₃)₃O]⁺) and a tetrafluoroborate anion ([BF₄]⁻). Its high reactivity stems from the oxonium cation, which is an exceptionally strong electrophile and a potent methyl group donor, synthetically equivalent to CH₃⁺.[4] It readily transfers a methyl group to a wide range of nucleophiles. This reactivity is also its primary vulnerability; atmospheric water is a sufficiently strong nucleophile to rapidly hydrolyze the salt, leading to its decomposition.[4]

Q2: What are the primary hazards I need to be aware of?

The two main hazards are:

  • Corrosivity: Direct contact with the solid will cause severe chemical burns to the skin and eyes.[5][6][7][9][12] Always handle it with appropriate personal protective equipment.

  • Reactivity with Water: The reagent reacts violently with water.[5][6][11] This reaction is not only hazardous but also generates corrosive byproducts like tetrafluoroboric acid and, upon further decomposition, potentially hydrogen fluoride.[2][5][11][12][15] This necessitates storage in a dry environment and the use of anhydrous solvents and flame-dried glassware during experiments.[10]

Q3: What Personal Protective Equipment (PPE) is mandatory?

A multi-layered PPE approach is essential:

  • Eye/Face Protection: Chemical safety goggles combined with a full-face shield are required.[5][9]

  • Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's breakthrough time for the specific glove material.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, consider impervious protective clothing or an apron.[7][9]

  • Respiratory Protection: While the reagent is non-volatile, dust can be generated during handling. All manipulations should be performed within a certified chemical fume hood to prevent inhalation.[7][9][11]

Q4: How must I store this reagent to ensure its stability and longevity?

Proper storage is critical for preserving the reagent's efficacy.

  • Atmosphere: The container must be tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[4][7][9][13][14] After each use, flush the headspace of the bottle with inert gas before resealing.[15]

  • Temperature: Store the reagent in a freezer or refrigerator, typically between -20°C and 8°C, as recommended by the supplier.[4][7][8][14]

  • Location: Keep it in a dry location, away from water and incompatible materials like strong oxidizing agents.[5][6][12]

Q5: My reagent has a slight yellow or brown discoloration. Is it still usable?

A white to off-white color indicates high purity.[1][6] Discoloration (yellow to brown) is a visual sign of decomposition, likely due to repeated, minor exposure to atmospheric moisture. While it may retain some activity, its purity is compromised, and reaction yields will likely be lower and less reproducible. For best results, it is highly recommended to use a fresh, white crystalline batch. Using a slight excess of a discolored reagent may compensate for partial decomposition, but this is not ideal for precise or sensitive reactions.[10]

Q6: How do I safely dispose of the reagent and quenched reaction mixtures?

Never dispose of active trimethyloxonium tetrafluoroborate directly.

  • Excess Reagent/Spills: Small amounts of residual solid (e.g., on a spatula or weighing paper) can be carefully quenched by adding them to a beaker of water or a dilute basic solution (like sodium bicarbonate) in a fume hood.[10]

  • Reaction Waste: The entire reaction mixture should be quenched before workup and disposal. Slowly and carefully add a quenching agent like water, methanol, or a saturated aqueous solution of sodium bicarbonate to the reaction vessel, ensuring it is cooled in an ice bath to manage any exotherm.

  • Final Disposal: The neutralized, quenched material must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[9][13] You may be able to mix the material with a combustible solvent for incineration in an approved facility.[9][13]

Experimental Protocols & Troubleshooting Guide

Protocol: Weighing and Handling (Without a Glovebox)

The high hygroscopicity of Meerwein's salt presents a challenge when a glovebox is unavailable. The key to success is speed and preparation.

  • Preparation: Assemble all necessary equipment before retrieving the reagent. This includes flame-dried glassware under an inert atmosphere, a dry spatula, and a tared, sealed reaction vessel (e.g., a flask with a septum).

  • Equilibration: Allow the reagent bottle to warm to room temperature before opening it. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.[14]

  • Weighing: Work quickly in a fume hood. Open the reagent bottle, swiftly weigh the desired amount of the solid onto weighing paper, and immediately add it to your reaction vessel.

  • Sealing: Immediately close the reagent bottle, flush the headspace with nitrogen or argon, and return it to cold storage.[10][15] Purge your reaction vessel with inert gas to remove any air that entered during the addition.

Protocol: Safe Quenching of a Reaction
  • Cooling: At the end of the reaction, cool the reaction vessel in an ice/water bath to 0°C. This will help control the exotherm from the quenching process.

  • Slow Addition: While stirring, slowly and dropwise add a quenching agent. Suitable options include:

    • Saturated aqueous sodium bicarbonate solution

    • Methanol

    • Water

  • Observation: Monitor the reaction for any signs of gas evolution or temperature increase. Maintain slow addition until the quenching is complete.

  • Proceed: Once the quenching is complete and the mixture has returned to room temperature, you can proceed with your standard aqueous workup.

Troubleshooting Q&A
  • Problem: My methylation reaction is not proceeding to completion, or the yield is very low.

    • Likely Cause & Solution: The most probable cause is degraded reagent due to moisture exposure.[3][4] Ensure you are using a fresh bottle of white, crystalline solid. Review your handling procedure: Are you allowing the bottle to warm to room temperature before opening? Are you working quickly and flushing the bottle with inert gas before storage? Using flame-dried glassware and anhydrous solvents is non-negotiable for this chemistry.[10]

  • Problem: I had a small spill of the solid reagent inside the chemical fume hood. What is the correct cleanup procedure?

    • Solution: DO NOT use water. [5][6][13] First, ensure no incompatible materials are nearby. Carefully sweep the solid material together using a dry brush and dustpan.[9][13] Place the collected solid into a labeled, sealable container for hazardous waste.[5][9] Decontaminate the area and the tools used with a cloth lightly dampened with an appropriate solvent (like acetone), followed by soap and water. Dispose of all cleanup materials as hazardous waste.

Visual Workflow: Spill Response

The following decision tree outlines the immediate steps to take in the event of a trimethyloxonium tetrafluoroborate spill.

Spill_Handling start Spill Occurs q_location Is the spill outside the fume hood? start->q_location a_evacuate Alert others! Evacuate immediate area. q_location->a_evacuate Yes a_assess_size Assess spill size. q_location->a_assess_size No (Contained in hood) a_evacuate->a_assess_size a_major_spill MAJOR SPILL (large quantity, widespread) Call emergency response. a_assess_size->a_major_spill Major a_minor_spill MINOR SPILL (small, contained) Proceed with cleanup. a_assess_size->a_minor_spill Minor a_ppe Ensure proper PPE is worn (face shield, gloves, lab coat). a_minor_spill->a_ppe a_cleanup DO NOT USE WATER. Sweep up solid with dry tools. Place in a labeled, sealed container. a_ppe->a_cleanup a_decontaminate Decontaminate area and tools. Dispose of all materials as hazardous waste. a_cleanup->a_decontaminate end_node Spill Managed a_decontaminate->end_node

Caption: Decision tree for handling a trimethyloxonium tetrafluoroborate spill.

References

  • Trimethyloxonium tetrafluoroborate - Wikipedia. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Trimethyloxonium tetrafluoroborate - Grokipedia. [Link]

  • Trimethyloxonium tetrafluoroborate reaction, handling tips? : r/chemistry - Reddit. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Working with Trimethyloxonium tetrafluoroborate, handling tips? : r/Chempros - Reddit. [Link]

  • Trimethyloxonium Tetrafluoroborate: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trimethyloxonium tetrafluoroborate - SAFETY DATA SHEET. [Link]

  • Trimethyloxonium tetrafluoroborate - Organic Syntheses Procedure. [Link]

  • Safe Handling and Storage of Trimethyloxonium Tetrafluoroborate: Essential Guidelines - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-methyl-2H-indazole-4-carboxylate: Differentiating N-1 and N-2 Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including those with anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The synthesis of N-substituted indazoles, a common strategy in drug development, frequently presents a significant challenge: the formation of regioisomeric mixtures. Alkylation of an NH-indazole can occur at either the N-1 or N-2 position, leading to products with distinct physical, chemical, and biological properties.[2]

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-methyl-2H-indazole-4-carboxylate. Rather than merely presenting data, we will explore the structural nuances that govern its spectral signature. The primary objective is to equip researchers, chemists, and drug development professionals with the expertise to unambiguously differentiate the target N-2 isomer from its common synthetic byproduct, Methyl 1-methyl-1H-indazole-4-carboxylate. We will delve into the underlying electronic effects that make ¹H NMR an indispensable and definitive tool for this critical structural assignment.

Chapter 1: The Regioisomeric Challenge in Indazole Methylation

The methylation of Methyl 1H-indazole-4-carboxylate typically proceeds via nucleophilic substitution, where the deprotonated indazole anion attacks a methylating agent. Due to the electronic nature of the indazole ring, this attack can occur at two different nitrogen atoms, yielding two distinct regioisomers.[1][2] The thermodynamically favored product is often the N-1 isomer, but the N-2 isomer is almost invariably formed as well, necessitating a reliable method for its identification and characterization.

G cluster_0 Methylation Reaction cluster_1 Products Start Methyl 1H-indazole-4-carboxylate + Methylating Agent Mix Mixture of Isomers Start->Mix e.g., MeI, Base N1_Isomer Methyl 1-methyl-1H-indazole-4-carboxylate (N-1 Isomer) Mix->N1_Isomer Major Product (Often) N2_Isomer This compound (N-2 Isomer) Mix->N2_Isomer Minor Product

Caption: Reaction scheme showing the formation of N-1 and N-2 regioisomers.

Chapter 2: Key Diagnostic Features in ¹H NMR for Isomer Differentiation

The ¹H NMR spectra of N-1 and N-2 substituted indazoles exhibit consistent and predictable differences, making NMR the gold standard for their structural assignment. These differences arise primarily from the anisotropic effects of the nitrogen lone pairs and the overall electron distribution within the heterocyclic ring system.[1]

The most reliable diagnostic signals are those of the protons at the C3 and C7 positions.

  • Proton H-7: In an N-2 substituted indazole, the lone pair of electrons on the N-1 atom exerts a significant deshielding effect on the spatially proximate H-7 proton. This causes the H-7 signal to appear at a considerably higher chemical shift (further downfield) compared to its position in the corresponding N-1 isomer.[1]

  • Proton H-3: Conversely, the H-3 proton in an N-2 isomer is shielded relative to the same proton in an N-1 isomer, causing its signal to appear at a lower chemical shift (further upfield).[1]

These two features provide a definitive spectral fingerprint for each isomer.

G Start Analyze Aromatic Region of ¹H NMR Spectrum Node_H7 H-7 Signal | Is it significantly downfield? (e.g., δ > 8.0 ppm) Start->Node_H7 Node_H3 H-3 Signal | Is it relatively upfield? (e.g., δ < 8.0 ppm) Node_H7:f1->Node_H3  No Result_N2 Assignment: N-2 Isomer (Methyl 2-methyl-2H- indazole-4-carboxylate) Node_H7:f1->Result_N2  Yes Node_H3:s->Result_N2:w  Yes Result_N1 Assignment: N-1 Isomer (Methyl 1-methyl-1H- indazole-4-carboxylate) Node_H3:f1->Result_N1  No

Caption: Workflow for distinguishing N-1 and N-2 indazole isomers via ¹H NMR.

Chapter 3: Predicted ¹H NMR Spectrum of this compound

Based on established principles and data from analogous structures, we can predict the ¹H NMR spectrum for the target N-2 isomer. The analysis assumes a standard solvent like CDCl₃ and a high-field instrument (e.g., 400 MHz or higher) for optimal signal dispersion.

Table 1: Predicted ¹H NMR Data for Indazole Isomers

Proton Assignment Predicted Chemical Shift (δ, ppm) for N-2 Isomer Predicted Multiplicity Predicted Chemical Shift (δ, ppm) for N-1 Isomer Key Differentiator
H-3 ~7.8 - 8.0 s ~8.0 - 8.2 Shielded in N-2
H-5 ~7.5 - 7.6 dd ~7.6 - 7.8 Slightly Shielded
H-6 ~7.3 - 7.4 t ~7.4 - 7.5 Slightly Shielded
H-7 ~8.1 - 8.3 d ~7.7 - 7.9 Deshielded in N-2
N-CH₃ ~4.2 - 4.3 s ~4.1 - 4.2 -

| O-CH₃ | ~3.9 - 4.0 | s | ~3.9 - 4.0 | - |

  • N-CH₃ and O-CH₃ Singlets: Two distinct singlets are expected for the two methyl groups. The N-methyl group of the N-2 isomer is typically slightly downfield compared to the N-1 isomer.

  • Aromatic System: The three protons on the benzene ring (H-5, H-6, H-7) will form a coupled system. H-7 will appear as a doublet, H-5 as a doublet of doublets, and H-6 as a triplet (or more accurately, a triplet-like doublet of doublets). The key diagnostic is the downfield shift of H-7 in the N-2 isomer.

  • C3-H Singlet: The proton at the 3-position is isolated and will appear as a sharp singlet. Its upfield position relative to the N-1 isomer is a crucial confirmation point.[1]

Chapter 4: Experimental Protocol for High-Resolution ¹H NMR Acquisition

To generate reliable and reproducible data for comparison, adherence to a validated experimental protocol is paramount. This protocol is designed to ensure high-quality data suitable for unambiguous structural elucidation.

I. Sample Preparation

  • Mass Determination: Accurately weigh approximately 5-10 mg of the analyte (e.g., the crude reaction mixture or purified isomer) into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard, non-polar solvent that solubilizes a wide range of organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm) for spectral calibration.[3] For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary.[4]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ 0.00 ppm).

  • Dissolution: Vortex the vial until the sample is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool directly into the NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Rationale: Higher magnetic field strengths increase chemical shift dispersion, which is critical for resolving the closely spaced multiplets in the aromatic region and preventing signal overlap.

  • Instrument Tuning: Insert the sample, lock onto the deuterium signal of the solvent, and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse (zg30) sequence is sufficient.

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16-20 ppm.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS (δ 0.00 ppm).

    • Integrate all signals and normalize the values.

Conclusion

The structural characterization of N-substituted indazoles is a critical task where ambiguity is not an option. This guide has established that ¹H NMR spectroscopy is not merely a characterization technique but a powerful diagnostic tool for the definitive assignment of N-1 and N-2 regioisomers. By focusing on the predictable and electronically justified chemical shifts of the H-7 (deshielded) and H-3 (shielded) protons, researchers can confidently identify this compound from its isomeric counterpart. The provided protocols and comparative data serve as a robust framework for any scientist working with this important heterocyclic system, ensuring scientific integrity and accelerating the pace of research and development. For absolute confirmation, especially in novel cases, complementary techniques such as ¹³C NMR[4], 2D NMR (NOESY, HMBC), or X-ray crystallography are recommended.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Supporting Information for a scientific article. Wiley-VCH. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the ¹³C NMR Analysis of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-methyl-2H-indazole-4-carboxylate, a key heterocyclic scaffold in contemporary drug discovery. We will dissect the expected spectral features, compare them with structurally related analogues to highlight key diagnostic markers, and provide a validated experimental protocol for acquiring high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous structural characterization for advancing their work.

The Structural Challenge: Distinguishing Indazole Regioisomers

Indazoles are bicyclic heteroaromatic compounds that exist as two principal tautomers or N-substituted regioisomers: 1H- and 2H-indazoles.[1] The substitution pattern, particularly on the nitrogen atoms, profoundly influences the molecule's electronic distribution, conformation, and, critically, its biological activity. Consequently, unambiguous determination of the N-substitution pattern is a cornerstone of its characterization.

While various analytical techniques contribute to structural elucidation, ¹³C NMR spectroscopy offers a particularly powerful and direct method for distinguishing between 1H and 2H-indazole isomers. The chemical shifts of the carbon atoms within the heterocyclic ring are exquisitely sensitive to the location of the substituent on the nitrogen atom, providing a definitive structural fingerprint.[2] This guide focuses on the 2H-isomer, this compound, to establish its characteristic ¹³C NMR signature.

Predicted ¹³C NMR Spectrum and Signal Assignment

The structure of this compound presents nine distinct carbon environments, which should result in nine unique signals in a proton-decoupled ¹³C NMR spectrum. Based on established substituent effects and analysis of related compounds, we can predict the chemical shift for each carbon.

Caption: Recommended workflow for ¹³C NMR data acquisition.

Conclusion

The ¹³C NMR spectrum of this compound is characterized by a unique set of chemical shifts that allows for its unambiguous identification. The downfield shift of the C7a carbon (~149 ppm) and the upfield position of the C3 carbon (~118 ppm) serve as definitive markers for the 2H-indazole isomeric form. Comparative analysis with related structures not only confirms these assignments but also provides a deeper understanding of substituent effects on the electronic structure of the indazole core. The provided experimental protocol ensures the acquisition of high-fidelity data, forming a reliable basis for structural verification in research and development settings.

References

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Online]. Available at: [Link] 2. Elguero, J., et al. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry. [Online]. Available at: [Link] [2]3. Fruchier, A., et al. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry. [Online]. Available at: [Link] [2]4. ResearchGate. 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Online]. Available at: [Link] [3]5. PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. [Online]. Available at: [Link] [4]6. Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online]. Available at: [Link] [5][6]7. eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Online]. Available at: [Link] [7]8. Aktas, A., et al. (2010). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online. [Online]. Available at: [Link] [8]9. Journal of Medicinal Chemistry. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. [Online]. Available at: [Link]

Sources

A Comparative Analysis of Hard and Soft Ionization Techniques for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-methyl-2H-indazole-4-carboxylate

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of extensive published mass spectra for this specific molecule, this document employs a predictive approach grounded in the fundamental principles of mass spectrometry and supported by experimental data from structurally analogous compounds, including indazole derivatives and methyl esters.[1][2]

We will explore two primary analytical workflows: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for detailed structural fragmentation, and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for molecular weight confirmation and complementary structural analysis. This comparative guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of novel small molecules.

Physicochemical Profile and Predicted Ionization Behavior

Before delving into experimental methodologies, it is crucial to understand the key properties of the analyte that influence its behavior in a mass spectrometer.

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₀H₁₀N₂O₂Derived from structure
Monoisotopic Mass 190.0742 DaCalculated
Nominal Mass 190 DaCalculated
Volatility Moderately VolatileSuitable for GC analysis with appropriate temperature programming.
Polarity Moderately PolarSuitable for Reversed-Phase Liquid Chromatography (RPLC).
Predicted EI Behavior Extensive FragmentationHigh-energy Electron Ionization (70 eV) is a "hard" technique expected to cleave weaker bonds, providing rich structural information.[3]
Predicted ESI Behavior Strong Protonated Ion [M+H]⁺The presence of basic nitrogen atoms on the indazole ring makes the molecule an excellent proton acceptor in positive-mode Electrospray Ionization ("soft" ionization).[4]

Part I: Elucidation by GC-Electron Ionization-MS (GC-EI-MS)

Electron Ionization is the quintessential technique for generating a reproducible fragmentation pattern, often referred to as a molecule's "chemical fingerprint." The high energy (70 eV) imparted to the molecule creates a radical cation (M⁺•) that undergoes a series of predictable bond cleavages, revealing intricate structural details.

Predicted EI Fragmentation Pathway

The fragmentation of this compound is predicted to initiate at the ester functional group and the N-methyl group, which represent points of relative instability.

  • Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical (31 Da), resulting in a stable acylium ion.[5]

  • Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the indazole ring and the ester group results in the loss of the entire carbomethoxy group as a radical (59 Da).

  • Loss of a Methyl Radical (•CH₃): Cleavage of the N-methyl bond can occur, leading to the loss of a methyl radical (15 Da).[3]

  • Subsequent Fragmentations: Primary fragment ions can undergo further neutral losses, such as the loss of carbon monoxide (CO, 28 Da) from acylium ions.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M This compound M⁺• m/z 190 F1 [M - •OCH₃]⁺ m/z 159 M->F1 - •OCH₃ (31 Da) F2 [M - •CH₃]⁺ m/z 175 M->F2 - •CH₃ (15 Da) F3 [M - •COOCH₃]⁺ m/z 131 M->F3 - •COOCH₃ (59 Da) F1_1 [M - •OCH₃ - CO]⁺ m/z 131 F1->F1_1 - CO (28 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Table of Predicted EI Fragments
Predicted m/zProposed Ion StructureFragmentation MechanismRelative Abundance
190[C₁₀H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)Low to Medium
175[M - •CH₃]⁺Loss of N-methyl radicalLow
159 [M - •OCH₃]⁺ Loss of methoxy radical (α-cleavage) High (likely Base Peak)
131[M - •COOCH₃]⁺Loss of carbomethoxy radicalMedium to High
131[M - •OCH₃ - CO]⁺Loss of CO from m/z 159Medium to High
103[C₇H₅N]⁺•Further fragmentation of the indazole ringLow
Experimental Protocol: GC-EI-MS

This protocol provides a starting point for method development.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the analyte in methanol or ethyl acetate. Dilute to a working concentration of 1-10 µg/mL.

  • GC System Configuration:

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A mid-polarity column such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS System Configuration (Single Quadrupole or ToF):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Identify the molecular ion peak (m/z 190) and compare the observed fragment ions against the predicted values in the table above.

Part II: Analysis by LC-Tandem MS (LC-ESI-MS/MS)

LC-ESI-MS is a powerful alternative, particularly for samples in complex matrices or for applications requiring high sensitivity and confirmation of molecular weight. The soft ionization of ESI preserves the molecular species, primarily as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation in a controlled manner (Collision-Induced Dissociation, CID), providing structural confirmation.

Predicted ESI-MS/MS Fragmentation Pathway

Fragmentation of the even-electron [M+H]⁺ ion proceeds via the loss of stable, neutral molecules, which differs from the radical-driven fragmentation in EI.

  • Loss of Methanol (CH₃OH): The most likely initial fragmentation is the neutral loss of methanol (32 Da) from the protonated ester, a common pathway for protonated methyl esters.

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion at m/z 159 can lose carbon monoxide (28 Da).

G cluster_frags Precursor Ion (MS1) cluster_products Product Ions (MS2) M Protonated Molecule [M+H]⁺ m/z 191 Precursor Select m/z 191 for CID M->Precursor P1 [M+H - CH₃OH]⁺ m/z 159 Precursor->P1 - CH₃OH (32 Da) P2 [M+H - CH₃OH - CO]⁺ m/z 131 P1->P2 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Table of Predicted ESI-MS/MS Transitions

For targeted analysis, such as in pharmacokinetic studies, Multiple Reaction Monitoring (MRM) can be used.[6]

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Use
191.1159.1 CH₃OH (32.0 Da)Quantifier Ion (Primary)
191.1131.1CH₃OH + CO (60.0 Da)Qualifier Ion (Confirmatory)
Experimental Protocol: LC-ESI-MS/MS

This protocol is suitable for a triple quadrupole or Q-ToF instrument.

  • Sample Preparation: Prepare a 100 µg/mL stock solution in methanol. Dilute to a working concentration of 1-100 ng/mL in 50:50 water:acetonitrile.

  • LC System Configuration:

    • Column: C18 reversed-phase column, e.g., 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 10% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

  • MS System Configuration (Triple Quadrupole or Q-ToF):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas (N₂): Flow rate and temperature to be optimized (e.g., 800 L/hr, 400°C).

    • MS1 Scan: Scan from m/z 100-300 to confirm the [M+H]⁺ ion at m/z 191.1.

    • MS/MS (Product Ion Scan): Select m/z 191.1 as the precursor ion. Apply a range of collision energies (e.g., 10-30 eV) with argon as the collision gas to observe the product ions at m/z 159.1 and 131.1.

Part III: Comparative Analysis and Conclusion

Both GC-EI-MS and LC-ESI-MS/MS are highly effective for the analysis of this compound, but they provide different and complementary information.

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Principle Hard (Electron Impact)Soft (Electrospray)
Primary Information Structural Fingerprint (Fragmentation)Molecular Weight Confirmation
Molecular Ion M⁺• (m/z 190), often weak[M+H]⁺ (m/z 191), typically strong
Fragmentation Extensive, radical-drivenControlled (CID), neutral-loss driven
Sensitivity Good (ng-µg range)Excellent (pg-ng range)
Key Advantage Rich structural data from a single run; library searchable.High selectivity and sensitivity (MRM); ideal for complex matrices.[6]
Best For... Initial structural confirmation and impurity profiling of a pure standard.Quantitative bioanalysis, metabolite identification, and analysis of complex mixtures.
Conclusion

The structural elucidation of this compound can be confidently achieved through a dual-pronged mass spectrometric approach. GC-EI-MS provides a rich, predictable fragmentation pattern ideal for unambiguous structural confirmation, with the ion at m/z 159 serving as a key diagnostic fragment. Concurrently, LC-ESI-MS/MS offers superior sensitivity and unequivocal molecular weight confirmation via the [M+H]⁺ ion at m/z 191 , with the 191 → 159 transition being a robust choice for highly selective quantitative analysis. By leveraging the strengths of both hard and soft ionization techniques, researchers can build a comprehensive and self-validating analytical file for this and other novel indazole derivatives.

References

  • Yang, S., et al. (2021). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wahl, J. H., et al. (1998). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lee, J., et al. (2014). The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. Available at: [Link]

  • Sato, M., et al. (2015). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. Available at: [Link]

  • Al-Haqui, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry. Available at: [Link]

  • PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Wang, L., et al. (2019). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules. Available at: [Link]

  • Salas, C. O., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Mardal, M., et al. (2020). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology. Available at: [Link]

  • PubChemLite. 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

HPLC analysis of "Methyl 2-methyl-2H-indazole-4-carboxylate" purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-methyl-2H-indazole-4-carboxylate

This guide provides a comprehensive examination of the analytical methodologies for assessing the purity of this compound, a key heterocyclic intermediate in contemporary drug discovery. Our focus is a robust High-Performance Liquid Chromatography (HPLC) method, which we will compare with alternative analytical techniques. The protocols and insights presented herein are designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical sciences, emphasizing the rationale behind methodological choices to ensure scientific rigor and trustworthy, reproducible results.

Introduction: The Analytical Challenge of N-Alkylated Indazoles

Indazole derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities. The synthesis of specific N-alkylated indazoles, such as this compound, frequently presents a significant analytical challenge: the concurrent formation of its N1-alkylated regioisomer, Methyl 1-methyl-1H-indazole-4-carboxylate.[1][2][3] The alkylation of the indazole anion can occur at either nitrogen, leading to mixtures that are often difficult to separate and distinguish.[1][2] Given that regioisomers can possess vastly different pharmacological and toxicological profiles, a highly specific and validated analytical method is not merely procedural but essential for ensuring the safety and efficacy of a potential drug candidate.

This guide establishes a definitive reversed-phase HPLC (RP-HPLC) protocol for the quantitative purity analysis of the target N2-isomer, demonstrating its specificity against the critical N1-isomer impurity.

The Core Technique: Reversed-Phase HPLC

Reversed-phase HPLC is the predominant analytical technique for the purity assessment of moderately polar organic molecules like our target compound.[4][5] The method's power lies in its ability to separate compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[5][6] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This principle is fundamental to separating the target analyte from process-related impurities and degradants.

Experimental Workflow: From Sample to Result

The entire analytical process must be systematic to ensure data integrity. The workflow encompasses sample preparation, chromatographic separation, data acquisition, and final analysis, including a system suitability test to verify the performance of the chromatograph on the day of analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Standard & Sample Accurately Dilution 2. Dissolve & Dilute in Mobile Phase Sample->Dilution Filtration 3. Filter through 0.45 µm Syringe Filter Dilution->Filtration SST 4. System Suitability Test (Inject Standard 5x) Filtration->SST Injection 5. Inject Sample & Standard Solutions SST->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. UV Detection & Data Acquisition Separation->Detection Integration 8. Peak Integration Detection->Integration Calculation 9. Purity Calculation (% Area Normalization) Integration->Calculation Report 10. Generate Report Calculation->Report Validation_Pyramid cluster_validation Method Validation Pillars (ICH Q2) Specificity Specificity (Discrimination from Impurities) Linearity Linearity & Range (Proportional Response) Specificity->Linearity Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Sensitivity Sensitivity (LOD & LOQ) Linearity->Sensitivity Accuracy->Sensitivity Precision->Sensitivity Robustness Robustness (Reliability under Variations) Sensitivity->Robustness

Caption: Key parameters for analytical method validation.

Table 2: Representative Method Validation Data
Validation ParameterAcceptance CriterionResultConclusion
Specificity Baseline resolution > 2.0 between N2-isomer and N1-isomerResolution = 2.8Pass
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 1.0%0.45%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05 µg/mLPass
Robustness %RSD of results < 2.0% after minor changes (flow rate ±5%, temp ±2°C)0.8%Pass

Note: The data presented are illustrative examples of expected results for a well-validated method.

Comparative Analysis of Purity Assessment Techniques

While HPLC is the gold standard for quantitative purity analysis, a comprehensive guide must consider its alternatives. Each technique offers a different lens through which to view the sample, and they are often used in a complementary fashion. [6]

Table 3: Comparison of Analytical Methods for Purity Assessment
MethodPrimary UseAdvantagesDisadvantages
HPLC (UV) Purity, Quantification, Separation Highly versatile, robust, excellent quantitation, separates isomers. [6]Requires analyte to have a UV chromophore; moderate analysis time.
UPLC (UV) High-throughput Purity & QuantificationFaster analysis, higher resolution, and less solvent consumption than HPLC.Higher initial instrument cost; higher backpressure requires specialized equipment.
GC-MS Analysis of Volatile ImpuritiesExcellent for separating volatile compounds; provides mass for identification. [6]Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
¹H NMR Structural Confirmation, Impurity ID Provides detailed structural information; can identify and quantify impurities if signals are resolved.Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals, making quantification difficult. [6]
LC-MS Impurity Identification & QuantificationHigh sensitivity; provides molecular weight for definitive peak identification.Higher cost and complexity than HPLC-UV; quantification can be less robust due to ionization variability. [6]

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, specific, and reliable system for determining the purity of this compound. Its demonstrated ability to resolve the critical N1-alkylated regioisomeric impurity is paramount for ensuring the quality of this important pharmaceutical intermediate. While alternative techniques like NMR and LC-MS are indispensable for structural elucidation and impurity identification, HPLC remains the superior choice for routine quantitative purity assessment in a regulated environment. The successful implementation of this method, underpinned by a thorough validation process, will yield trustworthy data critical for advancing drug development programs.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
  • International Conference on Harmonisation. (1995). ICH Q2A: Text on Validation of Analytical Procedures. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Suresh, R., et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Shabir, G.A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate.
  • Epshtein, N.A. (2004). VALIDATION OF HPLC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. Khimiko-Farmatsevticheskii Zhurnal.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Wang, Z., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Palmer, J. & Elkington, F. (1969). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal. (2022). 2H-Indazole synthesis.
  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation.

Sources

A Senior Application Scientist's Guide to Differentiating Indazole Regioisomers: Methyl 2-methyl-2H-indazole-4-carboxylate vs. Methyl 1-methyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Regioisomerism in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to indole allows it to act as a bioisostere, yet the presence of a second nitrogen atom imparts unique electronic and hydrogen-bonding properties.[3] When developing indazole-based therapeutics, functionalization of the pyrazole ring's nitrogen atoms is a common strategy. However, this step introduces a significant challenge: the formation of two distinct regioisomers, the N-1 and N-2 alkylated products.

These are not interchangeable molecules. The thermodynamically more stable 1H-indazole tautomer and the less stable 2H-indazole tautomer exhibit different spatial arrangements, dipole moments, and electronic distributions.[3][4][5] Consequently, their N-alkylated derivatives, such as Methyl 1-methyl-1H-indazole-4-carboxylate and Methyl 2-methyl-2H-indazole-4-carboxylate, possess distinct physicochemical properties that can profoundly impact their biological activity, pharmacokinetic profiles, and toxicity. For researchers in drug development, the ability to selectively synthesize and unambiguously identify the correct regioisomer is paramount.

This guide provides an in-depth comparison of these two specific regioisomers, grounded in experimental principles. We will explore the nuances of their synthesis, the key differences in their analytical signatures, and provide validated protocols for their differentiation, empowering scientists to proceed with confidence in their research campaigns.

Molecular Structure and Electronic Profile

The fundamental difference between the two title compounds lies in the position of the N-methyl group, which dictates the electronic character of the bicyclic system.

  • Methyl 1-methyl-1H-indazole-4-carboxylate (N1 Isomer): In this isomer, the methyl group is attached to the N1 nitrogen, which is adjacent to the benzene ring fusion. This arrangement maintains a benzenoid character, similar to the parent 1H-indazole, which is the most thermodynamically stable tautomer.[1][3] This stability is a key factor in its prevalence in many synthetic outcomes.

  • This compound (N2 Isomer): Here, the methyl group resides on the N2 nitrogen. This forces the molecule into a less stable ortho-quinoid electronic structure.[1] This structural variance results in a significantly different dipole moment and reactivity profile compared to its N1 counterpart.[3]

The choice of which isomer to pursue in a drug discovery program is critical, as the orientation of the N-substituent and the resulting electron distribution can dramatically alter how the molecule interacts with its biological target.

Synthesis and the Challenge of Regioselectivity

The direct N-methylation of Methyl 1H-indazole-4-carboxylate typically yields a mixture of both the N1 and N2 regioisomers. The ratio of these products is not arbitrary; it is a function of complex interplay between steric hindrance, electronic effects, and, most critically, the reaction conditions. The regioselective N-alkylation of indazoles is a well-documented challenge in synthetic chemistry.[6][7]

The mechanism involves the deprotonation of the indazole N-H by a base to form an ambident indazolide anion. This anion has two nucleophilic centers (N1 and N2), and the subsequent alkylation can occur at either site. The choice of base, solvent, counterion, and alkylating agent all influence the final N1:N2 ratio.[8][9]

  • Kinetic vs. Thermodynamic Control: In many cases, alkylation at the N2 position is the kinetically favored pathway, while the N1-alkylated product is the thermodynamically more stable isomer. Therefore, reaction conditions can be tuned to favor one over the other. Recent studies have demonstrated that a thermodynamically driven approach can achieve high N1 selectivity.[6]

  • The Role of Reaction Conditions:

    • Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often reported to favor N1 alkylation.[8][10] The rationale is the potential for the sodium cation to chelate with the N2 nitrogen and the oxygen of a nearby substituent, sterically directing the alkylating agent to the N1 position.[10][11]

    • Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, particularly at the C7 position, have been shown to confer excellent N2 regioselectivity.[8][9]

Below is a generalized workflow for the N-methylation reaction leading to both isomers.

Synthetic_Pathway cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Regioisomeric Products SM Methyl 1H-indazole-4-carboxylate Cond 1. Base (e.g., NaH, K2CO3) 2. Methylating Agent (e.g., CH3I) Solvent (e.g., THF, DMF) SM->Cond N1 Methyl 1-methyl-1H-indazole- 4-carboxylate (N1 Isomer) Cond->N1 N1 Alkylation (Often Thermodynamic Product) N2 Methyl 2-methyl-2H-indazole- 4-carboxylate (N2 Isomer) Cond->N2 N2 Alkylation (Often Kinetic Product) Identification_Workflow cluster_analysis Spectral Analysis start Isolated Isomer Mixture purify Column Chromatography Separation start->purify iso1 Isomer A purify->iso1 iso2 Isomer B purify->iso2 nmr Acquire ¹H NMR Spectrum for each isomer iso1->nmr iso2->nmr analyze Locate H-3 singlet in aromatic region nmr->analyze decision H-3 Chemical Shift (δ)? analyze->decision id_n2 Assign as N2 Isomer (Methyl 2-methyl-2H-indazole- 4-carboxylate) decision->id_n2 High δ (~8.4 ppm) id_n1 Assign as N1 Isomer (Methyl 1-methyl-1H-indazole- 4-carboxylate) decision->id_n1 Lower δ (~8.1 ppm)

Sources

A Researcher's Guide to Indazole Regioisomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged structure," a framework that consistently yields biologically active compounds.[1][2] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, is the cornerstone of numerous approved drugs, from the anti-inflammatory agent Benzydamine to the potent anticancer drug Pazopanib.[1] However, the indazole core presents a fundamental challenge and a unique opportunity for drug designers: annular tautomerism.

The indazole nucleus exists in two primary regioisomeric forms: 1H-indazole and 2H-indazole, differing only in the position of a single hydrogen atom on the pyrazole ring. While the 1H-tautomer is generally more thermodynamically stable, the substitution of this hydrogen with other chemical groups (a process known as N-alkylation or N-arylation) can lead to either N1- or N2-substituted regioisomers.[1][3] This seemingly minor structural variance can have profound consequences on a molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. The selective synthesis of the desired regioisomer is a significant challenge, often dictating the viability of a potential drug candidate.[3]

This guide provides an in-depth comparison of the biological activities of 1H- and 2H-indazole regioisomers, focusing on anticancer, anti-inflammatory, and antimicrobial properties. We will explore the causality behind why one isomer may be favored over another for a specific biological target, present supporting experimental data, and provide detailed protocols for key assays.

Comparative Biological Activity: Does Position Really Matter?

The position of substitution on the indazole nitrogen is not a trivial detail; it is a critical determinant of biological function. The N1 and N2 positions orient substituents in different spatial vectors, fundamentally altering how the molecule interacts with its biological target, such as the active site of an enzyme.

Anticancer Activity: A Clear Case for Regioselectivity

The most compelling evidence for the importance of indazole regiochemistry comes from the field of oncology, particularly in the development of protein kinase inhibitors.[4] Kinases are crucial signaling proteins that are often dysregulated in cancer, making them prime therapeutic targets. The indazole scaffold serves as an excellent "hinge-binder," a component of the inhibitor that forms key hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The geometry of this interaction is paramount for potent inhibition.

A striking example is seen in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. An initial screening of an indazole-based compound library revealed the critical nature of the N2-substituted scaffold. Derivatives built upon a 2H-indazole core showed potent inhibitory activity, whereas the corresponding 1H-indazole analogues were inactive against the FGFR-1 target.[4] This suggests that only the N2-substitution correctly positions the rest of the molecule to fit within the FGFR1 active site and establish the necessary binding interactions.

Further evidence comes from the FDA-approved drug Pazopanib , a multi-targeted kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[5][6] Pazopanib is a 2,3-dimethyl-2H -indazole derivative.[6] During its synthesis and quality control, a key process-related impurity is its regioisomer, the 1H-indazole analogue.[7] The fact that this regioisomer is treated as an impurity underscores its distinct, and likely less active, pharmacological profile. The precise orientation of the dimethyl-indazole moiety provided by the N2-substitution is essential for Pazopanib's high-affinity binding to the ATP pocket of Vascular Endothelial Growth Factor Receptor (VEGFR), its primary target.[8]

Pazopanib exerts its anti-angiogenic effects by inhibiting VEGFR-2. The binding of the VEGF ligand to its receptor triggers a cascade of phosphorylation events that promote endothelial cell proliferation, survival, and migration—key processes in the formation of new blood vessels that feed a tumor. Indazole-based inhibitors compete with ATP for the kinase domain, blocking this signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Pazopanib Pazopanib (2H-Indazole) Pazopanib->VEGFR2 Inhibits (ATP Competitive) VEGF VEGF Ligand VEGF->VEGFR2 Binds ATP ATP PLCg->RAS AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Migration, Angiogenesis AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and the point of inhibition by Pazopanib.

The table below summarizes the anticancer activity of various 1H- and 2H-indazole derivatives against different cancer cell lines. It is important to note that these results are from different studies and are not direct head-to-head comparisons of regioisomeric pairs, but they illustrate the general potency that has been achieved with both scaffolds.

Compound TypeDerivative DescriptionCancer Cell LineActivity (IC50)Reference
1H-Indazole 1H-indazole-3-amine derivative (6o)K562 (Leukemia)5.15 µM[9]
1H-Indazole 6-((6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethynyl)-3-((3,5-dimethoxystyryl) (2f)4T1 (Breast)0.23 µM[10][11]
1H-Indazole 3-ethynyl-1H-indazole (10)PI3Kα (Enzyme)0.36 µM[12]
2H-Indazole PazopanibVEGFR-2 (Enzyme)30 nM[4]
2H-Indazole 2,3-diphenyl-2H-indazole derivative (18)G. intestinalis0.25 µM[13][14]
2H-Indazole 3-carboxamido-2H-indazole-6-arylamideWM3629 (Melanoma)Potent Activity[1]

*Antiprotozoal activity, included for potency comparison.

Anti-inflammatory Activity: Targeting COX-2

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[15] The discovery of two isoforms, COX-1 and COX-2, was a major breakthrough. COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), while COX-2 is induced during inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory relief with fewer gastrointestinal side effects.[15]

Indazole derivatives have been explored as scaffolds for selective COX-2 inhibitors. While direct comparative studies between regioisomers are scarce in the readily available literature, potent inhibitors have been developed from both 1H- and 2H-indazole starting points. This suggests that, for the wider, more accommodating active site of COX-2, the precise vector of N-substitution may be less critical than for the specific hinge-binding requirements of many kinases, provided other structural features are optimized.

For instance, a series of 1H-indazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with computational studies showing they fit well into the active site of the COX-2 enzyme.[15] Separately, studies on 2H-indazole derivatives have also demonstrated significant in vitro inhibitory activity against human COX-2.[13][14]

The COX-2 enzyme converts arachidonic acid, released from the cell membrane, into prostaglandin H2 (PGH2). This intermediate is then converted by other enzymes into various prostaglandins (like PGE2) that mediate inflammation, pain, and fever. Indazole-based inhibitors block the active site of COX-2, preventing this first crucial step.

COX2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Products Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by inflammation) AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Synthases Prostaglandin Synthases PGH2->Synthases Prostaglandins Prostaglandins (PGE2, etc.) Synthases->Prostaglandins Synthesize Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediate Indazole Indazole Inhibitor Indazole->COX2 Inhibits

Caption: The COX-2 pathway for prostaglandin synthesis and its inhibition.

The following table presents COX-2 inhibition data for representative indazole derivatives.

Compound TypeDerivative DescriptionActivity (IC50)Reference
Unsubstituted Indazole23.42 µM[16]
1H-Indazole 5-aminoindazole12.32 µM[16]
2H-Indazole 2,3-diphenyl-2H-indazole (18)50% inhibition @ 10 µM[13][14]
2H-Indazole 2,3-diphenyl-2H-indazole (23)50% inhibition @ 10 µM[13][14]
Antimicrobial Activity: A Broad Spectrum

The indazole scaffold is also prevalent in compounds developed for antimicrobial activity. Here, the target is often an essential bacterial enzyme not present in humans, such as DNA gyrase, which controls the topology of bacterial DNA during replication.[17]

As with anti-inflammatory agents, a clear trend favoring one regioisomer over the other is not immediately apparent from the existing literature, which often focuses on optimizing a series of either 1H- or 2H-derivatives. For example, a series of N-methyl-3-aryl 1H-indazoles showed good in vitro activity against various bacterial strains.[18] Similarly, different studies have reported the synthesis and evaluation of 2H-indazole derivatives with notable antimicrobial effects.[13][14][19] One study did note that 1H-indazole is generally considered more "reliable" than 2H-indazole for antimicrobial applications, but also stated that 2H-tautomers are active.[20] This suggests that while both scaffolds can yield active compounds, the specific substitution patterns and overall molecular properties are key to achieving high potency.

DNA gyrase introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It works by creating a transient double-strand break in one segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then resealing it. Many antibiotics, and potentially some indazole derivatives, inhibit this process, leading to a lethal disruption of DNA replication.

DNAGyrase_Mechanism start 1. Gyrase binds G-Segment of DNA wrap 2. T-Segment is captured start->wrap cleave 3. G-Segment is cleaved (ATP Hydrolysis) wrap->cleave pass 4. T-Segment passes through break cleave->pass reseal 5. G-Segment is resealed pass->reseal release 6. T-Segment is released; Negative supercoil introduced reseal->release release->start Cycle Repeats Inhibitor Indazole Inhibitor Inhibitor->cleave Blocks process

Caption: Simplified workflow of the bacterial DNA gyrase mechanism.

The table below provides a summary of the antimicrobial activity of representative indazole derivatives. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeDerivative DescriptionMicroorganismActivity (MIC)Reference
1H-Indazole 3-methyl-1H-indazole derivativeBacillus subtilisZone of Inhibition: 22 mm[3]
1H-Indazole 1,2,3-triazolyl-1,3,4-oxadiazole derivativeS. pneumoniae4.0 µg/mL[3]
2H-Indazole 2,3-diphenyl-2H-indazole (18)Candida albicans114.7 µM[13][14]
2H-Indazole 2H-indazole derivative (5)S. aureus64-128 µg/mL

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the methods used to evaluate biological activity must be robust and well-defined. Below are detailed, step-by-step protocols for the key assays discussed in this guide.

Experimental Workflow: From Compound to Data

Experimental_Workflow cluster_prep Preparation cluster_assay Biological Assay cluster_data Data Analysis Compound Synthesize & Purify 1H/2H Regioisomers Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Incubate Incubate with Serial Dilutions Stock->Incubate Cells Culture Cells / Bacteria Cells->Incubate Assay Perform Assay (MTT, COX, or MIC) Readout Measure Readout (Absorbance, Fluorescence) Assay->Readout Incubate->Assay Calculate Calculate IC50 / MIC Readout->Calculate Compare Compare Regioisomer Activity Calculate->Compare

Caption: General workflow for comparing the biological activity of compounds.

Protocol 1: Anticancer Activity (MTT Cytotoxicity Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Indazole compounds (1H and 2H regioisomers) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity (In Vitro COX-2 Inhibition Assay)

This protocol describes a colorimetric assay to screen for COX-2 inhibitors. It measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Indazole compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well plate

  • Microplate reader (absorbance at 590 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, indazole compounds, and positive control to their working concentrations in the reaction buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:

    • 100% Initial Activity (Control): 150 µL Reaction Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL vehicle (DMSO).

    • Inhibitor Wells: 150 µL Reaction Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL of diluted indazole compound.

    • Background Wells: 150 µL Reaction Buffer, 10 µL Heme, 10 µL vehicle (DMSO) (no enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing arachidonic acid and TMPD. Add 20 µL of this solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Subtract the background rate from all other readings.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Antimicrobial Activity (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Indazole compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (37°C)

  • Spectrophotometer or plate reader for turbidity measurement (OD600)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the highest concentration of the indazole compound (prepared at 2x the final desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well. Continue this process across the plate to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion: A Tale of Strategic Design

The position of substitution on the indazole ring—N1 versus N2—is a critical design element that profoundly influences biological activity. While potent anticancer, anti-inflammatory, and antimicrobial agents have been developed from both scaffolds, the field of kinase inhibition provides the clearest evidence that regioisomeric control is paramount. The distinct spatial orientation of substituents directed by the N1 or N2 position dictates the ability of a molecule to engage with the highly specific architecture of a protein's active site. For targets like FGFR1 and VEGFR-2, this difference is stark, rendering one isomer active and the other inert.

For researchers, scientists, and drug development professionals, this guide underscores a crucial takeaway: the synthesis of indazole-based compounds must be approached with a clear strategy for controlling regioselectivity. Understanding the structural biology of the target protein can provide invaluable clues as to which isomer is more likely to succeed. As we continue to explore the vast chemical space afforded by the "privileged" indazole scaffold, the tale of these two isomers will undoubtedly continue, with each new discovery reinforcing the principle that in drug design, position is everything.

References

  • A review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure, 135327. [Link]

  • Yu, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Babu, B. H., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 893-899. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. (n.d.). SciSpace. [Link]

  • Shafi, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.). Semantics Scholar. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.). ResearchGate. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. [Link]

  • de la Vega-Pérez, et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1863. [Link]

  • Thangavel, N., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(11), FF01–FF05. [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. [Link]

  • Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. (n.d.). ResearchGate. [Link]

  • Yu, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15798–15809. [Link]

  • Pazopanib Regioisomer Impurity. (n.d.). Veeprho. [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632–4640. [Link]

  • Gürsoy, E. A., et al. (1999). 2-Substituted indazoles. Synthesis and antimicrobial activity. European journal of medicinal chemistry, 34(11), 1009–1018. [Link]

  • Design, Synthesis and Biological Evaluation of Pazopanib Derivatives as Antitumor Agents. (n.d.). Scilit. [Link]

  • de la Vega-Pérez, R., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1863. [Link]

  • Pazopanib. (n.d.). PubChem. [Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2022). Pharmaceuticals. [Link]

  • Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. (n.d.). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

Sources

The 2H-Indazole-4-Carboxylate Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a drug discovery program. This choice dictates not only the physicochemical properties and biological activity of the resulting compounds but also their synthetic tractability and patentability. Among the myriad of "privileged structures," the indazole core has garnered significant attention for its versatile biological activities.[1][2] This guide provides an in-depth, objective comparison of the Methyl 2-methyl-2H-indazole-4-carboxylate scaffold against other prominent heterocyclic cores in drug discovery: pyridine, pyrimidine, quinoline, and thiophene. Our analysis is grounded in experimental data and established scientific principles to empower researchers in making informed decisions for their next generation of therapeutics.

The Significance of the Heterocyclic Scaffold in Drug Design

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[3] The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and solubility. The choice of a scaffold is therefore a strategic one, balancing potency, selectivity, and drug-like properties.

Scaffold Heterocyclic Scaffold Selection Potency Potency & Efficacy Scaffold->Potency Selectivity Selectivity & Off-Target Effects Scaffold->Selectivity ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Scaffold->ADME Synthetic Synthetic Accessibility Scaffold->Synthetic IP Intellectual Property Landscape Scaffold->IP

Caption: Key considerations in heterocyclic scaffold selection for drug discovery.

Unveiling the this compound Scaffold

The indazole ring system, a fusion of benzene and pyrazole, exists in two main tautomeric forms: 1H- and 2H-indazole. The 2H-indazole isomer, while often the less thermodynamically stable tautomer, is a key feature in several biologically active compounds.[4] The "this compound" scaffold presents a unique combination of features:

  • The 2H-Indazole Core: The nitrogen at the 2-position influences the dipole moment and hydrogen bonding potential of the molecule, distinguishing it from the more common 1H-indazole.[5]

  • The 4-Carboxylate Group: This ester functionality provides a valuable handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). It can also participate in hydrogen bonding interactions with biological targets.

  • The 2-Methyl Group: This substituent directs the tautomeric form to the 2H-isomer and can influence the orientation of the molecule within a binding pocket.

A Head-to-Head Comparison with Privileged Heterocyclic Scaffolds

To provide a clear and objective comparison, we will evaluate the this compound scaffold against pyridine, pyrimidine, quinoline, and thiophene in the context of their application as kinase inhibitors, a prominent area of research for these heterocycles.

Structural and Physicochemical Properties
ScaffoldCore StructureKey Features
2H-Indazole Fused pyrazole and benzene ringsBicyclic, planar system. The 2H-tautomer has a distinct electronic distribution compared to the 1H-isomer.[5]
Pyridine Six-membered aromatic ring with one nitrogenAromatic, basic nitrogen atom acts as a hydrogen bond acceptor.[6]
Pyrimidine Six-membered aromatic ring with two nitrogensAromatic, two nitrogen atoms provide multiple points for hydrogen bonding and substitution.[3]
Quinoline Fused benzene and pyridine ringsBicyclic, planar, and aromatic. Offers a larger surface area for interactions.[7][8]
Thiophene Five-membered aromatic ring with one sulfurAromatic, considered a bioisostere of a phenyl ring but with different electronic properties.[9]
Performance in Kinase Inhibition: A Comparative Data Analysis
Scaffold ClassExemplar CompoundTarget KinaseIC50 (nM)Reference(s)
Indazole AxitinibVEGFR-20.2[10]
Pyridine A-443654 (Indazole-Pyridine)Akt1 (a serine/threonine kinase)0.16 (Ki)[11]
Pyrimidine AEE788VEGFR-2~90[12]
Quinoline LenvatinibVEGFR-20.004[13]
Thiophene Not readily available for VEGFR-2--

Note: The data presented is for exemplar compounds and is intended to be illustrative of the potential of each scaffold. Direct comparisons should be made with caution due to variations in assay conditions.

From this data, it is evident that all these scaffolds can be elaborated into highly potent kinase inhibitors. The quinoline scaffold in Lenvatinib demonstrates exceptional potency against VEGFR-2. The indazole core in Axitinib also yields a highly potent inhibitor. While the provided pyrimidine example is less potent against VEGFR-2, numerous pyrimidine-based inhibitors show high potency against other kinases.[14] The indazole-pyridine hybrid further illustrates the power of combining these privileged scaffolds.

Synthetic Accessibility and Strategy

The feasibility of a drug discovery campaign is heavily reliant on the ease of synthesis and derivatization of the chosen scaffold.

Start Starting Materials Step1 Formation of 2H-Indazole Core Start->Step1 Step2 Introduction of Carboxylate at C4 Step1->Step2 Step3 Methylation at N2 Step2->Step3 Step4 Esterification Step2->Step4 Alternative Route Step3->Step4 Final This compound Step3->Final Start Prepare Reagents Step1 Serial Dilution of Inhibitor Start->Step1 Step2 Add Kinase and Substrate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction & Detect Signal Step4->Step5 End Calculate IC50 Step5->End

Sources

The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide to Methyl 2-methyl-2H-indazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich landscape of therapeutic targets. Within the vast chemical space of potential inhibitors, the indazole nucleus has emerged as a "privileged scaffold" – a molecular framework that consistently yields compounds with high affinity for the ATP-binding site of various kinases.[1] This guide provides a comprehensive analysis of the potential efficacy of derivatives of Methyl 2-methyl-2H-indazole-4-carboxylate as kinase inhibitors, drawing comparisons with established inhibitors and elucidating the experimental methodologies crucial for their evaluation.

While direct, comprehensive data on kinase inhibitory activity specifically originating from the "this compound" scaffold is nascent in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. This guide will, therefore, leverage structure-activity relationship (SAR) data from closely related 2H-indazole series to project the potential of this specific chemical class and provide a robust framework for its exploration.

The Strategic Advantage of the 2H-Indazole Core

The indazole core, a bicyclic aromatic heterocycle, offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the hinge region of the kinase ATP-binding pocket. The 2H-indazole isomer, in particular, has been shown to be preferred for maintaining antagonist potency in some receptor systems.[2] The "this compound" scaffold provides three key points for chemical diversification (the carboxylate group at the 4-position, and other positions on the benzene ring), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy: Projecting from Known Indazole-Based Inhibitors

To understand the potential of this compound derivatives, we can draw parallels from the well-documented efficacy of other indazole-based kinase inhibitors. Several indazole derivatives have progressed into clinical trials or have been approved as drugs, targeting a range of kinases.

Kinase TargetExample Indazole-Based InhibitorKey Structural Features & SAR Insights
VEGFR-2 AxitinibN-methyl-indazole core. The urea linkage and the pyridine substituent are crucial for binding.
Akt (PKB) Indazole-pyridine analoguesThe indazole-pyridine core provides a potent and ATP-competitive inhibitor. Modifications on the pyridine ring influence selectivity.[3]
Aurora Kinases Various Indazole DerivativesSubstituents on the indazole ring dictate selectivity for Aurora A versus Aurora B.
FGFR Indazole-based compoundsThe 2-position nitrogen of the indazole is important for activity. Phenyl substitutions influence potency.[1]
Prostanoid EP4 Receptor 2H-Indazole-3-carboxamide derivativesThe 2H-indazole regioisomer is preferred for high antagonistic activity.[2]

Based on these examples, it is reasonable to hypothesize that derivatives of this compound could be developed into potent inhibitors of various kinases. The carboxylate group at the 4-position could be converted to a range of amides or other functional groups to explore interactions with different regions of the kinase active site.

Charting the Course: A Workflow for Kinase Inhibitor Characterization

The development of a novel kinase inhibitor from a starting scaffold like this compound follows a well-defined, multi-step process. This workflow ensures a systematic evaluation of potency, selectivity, and cellular activity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: In Vivo Evaluation A Synthesis of Derivative Library B Primary Kinase Screening (Large Panel) A->B Diverse chemical modifications C IC50 Determination for Hits B->C Identify potent inhibitors D Cell-Based Kinase Activity Assays C->D Validate in a biological context E Cell Proliferation/Viability Assays D->E F Western Blotting for Target Modulation D->F G Pharmacokinetic Studies E->G Assess drug-like properties H Xenograft/Disease Models G->H G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and activates UpstreamKinase Upstream Kinase (e.g., Ras/Raf) Receptor->UpstreamKinase Phosphorylates TargetKinase Target Kinase (e.g., MEK) UpstreamKinase->TargetKinase Phosphorylates DownstreamKinase Downstream Kinase (e.g., ERK) TargetKinase->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor Indazole Derivative Inhibitor->TargetKinase Inhibits

Figure 2: A simplified representation of a kinase signaling pathway and the point of intervention for a targeted inhibitor.

Conclusion and Future Directions

The "this compound" scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. By leveraging the wealth of knowledge from the broader class of 2H-indazole derivatives, researchers can strategically design and synthesize compound libraries with a high probability of yielding potent and selective inhibitors. The experimental workflows and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these novel chemical entities. The journey from a privileged scaffold to a clinically effective drug is arduous, but the potential of the indazole core, and specifically derivatives of this compound, warrants significant investigation.

References

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay | Analytical Chemistry - ACS Publications. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • WO2021191359A1 - Monoacylglycerol lipase modulators - Google P
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed. [Link]

  • Identification of indazole derivatives 46-49 as PI3K inhibitors. - ResearchGate. [Link]

  • Describes the predicted SAR studies of indazole based derivatives - ResearchGate. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

A Comparative Guide to the Analytical Validation of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity, ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive, technically-grounded framework for the analytical validation of Methyl 2-methyl-2H-indazole-4-carboxylate , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the scientific rationale behind the validation process, comparing viable analytical techniques and offering a detailed, field-proven workflow. This document is structured to be a self-validating system of logic, grounded in authoritative regulatory guidelines.

Introduction to the Analyte and the Imperative for Validation

This compound is a member of the indazole class of compounds, a scaffold known for its diverse pharmacological activities. The precise and accurate quantification of this molecule is critical during various stages of its lifecycle, from synthesis and purification to formulation and stability testing. Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose.[1] This process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method's performance.[4][5][6]

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the first critical decision in developing a validation plan. For a molecule like this compound, several high-fidelity methods are viable. The selection hinges on the specific application, the nature of the sample matrix, and the required sensitivity and selectivity.

MethodPrincipleAdvantagesLimitationsTypical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on UV absorbance.Robust, versatile, and widely available. Excellent for quantification in bulk drug substances and formulations.[7][8][9]Moderate sensitivity. Potential for interference from co-eluting impurities that also absorb UV light.Assay and purity determination of the active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and specificity due to mass detection. Excellent for identifying and quantifying volatile impurities.[10]Requires the analyte to be volatile and thermally stable, or to be derivatized.Analysis of residual solvents and potential volatile degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.Provides absolute quantification without the need for a reference standard of the same compound (qNMR). Highly specific and structurally informative.[10]Lower sensitivity compared to chromatographic methods. Higher instrumentation cost.Structural confirmation and quantification, especially when a certified reference standard is unavailable.

For the purpose of routine quality control, HPLC with UV detection often represents the optimal balance of performance, cost, and accessibility. Therefore, the remainder of this guide will focus on the validation of a reversed-phase HPLC method for the assay of this compound.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process. The following workflow is designed based on the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[2][11][12]

Analytical_Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DetectionLimit Detection Limit (LOD) Precision->DetectionLimit QuantitationLimit Quantitation Limit (LOQ) DetectionLimit->QuantitationLimit Robustness Robustness QuantitationLimit->Robustness ValidationReport Validation Report Compilation Robustness->ValidationReport LifecycleManagement Ongoing Method Lifecycle Management ValidationReport->LifecycleManagement

Caption: A generalized workflow for analytical method validation, from development to lifecycle management.

Experimental Protocol: Reversed-Phase HPLC Method

This protocol is a representative method for the assay of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution to the target concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at the same target concentration as the working standard.

Validation Parameters: Execution and Acceptance Criteria

The following sections detail the experimental execution for each validation parameter, grounded in the principles of ICH Q2(R1).[12][13]

Specificity
  • Causality: The objective is to demonstrate that the analytical procedure is able to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[1][5]

  • Execution:

    • Inject a blank (mobile phase).

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject solutions containing known impurities or degradation products.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from any co-eluting peaks from the blank or known impurities. Peak purity analysis using a diode array detector should confirm the homogeneity of the analyte peak.

Linearity
  • Causality: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

  • Execution:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.

Range
  • Causality: The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Execution: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration interval.

  • Acceptance Criteria: For an assay, the typical range is 80% to 120% of the test concentration.

Accuracy
  • Causality: To determine the closeness of the test results obtained by the method to the true value.

  • Execution:

    • Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • This can be done by spiking a placebo with known amounts of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Execution:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Causality: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Execution: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: Not typically required for an assay method but essential for impurity quantification.

Robustness
  • Causality: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

  • Execution: Deliberately vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Data Presentation and Interpretation

Quantitative results from the validation experiments should be summarized in clear, concise tables.

Table 1: Summary of Validation Parameters for HPLC Assay

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%≤ 2.0%
Precision (Intermediate RSD) 1.10%≤ 2.0%
Specificity No interference observedPeak is pure and spectrally homogeneous
Robustness PassedSystem suitability criteria met under all varied conditions

Conclusion: A Foundation of Trust

This guide has outlined a comprehensive and scientifically rigorous approach to the analytical validation of this compound. By grounding our methodology in the authoritative guidelines of the ICH and FDA, we establish a self-validating framework that ensures the generation of reliable and reproducible data. The comparison of HPLC with alternative methods like GC-MS and NMR provides the necessary context for informed method selection. The detailed experimental protocols and acceptance criteria for an HPLC-UV method serve as a practical template for researchers in the field. Adherence to these principles is fundamental to building a foundation of trust in the quality and integrity of pharmaceutical development.

References

  • Q2(R2) Validation of Analytical Procedures - U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]

  • Quality Guidelines - International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS - Acta Poloniae Pharmaceutica. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation - Slideshare. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS - Acta Poloniae Pharmaceutica. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 - Pharmacia. [Link]

  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed. [Link]

Sources

Illuminating the Isomeric Landscape: A Definitive Guide to the Structural Confirmation of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The indazole scaffold, a prominent pharmacophore in numerous therapeutic agents, presents a common challenge in regioselective synthesis, often yielding a mixture of N-1 and N-2 alkylated isomers. This guide provides an in-depth, data-driven comparison to definitively confirm the structure of Methyl 2-methyl-2H-indazole-4-carboxylate, distinguishing it from its N-1 isomer and other potential alternatives. We will delve into the mechanistic rationale behind spectroscopic differences and provide detailed experimental protocols for its synthesis and characterization.

The Indazole Isomer Challenge: N-1 vs. N-2

Indazole's ambidentate nucleophilic nature allows for alkylation at either the N-1 or N-2 position of the pyrazole ring, leading to the formation of two distinct regioisomers. The electronic and steric environment of the indazole core, along with the reaction conditions, dictates the selectivity of this alkylation. The resulting N-1 and N-2 isomers, while structurally similar, can exhibit significantly different biological activities and physicochemical properties. Therefore, unambiguous structural elucidation is paramount.

Diagram 1: The Two Regioisomers of Methyl-Indazole-4-Carboxylate

G N1-Isomer N1-Isomer N2-Isomer N2-Isomer N1-Isomer->N2-Isomer Isomers G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Methyl 1H-indazole-4-carboxylate dissolution Dissolution (DMF) start->dissolution deprotonation Deprotonation (K₂CO₃) dissolution->deprotonation methylation Methylation (CH₃I) deprotonation->methylation workup Aqueous Work-up & Extraction methylation->workup purification Column Chromatography workup->purification product Isolated Isomers: - Methyl 1-methyl-1H-indazole-4-carboxylate - this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, NOESY) product->nmr Structural Confirmation ms Mass Spectrometry (HRMS) product->ms Molecular Weight Confirmation ir Infrared Spectroscopy (FTIR) product->ir Functional Group Analysis

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-methyl-2H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-methyl-2H-indazole-4-carboxylate, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. While specific toxicity data for this compound is not extensively published, the Safety Data Sheet (SDS) and data from structurally related indazole compounds indicate that it should be handled as a potentially hazardous substance.[1]

Assumed Hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

These potential hazards necessitate a cautious approach to handling and disposal, adhering to the principles of hazardous waste management.

Personal Protective Equipment (PPE)

Given the assumed hazards, the following PPE is mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use.To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes and airborne particles.[1]
Body Protection A standard laboratory coat. Ensure no skin is exposed.To protect against accidental spills and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible.To prevent inhalation and potential respiratory tract irritation.[1]
Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations.[1] The following steps provide a general framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Characterization and Segregation

  • Treat this compound as a hazardous chemical waste.[1]

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Any materials contaminated with this compound, such as pipette tips, weigh boats, and contaminated PPE, must also be disposed of as hazardous waste.[1]

Step 2: Containerization

  • Primary Container: Collect waste this compound in a designated, chemically compatible, and leak-proof container.[1][2] The container must be kept securely closed except when adding waste.[1]

  • Secondary Containment: Place the primary waste container within a larger, secondary container to mitigate spills or leaks.[1]

Step 3: Labeling

Proper labeling is a critical component of safe waste management and is mandated by regulations such as the OSHA Hazard Communication Standard.[3]

  • Clearly label the primary container with the words "Hazardous Waste."[4][5]

  • The label must include the full chemical name: "this compound."[4] Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date when the waste was first added to the container.[4]

  • Provide the name and contact information of the principal investigator or responsible person.[4]

Step 4: Storage

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2][5]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure the storage area is well-ventilated and secure, away from general laboratory traffic.[1]

Step 5: Final Disposal

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for coordinating the final disposal of hazardous waste.[4] They will have established procedures for waste pickup and disposal through licensed vendors.

  • Disposal Options: According to the Safety Data Sheet for this compound, the following are potential disposal routes, which must be confirmed with your EHS provider:

    • Consult the manufacturer for recycling options.[7]

    • Consult your State Land Waste Management Authority for approved disposal methods.[7]

    • Disposal in an authorized landfill.[7]

  • Container Disposal: Empty containers should be triple-rinsed (if appropriate) with a suitable solvent. The rinsate must be collected as hazardous waste. The cleaned containers may be recycled or disposed of in an authorized landfill, as per institutional guidelines.[7]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A 1. Hazard Assessment & Don PPE B 2. Segregate Waste (Chemical & Contaminated Materials) A->B C 3. Use Labeled, Closed Primary & Secondary Containers B->C D 4. Store in Designated Satellite Accumulation Area (SAA) C->D E 5. Contact Institutional EHS for Waste Pickup Request D->E F 6. EHS Vendor Collects Waste E->F G 7. Compliant Disposal (e.g., Authorized Landfill) F->G

Caption: Workflow for the proper disposal of this compound.

Regulatory Framework

The management of hazardous chemical waste in a laboratory setting is governed by several federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulatory framework for hazardous waste management from "cradle to grave."[6]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling of hazardous substances.

Compliance with these regulations is not merely a legal requirement but a cornerstone of a robust safety culture.

Concluding Remarks

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide and, most importantly, your institution's specific EHS protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize safety and when in doubt, consult with your EHS department.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • This compound Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
  • Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Managing Hazardous Chemical Waste in the Lab.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-2H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.